Pirinixic Acid
Descripción
This compound is a synthetic thiacetic acid derivative used in biomedical research, carcinogenic this compound is a peroxisome proliferator that activates specific peroxisome proliferator-activated receptors (PPAR). PPARs play an important role in diverse cellular functions, including lipid metabolism, cell proliferation, differentiation, adipogenesis, and inflammatory signaling. (NCI04)
structure
Propiedades
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRPDCCEHVWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020290 | |
| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-23-4 | |
| Record name | Pirinixic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirinixic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirinixic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)thio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRINIXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86C4MRT55A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pirinixic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pirinixic Acid (WY-14,643): A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pirinixic acid, also known widely by its developmental code WY-14,643, is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] As a member of the nuclear receptor superfamily, PPARα is a critical ligand-activated transcription factor that governs the expression of a vast network of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[3][4] This document provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its interaction with PPARα, the subsequent signaling cascades, and its physiological effects. We present collated quantitative data on its activity, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to serve as a resource for the scientific community.
Core Mechanism of Action: PPARα Agonism
The primary mechanism of action of this compound is the direct binding to and activation of PPARα.[3] This process initiates a cascade of molecular events that ultimately alters the transcriptional landscape of the cell, particularly in tissues with high energy demands like the liver, heart, and skeletal muscle.
Ligand Binding and Receptor Activation
This compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARα located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, which is the crucial activation step.
Heterodimerization and DNA Binding
Upon activation, PPARα forms an obligate heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This newly formed PPARα/RXR complex translocates into the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. A PPRE typically consists of two hexanucleotide motifs (AGGTCA) separated by a single nucleotide.
Transcriptional Regulation
The binding of the PPARα/RXR heterodimer to a PPRE recruits a complex of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP)/p300. This assembly initiates the transcription of downstream target genes. The primary physiological consequence is the upregulation of genes integral to fatty acid metabolism. This includes genes involved in all three major fatty acid oxidation systems:
-
Mitochondrial β-oxidation: Upregulation of enzymes like Carnitine Palmitoyltransferase I (CPT1) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enhances the uptake and oxidation of fatty acids in mitochondria.
-
Peroxisomal β-oxidation: Activation of genes such as Acyl-CoA Oxidase (ACOX1) is crucial for the breakdown of very-long-chain fatty acids.
-
Microsomal ω-oxidation: Increased expression of cytochrome P450 enzymes (e.g., CYP4A family) provides an alternative pathway for fatty acid catabolism.
This coordinated gene expression program leads to increased cellular fatty acid catabolism, reduced lipid accumulation, and improved energy homeostasis.
Anti-Inflammatory Action: Transcriptional Transrepression
Beyond its metabolic roles, this compound exerts potent anti-inflammatory effects. Activated PPARα can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This transrepression can occur through several mechanisms:
-
Direct Protein-Protein Interaction: Activated PPARα can directly bind to components of the NF-κB complex (e.g., p65 subunit), preventing it from binding to its DNA response elements and activating pro-inflammatory gene expression.
-
Induction of Inhibitors: PPARα activation increases the transcription of NF-κB inhibitor alpha (IκBα). IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.
This inhibition of the NF-κB pathway leads to a down-regulation of inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1).
Quantitative Data Summary
The activity of this compound has been quantified across various assays and species. The following tables summarize key potency and efficacy data.
Table 1: In Vitro Agonist Potency (EC₅₀ Values)
EC₅₀ (Half Maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
| Receptor Target | Species | EC₅₀ (µM) | Reference(s) |
| PPARα | Murine | 0.63 | |
| PPARα | Human | 5.0 | |
| PPARγ | Murine | 32 | |
| PPARγ | Human | 60 | |
| PPARδ | Human | 35 |
Table 2: In Vitro Inhibitory Effects
IC₅₀ (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Effect | Cell/System | IC₅₀ (µM) | Reference(s) |
| 5-Lipoxygenase Inhibition (Derivative LP105) | Murine Macrophages (RAW 264.7) | ~2.0 | |
| 5-Lipoxygenase Inhibition (Derivative LP105) | Cell-free assay | 10.0 |
Table 3: In Vitro Anti-Inflammatory Activity
| Effect | Cell Type | This compound Concentration | Outcome | Reference(s) |
| VCAM-1 Expression | TNF-α stimulated HUVECs | 250 µM | Reduced to 52% of stimulated levels | |
| Monocyte Adhesion | TNF-α stimulated HUVECs | 10 µM | Decreased U937 cell adhesion by 50% | |
| IL-6 & Prostaglandin Production | IL-1β stimulated Aortic Smooth Muscle Cells | 10 µM | Almost complete inhibition |
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone assays used to characterize the mechanism of action of this compound.
PPARα Transactivation Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To measure the dose-dependent activation of PPARα by this compound.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) or Monkey Kidney (COS-1) cells.
-
Plasmids:
-
PPARα Expression Vector (e.g., containing full-length human PPARα).
-
Luciferase Reporter Vector with PPREs (e.g., pGL3-PPRE-luc).
-
Internal Control Vector (e.g., pRL-TK expressing Renilla luciferase) for normalization.
-
-
Transfection Reagent (e.g., FuGENE HD, Lipofectamine).
-
This compound (WY-14,643) and vehicle (DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
96-well cell culture plates and a plate-reading luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T or COS-1 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells in each well with the PPARα expression vector, the PPRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound in serum-free culture medium. The final DMSO concentration should not exceed 0.1%. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Lysis and Luciferase Measurement: Aspirate the treatment medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit. Measure both Firefly and Renilla luciferase activities sequentially in each well using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity (from the PPRE reporter) to the Renilla luciferase activity (from the control vector) for each well. Plot the normalized relative light units (RLU) against the log of this compound concentration and fit a non-linear regression curve to determine the EC₅₀ value.
Immunofluorescence (IF) for PPARα Nuclear Translocation
This imaging-based assay visualizes the movement of PPARα from the cytoplasm to the nucleus upon activation by this compound.
Objective: To qualitatively or quantitatively assess the subcellular relocalization of PPARα following treatment.
Materials:
-
Cell Line: Adherent cells cultured on glass coverslips (e.g., HepG2, primary hepatocytes).
-
This compound (WY-14,643) and vehicle (DMSO).
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% BSA or normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-PPARα antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Treatment: Seed cells onto glass coverslips in a culture plate and allow them to adhere. Treat the cells with this compound (e.g., 10-50 µM) or vehicle for a specified time (e.g., 1-24 hours).
-
Fixation: Gently wash the cells with PBS, then fix them with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes to allow antibody access to intracellular targets.
-
Blocking: Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PPARα antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash a final two times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium. Visualize the localization of PPARα (green fluorescence) and nuclei (blue fluorescence) using a fluorescence or confocal microscope. An increase in the overlap of the green and blue signals indicates nuclear translocation.
Conclusion
This compound is a well-characterized and selective PPARα agonist that serves as an invaluable tool for studying lipid metabolism and inflammation. Its mechanism of action is centered on the ligand-dependent activation of PPARα, leading to the transcriptional regulation of a wide array of genes. Through direct activation of genes involved in fatty acid oxidation, it enhances lipid catabolism. Concurrently, through transrepression of pro-inflammatory pathways like NF-κB, it exerts significant anti-inflammatory effects. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the multifaceted roles of PPARα in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WY-14,643 (Pirinixic Acid): Discovery, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
WY-14,643, also known as Pirinixic acid, is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). First synthesized in 1974, it has become an invaluable tool in biomedical research for elucidating the diverse roles of PPARα in lipid metabolism, inflammation, and cellular proliferation.[1] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of WY-14,643. It details key experimental protocols for studying its effects and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions and research applications.
Discovery and History
WY-14,643 was first synthesized in 1974 by Wyeth Laboratories.[1] It belongs to the class of compounds known as peroxisome proliferators, which were initially observed to cause a dramatic increase in the size and number of peroxisomes in rodent liver cells. This led to extensive research into their mechanisms of action and physiological effects. The discovery that WY-14,643 and other peroxisome proliferators exert their effects through the activation of a specific nuclear receptor, PPARα, was a seminal finding that opened up a new field of research into the transcriptional regulation of metabolism.
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid[1] |
| Synonyms | This compound, WY-14643, NSC 310038[2][3] |
| CAS Number | 50892-23-4 |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 323.80 g/mol |
Mechanism of Action: A Potent PPARα Agonist
WY-14,643 is a potent and selective agonist for PPARα, a ligand-activated transcription factor. Upon binding, WY-14,643 induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by WY-14,643 has pleiotropic effects, primarily impacting lipid metabolism, inflammation, and cell proliferation.
Effects on Lipid Metabolism
PPARα is a master regulator of lipid homeostasis. WY-14,643, by activating PPARα, stimulates the expression of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation) in the liver, heart, and skeletal muscle. This leads to a reduction in circulating levels of triglycerides and free fatty acids.
Anti-inflammatory Effects
WY-14,643 has demonstrated significant anti-inflammatory properties in various experimental models. The activation of PPARα can negatively interfere with pro-inflammatory signaling pathways, such as NF-κB. This transrepression mechanism leads to a decrease in the production of inflammatory cytokines like IL-6 and TNF-α.
Carcinogenesis in Rodents
Chronic administration of high doses of WY-14,643 has been shown to be hepatocarcinogenic in rodents, a characteristic of many peroxisome proliferators. This effect is mediated through PPARα and is associated with increased cell proliferation (hyperplasia) and liver enlargement (hepatomegaly). It is important to note that this carcinogenic effect is considered a rodent-specific phenomenon and is not observed in humans.
Quantitative Data
The following tables summarize key quantitative data related to the activity and effects of WY-14,643.
Table 1: In Vitro Activity of WY-14,643 on PPAR Subtypes
| PPAR Subtype | EC₅₀ (μM) | Species | Reference |
| PPARα | 0.63 | Murine | |
| PPARα | 5.0 | Human | |
| PPARγ | 32 | Murine | |
| PPARγ | 60 | Human | |
| PPARδ | >100 | Murine | |
| PPARδ | 35 | Human |
Table 2: Effects of WY-14,643 on Lipid Metabolism in Rodents
| Parameter | Animal Model | Treatment | Effect | Reference |
| Serum Triglycerides | Broilers | 1-2 mg/kg in diet | Decreased | |
| Serum LDL-C | Broilers | 1-2 mg/kg in diet | Decreased | |
| Hepatic Triglycerides | High fat-fed rats | 3 mg/kg | Decreased | |
| Muscle Triglycerides | High fat-fed rats | 3 mg/kg | Decreased by 34% |
Table 3: Effects of WY-14,643 on Hepatocellular Replication and Carcinogenesis in Rodents
| Parameter | Animal Model | Treatment | Duration | Effect | Reference |
| Hepatocellular Replication | Male F344 rats | 50 ppm in diet | 13 weeks | 6-fold increase over control | |
| Hepatocellular Neoplasms | Wild-type mice | 0.1% in diet | 11 months | 100% incidence | |
| Hepatocellular Neoplasms | PPARα-null mice | 0.1% in diet | 11 months | No effect | |
| Liver Tumors | Wild-type mice | 0.1% in diet | 38 weeks | 71% incidence | |
| Liver Tumors | hPPARα mice | 0.1% in diet | 44 weeks | 5% incidence |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of WY-14,643.
In Vitro PPARα Activation Assay
This protocol describes a transient transfection assay to determine the activation of PPARα by WY-14,643.
Materials:
-
COS-1 cells (or other suitable mammalian cell line)
-
Expression plasmid for a Gal4-PPARα LBD fusion protein
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
WY-14,643
-
DMSO (vehicle control)
-
Luciferase assay system
Procedure:
-
Seed COS-1 cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the Gal4-PPARα LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with serum-free DMEM containing various concentrations of WY-14,643 or DMSO as a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
Rodent Hepatocarcinogenesis Study
This protocol outlines a long-term feeding study to assess the hepatocarcinogenic potential of WY-14,643 in mice.
Materials:
-
Wild-type and PPARα-null mice (e.g., Sv/129 strain)
-
Powdered mouse chow
-
WY-14,643
-
Corn oil (vehicle for diet preparation)
-
Equipment for histopathological analysis
Procedure:
-
Acclimate male mice (6-8 weeks old) to the housing conditions for at least one week.
-
Prepare diets containing 0.1% (w/w) WY-14,643 mixed into powdered chow. A control diet without WY-14,643 should also be prepared.
-
Randomly assign mice to the control or WY-14,643 diet groups.
-
Provide the respective diets and water ad libitum for a period of up to 11 months.
-
Monitor the health of the animals regularly.
-
At the end of the study period, euthanize the mice and perform a gross examination of the liver for any visible tumors.
-
Collect liver tissue and fix in 10% neutral buffered formalin for histopathological analysis.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the liver sections to identify and classify hepatocellular neoplasms (adenomas and carcinomas).
Measurement of Replicative DNA Synthesis in Liver
This protocol describes the use of [³H]thymidine incorporation to measure replicative DNA synthesis in the liver of rats treated with WY-14,643.
Materials:
-
Male F344 rats
-
WY-14,643 formulated in the diet
-
[³H]thymidine
-
Osmotic minipumps
-
Equipment for autoradiography
Procedure:
-
Treat rats with diets containing various concentrations of WY-14,643 (e.g., 0, 5, 50, 500 ppm) for a specified duration (e.g., 1, 3, 6, or 13 weeks).
-
One week prior to the end of the treatment period, implant osmotic minipumps subcutaneously, set to deliver [³H]thymidine continuously.
-
At the end of the treatment period, euthanize the rats and collect liver tissue.
-
Fix, embed, and section the liver tissue.
-
Perform autoradiography on the tissue sections to visualize the incorporation of [³H]thymidine into the DNA of replicating hepatocytes.
-
Quantify the labeling index by counting the number of labeled nuclei per 1000 hepatocytes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying WY-14,643.
Caption: Signaling pathway of WY-14,643-mediated PPARα activation.
Caption: General experimental workflow for investigating the effects of WY-14,643.
Conclusion
WY-14,643 has been a cornerstone in the study of PPARα function for several decades. Its potent and selective agonism has enabled researchers to unravel the intricate roles of this nuclear receptor in health and disease. While its hepatocarcinogenic effects in rodents have been a subject of extensive investigation, the consensus is that these findings do not translate to human risk. The continued use of WY-14,643 in preclinical research will undoubtedly lead to further insights into the therapeutic potential of targeting PPARα for metabolic and inflammatory disorders. This guide serves as a foundational resource for researchers embarking on or continuing their work with this important pharmacological tool.
References
- 1. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pirinixic Acid (WY-14643): Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as WY-14643, is a potent synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] It belongs to the class of thiacetic acid derivatives and has been a critical tool in biomedical research for investigating the roles of PPARα in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is chemically designated as [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid.[2] Its structure features a substituted pyrimidine ring linked to a xylidino group and a thioacetic acid moiety.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S | [2] |
| Molecular Weight | 323.8 g/mol | [2] |
| IUPAC Name | 2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid | [2] |
| CAS Number | 50892-23-4 | |
| Appearance | Solid | |
| Solubility | Insoluble in water; ≥16.2 mg/mL in DMSO; ≥48.8 mg/mL in Ethanol (with sonication) | |
| Computed pKa | Data not available | |
| Computed logP | Data not available |
Note: Experimental pKa and logP values for this compound are not widely reported. Researchers are advised to determine these values experimentally for specific applications.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively described in readily accessible literature. However, the general synthesis likely involves the reaction of a substituted pyrimidine with 2,3-dimethylaniline and a subsequent reaction with a thioacetic acid derivative. The compound is commercially available from various suppliers for research purposes.
Biological Activity and Mechanism of Action
This compound is a selective and potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.
Potency and Selectivity
The agonist activity of this compound has been quantified in various in vitro assays. The half-maximal effective concentrations (EC₅₀) demonstrate its potency and selectivity for PPARα, particularly in murine models.
Table 2: In Vitro Activity of this compound (EC₅₀ values)
| Receptor Subtype | Species | EC₅₀ (µM) | Source |
| PPARα | Murine | 0.63 | |
| Human | 5.0 | ||
| PPARγ | Murine | 32 | |
| Human | 60 | ||
| PPARδ | Human | 35 |
PPARα Signaling Pathway
The mechanism of action of this compound involves its binding to and activation of PPARα. This initiates a cascade of molecular events leading to the regulation of target gene expression.
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. PPREs consist of a direct repeat of the nucleotide sequence AGGTCA separated by one nucleotide (DR-1).
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins and dismissal of co-repressor proteins, leads to the activation or repression of gene transcription. This results in altered expression of proteins involved in lipid metabolism and inflammation.
Figure 1. PPARα Signaling Pathway Activation by this compound.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to characterize the activity of this compound.
PPARα Transactivation Assay (Luciferase Reporter Gene Assay)
This is a common in vitro method to quantify the agonist activity of compounds on PPARα.
3.1.1. Principle
The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing PPREs. Cells are co-transfected with an expression vector for PPARα and the reporter plasmid. In the presence of a PPARα agonist like this compound, the activated PPARα-RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPARα activation.
3.1.2. General Protocol
-
Cell Culture and Transfection:
-
Plate suitable mammalian cells (e.g., HEK293, COS-7, or HepG2) in 96-well plates.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often included for normalization.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Following a 22-24 hour incubation with the compound, lyse the cells using a suitable lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Figure 2. Experimental Workflow for a PPARα Transactivation Assay.
Conclusion
This compound (WY-14643) remains an invaluable pharmacological tool for elucidating the multifaceted roles of PPARα in health and disease. Its well-characterized activity as a potent PPARα agonist, coupled with the availability of robust in vitro assays, allows for detailed investigations into the molecular mechanisms underlying lipid homeostasis and inflammation. This technical guide provides a foundational understanding of this compound's chemical and biological properties to support its effective use in research and drug development. Further experimental determination of its physicochemical properties, such as pKa and logP, would be beneficial for more precise quantitative structure-activity relationship (QSAR) studies and the development of novel PPARα modulators.
References
Pirinixic Acid Derivatives: A Deep Dive into their Biological Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixic acid (WY-14,643) and its derivatives represent a versatile class of synthetic compounds that have garnered significant attention for their diverse biological activities. Initially identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, subsequent research has unveiled a broader spectrum of molecular targets and therapeutic applications. This technical guide provides a comprehensive overview of the biological functions of this compound derivatives, with a focus on their role as modulators of PPARs and other key enzymes. We delve into their mechanisms of action in metabolic diseases, inflammation, and oncology, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction
This compound is a synthetic thioacetic acid derivative that has served as a foundational scaffold for the development of a multitude of bioactive molecules.[1] These derivatives are primarily recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[2] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are differentially expressed in various tissues and are attractive therapeutic targets for a range of diseases.
Structural modifications to the this compound backbone have yielded derivatives with enhanced potency and selectivity, including dual PPARα/γ agonists and compounds with inhibitory activity against other enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX).[3][4] This guide will explore the structure-activity relationships of these derivatives and their functional implications.
Core Mechanism of Action: PPAR Agonism
The primary mechanism through which this compound derivatives exert their biological effects is by acting as ligands for PPARs. Upon binding, these derivatives induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
PPARα Activation and Lipid Metabolism
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα by this compound derivatives leads to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation. This results in a reduction of circulating triglyceride levels, making these compounds valuable for the treatment of hyperlipidemia.
Signaling Pathway: PPARα in Lipid Metabolism
Caption: PPARα activation by this compound derivatives.
PPARγ Activation, Adipogenesis, and Insulin Sensitization
PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis, the process of fat cell differentiation. Activation of PPARγ by certain this compound derivatives promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and are more insulin-sensitive. This leads to a sequestration of lipids from the circulation into adipose tissue, thereby improving insulin sensitivity in other tissues like muscle and liver. PPARγ activation also modulates the expression of adipokines, such as increasing adiponectin and decreasing TNF-α, which further contributes to enhanced insulin sensitivity.
Signaling Pathway: PPARγ in Adipogenesis and Insulin Sensitization
Caption: PPARγ-mediated adipogenesis and insulin sensitization.
Quantitative Bioactivity of this compound Derivatives
The potency of this compound derivatives as PPAR agonists can be significantly enhanced through chemical modifications. A key strategy has been the introduction of an alkyl substituent at the alpha-position to the carboxylic acid group. The following table summarizes the half-maximal effective concentrations (EC50) for various derivatives, demonstrating the impact of these structural changes on PPARα and PPARγ activation.
| Derivative | α-Substituent | PPARα EC50 (µM) | PPARγ EC50 (µM) | Reference |
| This compound (WY-14,643) | H | >100 | >100 | |
| 2-ClHA | Cl | 4.8 | 12.8 | |
| YS-121 | n-Hexyl | 1.0 | 3.6 | |
| Alpha-n-butyl substituted | n-Butyl | ~1.4 | ~5.6 |
This table is a compilation of data from multiple sources and experimental conditions may vary.
Anti-inflammatory Functions
Beyond their metabolic roles, this compound derivatives exhibit potent anti-inflammatory properties. This is partly mediated by their PPAR agonistic activity, as PPARs can transrepress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). By inhibiting NF-κB, these derivatives can reduce the expression of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
Some derivatives also directly inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), which is responsible for the synthesis of pro-inflammatory leukotrienes.
Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
PPAR Transactivation Luciferase Reporter Gene Assay
This assay is a common method to quantify the agonist activity of compounds on PPARs.
Principle: This cell-based assay utilizes a reporter system where the activation of a PPAR isoform by a ligand drives the expression of a luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the level of PPAR activation. A GAL4-PPAR ligand-binding domain (LBD) fusion protein is often used, which binds to a GAL4 upstream activation sequence (UAS) driving the luciferase reporter gene.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmid for GAL4-PPARα-LBD or GAL4-PPARγ-LBD
-
Luciferase reporter plasmid with a GAL4 UAS promoter
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transfection reagent
-
This compound derivatives (test compounds)
-
Known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the this compound derivatives and the positive control.
-
Add the compounds to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity in the same lysates for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Plot the relative luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow: PPAR Transactivation Assay
Caption: Workflow for the PPAR transactivation assay.
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of this compound derivatives to inhibit the activity of 5-LOX in a cellular context.
Principle: 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes. In this assay, cells are stimulated to produce leukotrienes, and the inhibitory effect of the test compounds on this production is measured, typically by quantifying the levels of a stable downstream product like leukotriene B4 (LTB4).
Materials:
-
Human neutrophils or a suitable cell line expressing 5-LOX
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) or other stimulus
-
Arachidonic acid
-
This compound derivatives (test compounds)
-
Known 5-LOX inhibitor (positive control, e.g., zileuton)
-
ELISA kit for LTB4 or LC-MS/MS for leukotriene quantification
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood or culture a suitable cell line.
-
Resuspend the cells in the appropriate buffer.
-
-
Compound Incubation:
-
Pre-incubate the cells with various concentrations of the this compound derivatives or the positive control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add arachidonic acid and a calcium ionophore to stimulate 5-LOX activity and leukotriene production.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a suitable solvent or by centrifugation.
-
Collect the supernatant for analysis.
-
-
Quantification of Leukotrienes:
-
Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, use LC-MS/MS for a more comprehensive analysis of leukotriene products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Applications in Drug Development
The multifaceted biological activities of this compound derivatives make them promising candidates for the development of new therapeutics for a variety of conditions:
-
Metabolic Diseases: Dual PPARα/γ agonists are being investigated for the treatment of type 2 diabetes and metabolic syndrome, as they can simultaneously address hyperglycemia and dyslipidemia.
-
Inflammatory Diseases: The anti-inflammatory properties of these compounds suggest their potential use in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
-
Oncology: The role of PPARs and 5-LOX in cancer is an active area of research, and some this compound derivatives are being explored for their anti-proliferative and pro-apoptotic effects in cancer cells.
Conclusion
This compound and its derivatives are a chemically diverse and biologically active class of compounds with significant therapeutic potential. Their ability to modulate PPARs and other key enzymes involved in metabolism and inflammation provides a strong rationale for their continued investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this exciting field. Further optimization of the chemical structures of these derivatives may lead to the development of novel drugs with improved efficacy and safety profiles for a range of human diseases.
References
- 1. This compound | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Beyond PPARα: An In-depth Technical Guide to the Molecular Targets of WY-14,643
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-14,643, also known as Pirinixic Acid, is a potent hypolipidemic agent and a selective agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). While its effects on lipid metabolism are primarily attributed to PPARα activation, a growing body of evidence reveals that WY-14,643 engages with a range of molecular targets independent of PPARα. These "off-target" effects have significant implications for its therapeutic potential and underscore the importance of a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of WY-14,643 beyond PPARα, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the PPARα-independent effects of WY-14,643.
Table 1: Effects of WY-14,643 on AMP-Activated Protein Kinase (AMPK) Signaling
| Parameter | Cell/Tissue Type | WY-14,643 Concentration | Duration of Treatment | Observed Effect | Citation |
| AMPK Phosphorylation (Thr172) | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | ~60% increase | [1][2] |
| AMPKα1 mRNA Expression | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | 2- to 2.5-fold increase | [1][2][3] |
| AMPKα2 mRNA Expression | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | 2- to 2.5-fold increase |
Table 2: PPARα-Independent Effects of WY-14,643 on the Type I Interferon (IFN) Pathway
| Parameter | Cell/Tissue Type | WY-14,643 Concentration | Stimulus | Observed Effect | Citation |
| IFNβ Production | Murine Bone Marrow-Derived Macrophages (BMDMs) | 200 µM | MHV68 Infection | Suppression of IFNβ | |
| Ifnb Gene Expression | Murine BMDMs from Ppara⁻/⁻ mice | 200 µM | MHV68 Infection | Attenuated induction | |
| Interferon-Stimulated Gene (ISG) Expression (Isg15, Isg20, Cxcl10) | Murine BMDMs from Ppara⁻/⁻ mice | 200 µM | MHV68 Infection | Reduced expression |
Table 3: Selectivity Profile of WY-14,643 for PPAR Isoforms
| Receptor | Species | EC₅₀ (µM) | Citation |
| PPARα | Murine | 0.63 | |
| PPARγ | Murine | 32 | |
| PPARδ | Murine | >100 |
Key Molecular Targets and Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Activation
One of the most well-documented PPARα-independent effects of WY-14,643 is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Signaling Pathway:
WY-14,643 induces the transcription of the catalytic alpha subunits of AMPK (AMPKα1 and AMPKα2). This leads to an increase in the total pool of AMPK protein, which, upon phosphorylation at Threonine 172, becomes active. This activation is independent of the canonical upstream kinase LKB1 and does not involve a change in the intracellular AMP:ATP ratio. Activated AMPK then phosphorylates downstream targets to modulate metabolic pathways.
Suppression of the Type I Interferon (IFN) Pathway
In the context of viral infections, WY-14,643 exhibits a potent immunosuppressive effect by inhibiting the production of type I interferons, a critical component of the innate antiviral response. This effect has been demonstrated to be independent of PPARα.
Signaling Pathway:
WY-14,643 has been shown to antagonize the STING (Stimulator of Interferon Genes) pathway, which is a key signaling cascade for detecting cytosolic DNA from pathogens. By inhibiting the STING pathway, WY-14,643 prevents the activation of the transcription factor IRF3, which is essential for the induction of IFNβ gene expression. The suppression of IFNβ leads to a blunted antiviral response, as evidenced by increased viral replication.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide. These protocols are based on methodologies described in the literature and may require optimization for specific experimental conditions.
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This protocol details the steps for assessing the phosphorylation status of AMPK in cultured cells treated with WY-14,643.
1. Cell Culture and Treatment:
-
Plate cells (e.g., rat hepatoma H4IIEC3 cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with WY-14,643 (e.g., 100 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 100-200 µL of ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, Cat# 2535, 1:1000 dilution)
-
Rabbit anti-AMPKα (total) (e.g., Cell Signaling Technology, Cat# 2532, 1:1000 dilution)
-
Antibody against a housekeeping protein (e.g., β-actin, 1:2000) as a loading control.
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-AMPKα band to the total AMPKα band to determine the relative phosphorylation level.
Protocol 2: Quantification of IFNβ Production by ELISA
This protocol outlines the measurement of secreted IFNβ in the supernatant of cultured cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., murine bone marrow-derived macrophages) in a 24-well plate.
-
Pre-treat cells with WY-14,643 (e.g., 200 µM) or vehicle control for 16 hours.
-
Stimulate the cells with an appropriate agonist (e.g., poly(I:C) or infect with a virus) to induce IFNβ production.
2. Sample Collection:
-
Collect the cell culture supernatant at a specified time point post-stimulation (e.g., 24 hours).
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
Store the cleared supernatant at -80°C until use.
3. ELISA Procedure:
-
Use a commercially available mouse IFNβ ELISA kit (e.g., from PBL Assay Science or Invitrogen) and follow the manufacturer's instructions. A general procedure is as follows:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the recommended time (e.g., 2.5 hours at room temperature).
-
Wash the wells multiple times (e.g., 4 times) with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFNβ in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Real-Time Quantitative PCR (qPCR) for AMPKα Subunit Gene Expression
This protocol describes the measurement of AMPKα1 and AMPKα2 mRNA levels.
1. Cell Culture and Treatment:
-
Culture and treat cells with WY-14,643 as described in Protocol 1.
2. RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers according to the manufacturer's instructions.
4. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (AMPKα1 and AMPKα2) and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Representative primer sequences (mouse):
-
AMPKα1 (Prkaa1):
-
Forward: 5'-TGCAGAGCTTCGCAAGATTA-3'
-
Reverse: 5'-TCCGCTCATCTTCAGCACTA-3'
-
-
AMPKα2 (Prkaa2):
-
Forward: 5'-AAGATCGGACACTACGTGCT-3'
-
Reverse: 5'-TGCTTCGTTCTCTTCACCAG-3'
-
-
-
Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Discussion and Future Directions
The PPARα-independent effects of WY-14,643, particularly its ability to activate AMPK and suppress the type I interferon pathway, open new avenues for therapeutic applications and highlight the need for careful consideration of its off-target activities in drug development.
The activation of AMPK suggests a potential role for WY-14,643 in metabolic disorders beyond its lipid-lowering effects via PPARα. Further research is warranted to explore the therapeutic implications of this pathway in conditions such as type 2 diabetes and non-alcoholic fatty liver disease, especially in contexts where PPARα-related side effects are a concern.
The immunosuppressive effects of WY-14,643 on the type I interferon response have dual implications. While this could be detrimental in the context of viral infections, it may be beneficial in autoimmune or inflammatory conditions where excessive type I interferon signaling is pathogenic. The context-dependent nature of WY-14,643's impact on inflammation, with some studies showing PPARα-dependent anti-inflammatory effects and others demonstrating PPARα-independent immunosuppression, necessitates further investigation to delineate the precise molecular mechanisms and guiding its potential therapeutic use.
References
Pirinixic acid effects on gene expression
An In-depth Technical Guide on the Effects of Pirinixic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Wy-14,643, is a synthetic thiacetic acid derivative and a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a critical role in the regulation of lipid metabolism, energy homeostasis, and inflammation.[5] By activating PPARα, this compound modulates the expression of a vast array of target genes, primarily those involved in fatty acid transport and catabolism. This guide provides a comprehensive overview of the molecular mechanisms of this compound, its quantitative effects on gene expression, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα. In its inactive state, PPARα typically forms a heterodimer with the retinoid X receptor (RXR) and is bound to corepressor proteins, silencing gene expression. Upon binding a ligand like this compound, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, initiating their transcription.
Quantitative Effects on Gene Expression
This compound treatment leads to significant changes in the expression of hundreds of genes. The most profoundly affected pathways are related to lipid metabolism, including fatty acid uptake, binding, and oxidation (peroxisomal, mitochondrial, and microsomal).
Table 1: Upregulated Genes in Human Liver Models by this compound (Wy-14,643)
| Gene | Function | Experimental System | Fold Change / Induction | Reference |
| PDK4 | Glucose metabolism regulation | Human Liver Slices | Robustly Induced | |
| CPT1A | Mitochondrial fatty acid transport | Human Liver Slices | Robustly Induced | |
| ANGPTL4 | Lipoprotein lipase inhibition | Human Liver Slices | Robustly Induced | |
| PLIN2 | Lipid droplet formation | Human Liver Slices | Robustly Induced | |
| VLDLR | Lipoprotein uptake | Human Liver Slices | Robustly Induced | |
| ACSL5 | Fatty acid activation | Human Liver Slices | Upregulated | |
| FADS1 | Fatty acid desaturation | Human Liver Slices | Upregulated | |
| SLC27A4 | Fatty acid transport | Human Liver Slices | Upregulated | |
| TSKU | Putative new target | Human Liver Slices & Hepatocytes | Commonly Induced | |
| RHOF | Putative new target | Human Liver Slices & Hepatocytes | Commonly Induced |
Table 2: Upregulated Genes in Murine Models by this compound (Wy-14,643)
| Gene | Function | Experimental System | Fold Change vs. Control | Reference |
| CD36 | Fatty acid uptake | Primary Mouse Hepatocytes | 6.3 ± 1.2 | |
| Cpt1a | Mitochondrial fatty acid transport | Primary Mouse Hepatocytes | 3.3 ± 0.9 | |
| Cyp4a10 | Microsomal fatty acid ω-oxidation | Primary Mouse Hepatocytes | 5.3 ± 0.5 | |
| CIDEC | Lipid droplet regulation | Primary Mouse Hepatocytes | 3.5 ± 0.4 | |
| Acox1 | Peroxisomal β-oxidation | Mouse Liver | Upregulated | |
| Hmgcs2 | Ketogenesis | Mouse Liver | Upregulated |
Downregulated Genes
In addition to upregulating metabolic genes, PPARα activation by this compound has been shown to suppress genes related to immunity and inflammation, particularly in human liver slices. Downregulated genes include numerous chemokines (e.g., CXCL9, CXCL10, CXCL11), interferon-induced genes (e.g., IFIT1, IFIT2, IFIT3), and other immune-related genes like TLR3 and NOS2. This anti-inflammatory effect is a key area of research for PPARα agonists.
Experimental Protocols
Investigating the effects of this compound on gene expression involves a series of established molecular biology techniques. Below are outlines of key experimental protocols.
High-Throughput Transcriptomics (RNA-Seq)
RNA sequencing (RNA-Seq) is a powerful method for analyzing the entire transcriptome of a biological sample, providing quantitative data on gene expression levels.
Methodology Outline:
-
Cell Culture and Treatment: Plate cells (e.g., primary human hepatocytes, HepG2) at an appropriate density. Treat with a range of this compound concentrations (e.g., 1-50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., Qiagen miRNeasy). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This involves poly(A)+ RNA selection to enrich for mRNA, fragmentation of the RNA, and conversion to cDNA. Adapters are then ligated to the cDNA fragments.
-
Sequencing: Perform high-throughput sequencing using a platform like the Illumina HiSeq 4000 to generate raw sequencing reads (FASTQ files).
-
Data Analysis:
-
Quality Control: Check the quality of raw reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human GRCh38) using an aligner like HISAT2.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like edgeR or DESeq2 to identify genes that are significantly upregulated or downregulated between this compound-treated and control groups.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar analyses to identify the biological pathways most affected by the treatment.
-
Luciferase Reporter Assay
This assay is used to determine if a compound like this compound can activate the PPARα transcription factor directly.
Methodology Outline:
-
Plasmid Constructs: Utilize two key plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter vector containing a promoter with response elements for the DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene, such as firefly luciferase.
-
-
Cell Transfection: Co-transfect host cells (e.g., HEK293) with both the expression and reporter plasmids. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. An increase in the normalized luciferase activity in treated cells compared to control cells indicates that this compound binds to and activates the PPARα LBD, driving the expression of the reporter gene. The results can be used to calculate an EC50 value, which for this compound is approximately 0.63 µM for murine PPARα and 5.0 µM for human PPARα.
References
Foundational Studies on Pirinixic Acid (WY-14,643): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixic acid, also known as WY-14,643, is a potent synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). First identified in 1974, it has become an invaluable tool in foundational research to elucidate the roles of PPARα in lipid metabolism, inflammation, and cellular proliferation.[1] This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailing its mechanism of action, key signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and critical biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and cellular effects.
Introduction
This compound (WY-14,643) is a member of the fibrate class of compounds, characterized by its robust activation of PPARα, a ligand-activated transcription factor.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[3] Upon activation by ligands like WY-14,643, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipid transport, thereby exerting significant effects on systemic lipid homeostasis.
While its hypolipidemic properties are well-documented, WY-14,643 is also recognized for its anti-inflammatory effects and its role as a non-genotoxic carcinogen in rodents, a phenomenon tightly linked to its PPARα-mediated activity. This dual activity profile makes it a critical compound for studying the complex interplay between metabolic regulation, inflammation, and carcinogenesis.
Mechanism of Action and Pharmacological Effects
This compound is a selective and potent activator of PPARα. Its primary mechanism involves direct binding to the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent gene transcription.
Quantitative Data: Receptor Activation and In Vitro Efficacy
The following table summarizes the key quantitative parameters of this compound's activity across different species and PPAR subtypes.
| Parameter | Species/Receptor | Value | Reference(s) |
| EC50 | Murine PPARα | 0.63 µM - 1.5 µM | |
| Human PPARα | 5.0 µM | ||
| Murine PPARγ | 32 µM | ||
| Human PPARγ | 60 µM | ||
| Human PPARδ | 35 µM | ||
| Inhibition of VCAM-1 Expression | Human Endothelial Cells (TNF-α stimulated) | 52% reduction at 250 µM | |
| Inhibition of Monocyte Adhesion | Human Endothelial Cells (TNF-α stimulated) | 50% reduction at 10 µM | |
| Inhibition of IL-6 & Prostaglandin Production | Aortic Smooth Muscle Cells (IL-1 induced) | Almost complete inhibition at 10 µM |
In Vivo Effects on Metabolism and Inflammation
Animal studies have consistently demonstrated the profound metabolic and anti-inflammatory effects of WY-14,643.
| Effect | Animal Model | Dosage | Key Findings | Reference(s) |
| Hypolipidemia | High Fat-Fed Rats | 3 mg/kg | ↓ Plasma triglycerides (-16%), ↓ Muscle triglycerides (-34%) | |
| Insulin Sensitization | High Fat-Fed Rats | 3 mg/kg | ↑ Whole-body insulin sensitivity, ↑ Muscle glucose uptake | |
| Reduction of Visceral Fat | High Fat-Fed Rats | 3 mg/kg | Substantial reduction in visceral fat weight and liver triglycerides | |
| Neuroinflammation Amelioration | LPS-Induced Mice | 5-10 mg/kg | ↓ Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in hippocampus and prefrontal cortex | |
| Acute Lung Injury Protection | LPS-Induced Mice | 50 mg/kg i.p. | ↓ Inflammatory cell infiltration and pro-inflammatory cytokines in lungs | |
| Hepatocarcinogenesis | Wild-Type Mice | 0.1% in diet (11 months) | 100% of mice developed hepatocellular neoplasms | |
| Lack of Carcinogenesis | PPARα-null Mice | 0.1% in diet (11 months) | No evidence of neoplastic lesions |
Signaling Pathways
The biological effects of this compound are mediated through a network of signaling pathways, primarily initiated by the activation of PPARα.
PPARα-Mediated Gene Regulation
The canonical pathway involves the activation of PPARα, leading to the regulation of genes involved in lipid metabolism.
Caption: PPARα signaling pathway activated by this compound (WY-14,643).
Anti-inflammatory Signaling
WY-14,643 exerts anti-inflammatory effects by repressing pro-inflammatory signaling pathways, such as NF-κB.
Caption: Anti-inflammatory mechanism of this compound via PPARα-mediated NF-κB repression.
Experimental Protocols
The following sections detail standardized protocols for in vivo and in vitro studies using this compound.
In Vivo Administration in Rodent Models
Objective: To assess the effects of WY-14,643 on lipid metabolism, inflammation, or carcinogenesis in mice or rats.
Materials:
-
This compound (WY-14,643)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Rodent chow
-
Experimental animals (e.g., C57BL/6 mice, Sprague-Dawley rats)
Protocol for Dietary Administration (Carcinogenesis/Long-term Studies):
-
Prepare a custom diet containing 0.1% (w/w) WY-14,643 mixed into standard rodent chow. A control diet without the compound should also be prepared.
-
House animals in a controlled environment with free access to the prepared diet and water.
-
For carcinogenesis studies, maintain the diet for an extended period (e.g., 11 months).
-
Monitor animal health, body weight, and food intake regularly.
-
At the study endpoint, euthanize animals via CO2 asphyxiation.
-
Collect blood for serum analysis (e.g., triglycerides, glucose) and tissues (e.g., liver, adipose) for histological, gene expression, or protein analysis.
Protocol for Oral Gavage or Intraperitoneal (I.P.) Injection (Acute/Sub-chronic Studies):
-
Prepare a stock solution of WY-14,643 in a suitable vehicle. For example, dissolve in DMSO and then dilute in corn oil for a final working solution.
-
Administer the WY-14,643 solution to animals via oral gavage or i.p. injection at the desired dose (e.g., 3-50 mg/kg body weight).
-
Treat animals for the specified duration (e.g., daily for 2 days to 2 weeks).
-
Follow steps 4-6 from the dietary administration protocol for monitoring and sample collection.
Caption: General experimental workflow for in vivo studies with this compound.
In Vitro Cell Culture Experiments
Objective: To investigate the cellular effects of WY-14,643 on gene expression, inflammation, or metabolic pathways in cultured cells.
Materials:
-
This compound (WY-14,643)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate cell line (e.g., primary hepatocytes, human endothelial cells, aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Reagents for specific assays (e.g., ELISA kits for cytokines, RNA extraction kits for qPCR)
General Protocol:
-
Culture cells to the desired confluency in a suitable multi-well plate format.
-
Prepare a stock solution of WY-14,643 in DMSO. Further dilute the stock solution in cell culture medium to achieve the final working concentrations (e.g., 10 µM to 250 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
For anti-inflammatory assays, pre-treat the cells with WY-14,643 for a specified period (e.g., 1-4 hours) before stimulating with an inflammatory agent (e.g., TNF-α, IL-1).
-
Incubate the cells for the desired experimental duration.
-
Harvest the cell supernatant to measure secreted proteins (e.g., cytokines, prostaglandins) via ELISA.
-
Lyse the cells to extract RNA for gene expression analysis (qPCR) or protein for Western blotting.
Carcinogenesis
A critical aspect of this compound's profile is its ability to induce liver tumors in rodents, a process that is entirely dependent on the presence of PPARα. Studies using PPARα-null mice have conclusively shown that these animals are resistant to WY-14,643-induced hepatocarcinogenesis. The proposed mechanism involves a sustained increase in hepatocyte proliferation (hyperplasia) and a decrease in apoptosis, rather than direct DNA damage (non-genotoxic). It is important to note that the relevance of this carcinogenic effect to humans is debated, as humans express significantly lower levels of PPARα in the liver compared to rodents.
Conclusion
This compound (WY-14,643) remains a cornerstone research tool for investigating the multifaceted roles of PPARα. Its potent and selective activation of this nuclear receptor allows for detailed exploration of metabolic and inflammatory pathways. The wealth of foundational data, from in vitro receptor binding affinities to long-term in vivo carcinogenesis studies, provides a robust framework for its use in drug discovery and development. The experimental protocols and pathway diagrams presented in this guide offer a practical resource for researchers aiming to leverage this critical compound in their studies of metabolic disease, inflammation, and beyond.
References
The Role of Pirinixic Acid in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirinixic acid (also known as WY-14643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammatory responses. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates inflammatory pathways. Through its activation of PPARα, this compound exerts significant anti-inflammatory effects by antagonizing the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This guide details the molecular interactions, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease. This compound has emerged as a valuable research tool and a potential therapeutic agent for its ability to suppress inflammatory processes. Its primary mechanism of action is the activation of PPARα, a member of the nuclear receptor superfamily that functions as a transcription factor.
Mechanism of Action: PPARα Activation
This compound functions as a ligand for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the heterodimerization of PPARα with the Retinoid X Receptor (RXR).[1][2][3] This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and, importantly, the transrepression of genes that promote inflammation.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the negative regulation of pro-inflammatory signaling pathways.
Antagonism of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
This compound, through PPARα activation, interferes with this pathway in several ways:
-
Induction of IκBα Expression: PPARα activation has been shown to increase the transcription of the gene encoding IκBα. This leads to an increased cellular pool of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and pro-inflammatory activity.
-
Direct Protein-Protein Interaction: Activated PPARα can directly interact with the p65 subunit of NF-κB. This interaction prevents NF-κB from binding to its DNA response elements, a mechanism known as transrepression.
Interference with the AP-1 Pathway
The Activator Protein-1 (AP-1) is another transcription factor that plays a crucial role in inflammation and is activated by mitogen-activated protein kinase (MAPK) signaling cascades. Similar to its effect on NF-κB, activated PPARα can physically interact with components of the AP-1 complex, such as c-Jun, thereby inhibiting its transcriptional activity.
Regulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key upstream regulators of inflammation. Evidence suggests that this compound can modulate the phosphorylation and activation of these kinases, although the precise mechanisms are still under investigation. By dampening MAPK signaling, this compound can further reduce the activation of downstream inflammatory mediators.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound and its derivatives in modulating PPARα activity and inflammatory responses.
| Compound | Target | Assay System | EC50 / IC50 | Reference |
| This compound (WY-14643) | Murine PPARα | Transactivation Assay | 0.63 µM | MCE |
| This compound (WY-14643) | Human PPARα | Transactivation Assay | 5.0 µM | MCE |
| This compound (WY-14643) | Murine PPARγ | Transactivation Assay | 32 µM | MCE |
| This compound (WY-14643) | Human PPARγ | Transactivation Assay | 60 µM | MCE |
| This compound (WY-14643) | Human PPARδ | Transactivation Assay | 35 µM | MCE |
| LP105 (this compound derivative) | 5-Lipoxygenase (5-LOX) | Murine Monocyte Homogenates | ~10 µM | |
| LP105 (this compound derivative) | 5-Lipoxygenase (5-LOX) | Intact Murine Monocytes | 1-3 µM | |
| LP105 (this compound derivative) | PPARα | Transactivation Assay | 11 µM | |
| LP105 (this compound derivative) | PPARγ | Transactivation Assay | 7.5 µM |
Table 1: Potency of this compound and Derivatives on PPARs and Inflammatory Enzymes.
| Treatment | Model | Measured Parameter | Effect | Reference |
| This compound (WY-14643) | Primary Mouse Hepatocytes | CD36 mRNA | 6.3-fold increase | |
| This compound (WY-14643) | Primary Mouse Hepatocytes | CPT1a mRNA | 3.3-fold increase | |
| This compound (WY-14643) | Primary Mouse Hepatocytes | Cyp4a10 mRNA | 5.3-fold increase | |
| This compound (WY-14643) | Primary Mouse Hepatocytes | CIDEC mRNA | 3.5-fold increase |
Table 2: Effect of this compound on PPARα Target Gene Expression.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the anti-inflammatory effects of this compound.
PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for human or murine PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARα activation.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
NF-κB Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
-
Cell Line: A cell line responsive to inflammatory stimuli (e.g., HEK293T, RAW 264.7 macrophages) is used.
-
Transfection: Cells are co-transfected with:
-
A reporter plasmid containing a luciferase gene driven by a promoter with NF-κB response elements.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: Cells are pre-treated with this compound followed by stimulation with a pro-inflammatory agent (e.g., TNF-α, lipopolysaccharide (LPS)).
-
Measurement: Luciferase activity is measured as described above. A decrease in stimulated luciferase activity indicates NF-κB inhibition.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants or biological fluids.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal proportional to the amount of cytokine present.
-
Procedure:
-
Coat plate with capture antibody.
-
Block non-specific binding sites.
-
Add samples and standards.
-
Add detection antibody.
-
Add enzyme conjugate.
-
Add substrate and measure the signal.
-
-
Cytokines Measured: IL-6, TNF-α, IL-1β, etc.
Prostaglandin E2 Measurement by EIA
Enzyme Immunoassay (EIA) is used to measure the production of prostaglandins, such as PGE2.
-
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.
-
Procedure:
-
Samples and standards are incubated with PGE2-enzyme conjugate and anti-PGE2 antibody in a pre-coated plate.
-
After incubation and washing, a substrate is added.
-
The signal is inversely proportional to the concentration of PGE2 in the sample.
-
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model of acute inflammation.
-
Animal Model: Rats or mice are typically used.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
A solution of carrageenan is injected into the subplantar region of one hind paw.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
-
Endpoint: A reduction in paw swelling in the this compound-treated group compared to the control group indicates anti-inflammatory activity.
Western Blotting for MAPK Phosphorylation
This technique is used to assess the activation state of MAPK signaling proteins.
-
Sample Preparation: Cells or tissues are lysed to extract proteins.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.
-
Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection, and the protein bands are visualized.
-
Analysis: The ratio of phosphorylated to total protein is calculated to determine the level of activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: this compound-mediated PPARα activation and its anti-inflammatory effects.
Figure 2: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
This compound serves as a powerful tool for investigating the role of PPARα in inflammation. Its ability to potently and selectively activate PPARα allows for the elucidation of the downstream signaling events that lead to the suppression of inflammatory responses. The primary anti-inflammatory mechanism involves the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, through both direct protein-protein interactions and the induction of inhibitory proteins like IκBα. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of PPARα agonists in the treatment of inflammatory diseases. Future research should continue to focus on delineating the precise molecular interactions and exploring the clinical applicability of this class of compounds.
References
An In-depth Technical Guide to Pirinixic Acid and its Modulation of the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pirinixic acid (also known as WY-14,643) is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism, particularly fatty acid oxidation (FAO).[4][5] While initially investigated for its lipid-lowering effects, substantial research has unveiled the significant role of this compound and PPARα activation in modulating the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of the mechanisms through which this compound impacts cancer cells and stromal components, its influence on key signaling pathways, and the experimental methodologies used to elucidate these effects. The multifaceted activities of this compound, including the reprogramming of cancer cell metabolism, inhibition of angiogenesis, and modulation of tumor-associated immune cells, highlight the therapeutic potential of targeting the PPARα pathway in oncology.
The this compound/PPARα Signaling Axis
This compound exerts its biological effects primarily by binding to and activating PPARα. As a member of the nuclear receptor superfamily, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in a multitude of cellular processes, most notably fatty acid catabolism.
The activation of PPARα by this compound triggers the upregulation of genes that facilitate the transport and β-oxidation of fatty acids in mitochondria and peroxisomes. Key target genes include Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACO), and Uncoupling Proteins (UCPs). This fundamental mechanism of action is the basis for its profound effects on the metabolically demanding and often lipid-rich tumor microenvironment.
References
- 1. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. methylpseudo-utp.com [methylpseudo-utp.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Pre-clinical Research on Pirinixic Acid for Cardiac Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as Wy-14643, is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the heart.[2] In the context of cardiac dysfunction, the failing heart undergoes a metabolic shift away from its preferred energy source, fatty acid oxidation (FAO), towards increased glucose utilization. This metabolic reprogramming is often associated with lipotoxicity, inflammation, and cardiac fibrosis, contributing to the progression of heart failure. This compound, by activating PPARα, is under investigation for its potential to counteract these maladaptive processes and improve cardiac function. This technical guide provides an in-depth overview of the pre-clinical research on this compound for cardiac dysfunction, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: PPARα Activation
This compound exerts its effects primarily through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of cardiac metabolism and cellular homeostasis.[3]
The primary downstream effect of PPARα activation in cardiomyocytes is the upregulation of genes involved in fatty acid metabolism. This includes enzymes essential for fatty acid uptake, mitochondrial β-oxidation, and peroxisomal oxidation.[1] Key target genes include Carnitine Palmitoyltransferase I (CPT-I) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which are critical for the transport of fatty acids into the mitochondria and their subsequent oxidation. By enhancing FAO, this compound aims to restore the heart's primary energy source, potentially improving cardiac energetics and function.
Beyond its metabolic effects, PPARα activation by this compound has been shown to modulate inflammatory responses and extracellular matrix remodeling. It can negatively regulate the transcriptional activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. Furthermore, pre-clinical studies suggest that this compound can attenuate cardiac fibrosis, a hallmark of pathological cardiac remodeling.
Pre-clinical Evidence for this compound in Cardiac Dysfunction
Pre-clinical studies have investigated the efficacy of this compound in various animal models of cardiac dysfunction, including pressure-overload induced hypertrophy and ischemia-reperfusion injury. These studies have demonstrated the potential of this compound to ameliorate key pathological features of heart failure.
Attenuation of Cardiac Hypertrophy and Improvement of Cardiac Function
In a pre-clinical trial involving mice with a deficiency in adipose triglyceride lipase (ATGL), administration of this compound resulted in reduced cardiac hypertrophy and improved cardiac function. ATGL deficient mice accumulate lipids within cardiac myocytes, leading to severe cardiac dysfunction. Treatment with this compound is thought to improve the energy supply of cardiac myocytes by increasing mitochondrial fatty acid β-oxidation, thereby preventing the detrimental effects of lipid accumulation.
Cardioprotection in Ischemia-Reperfusion Injury
Studies in rat models of ischemia-reperfusion (I/R) injury have shown that treatment with Wy-14643 can provide cardioprotection. This includes a reduction in infarct size, improved recovery of left ventricular developed pressure (LVDP), and a decrease in the occurrence of arrhythmias. The protective effects appear to be mediated by the modulation of oxidative stress and apoptosis.
Quantitative Data from Pre-clinical Studies
The following tables summarize the quantitative data from key pre-clinical studies investigating the effects of this compound (Wy-14643) on cardiac dysfunction.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | Wy-14643 (I/R) | Percentage Improvement | Reference |
| Infarct Size (% of Area at Risk) | 34.0 ± 4.0 | 18.0 ± 3.0 | 47% | |
| LVDP Recovery (% of pre-ischemic) | 24.0 ± 3.0 | 61.0 ± 9.0 | 154% |
LVDP: Left Ventricular Developed Pressure
Table 2: Molecular Effects of this compound in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | Control | Wy-14643 | Fold Change | Reference |
| eNOS Protein Expression | Baseline | Increased | ~2-fold | |
| Bcl-2/Bax Protein Ratio | Decreased post-I/R | Increased | - | |
| MMP-2 mRNA Levels | Increased post-I/R | Decreased | - | |
| MMP-2 Enzymatic Activity | Increased post-I/R | Decreased | - |
eNOS: endothelial Nitric Oxide Synthase; I/R: Ischemia-Reperfusion; Bcl-2/Bax: ratio of anti-apoptotic to pro-apoptotic proteins; MMP-2: Matrix Metalloproteinase-2
Experimental Protocols
Pressure-Overload Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
The transverse aortic constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The depth of anesthesia is monitored throughout the procedure.
-
Surgical Preparation: The surgical area on the chest is shaved and disinfected. Aseptic surgical techniques are maintained throughout the procedure.
-
Incision and Exposure: A midline cervical incision is made to expose the trachea and the aortic arch.
-
Aortic Constriction: A suture (e.g., 6-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries. A blunt needle (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a defined constriction of the aorta.
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Analgesics are administered post-operatively to manage pain. The animals are closely monitored during the recovery period.
-
This compound Administration: this compound (Wy-14643) can be administered through various routes, including mixed in the rodent chow (e.g., 0.01% w/w) or via oral gavage. Administration can be initiated before or after the TAC procedure, depending on the study design (preventive vs. therapeutic).
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
The ischemia-reperfusion model in rats is used to mimic the events of a myocardial infarction followed by reperfusion therapy.
Protocol:
-
Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia. The duration of ischemia is typically 30-45 minutes.
-
Reperfusion: The ligature is released to allow blood flow to return to the previously ischemic myocardium, initiating reperfusion. The reperfusion period can vary depending on the study endpoints.
-
This compound Administration: this compound can be administered prior to the induction of ischemia or at the onset of reperfusion.
-
Assessment of Cardiac Function and Infarct Size: At the end of the reperfusion period, cardiac function is assessed (e.g., using a Langendorff apparatus), and the heart is excised for determination of the infarct size (e.g., using triphenyltetrazolium chloride staining).
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway in Cardiomyocytes
The activation of PPARα by this compound in cardiomyocytes initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.
References
Pirinixic Acid: A Technical Guide to a Synthetic Thiaacetic Acid Derivative and PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixic acid, also known as WY-14,643, is a synthetic thiacetic acid derivative that has garnered significant attention in biomedical research for its potent activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its role in the PPARα signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a well-characterized peroxisome proliferator that activates the nuclear receptor PPARα.[1] PPARs are a family of ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, cellular proliferation and differentiation, and inflammatory responses.[1] this compound's selective activation of PPARα makes it a valuable tool for studying the physiological and pathological roles of this receptor and a potential lead compound for the development of therapeutics targeting metabolic and inflammatory diseases.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to the ligand-binding domain of PPARα, this compound induces a conformational change in the receptor. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism, particularly mitochondrial and peroxisomal β-oxidation.[2] This results in increased fatty acid oxidation and a subsequent reduction in circulating lipid levels.
Quantitative Data
The potency and selectivity of this compound as a PPAR agonist have been quantified in numerous studies. The following table summarizes key quantitative data for this compound and its derivatives.
| Compound | Receptor Subtype | Assay Type | Cell Line/System | Value | Reference |
| This compound (WY-14,643) | Murine PPARα | EC50 | - | 0.63 µM | [3] |
| This compound (WY-14,643) | Murine PPARγ | EC50 | - | 32 µM | [3] |
| This compound (WY-14,643) | Human PPARα | EC50 | - | 5.0 µM | |
| This compound (WY-14,643) | Human PPARγ | EC50 | - | 60 µM | |
| This compound (WY-14,643) | Human PPARδ | EC50 | - | 35 µM | |
| This compound (WY-14,643) | Human PPARα | EC50 | CV-1 cells | 1.5 µM | |
| This compound (WY-14,643) | Human PPARα | EC50 | HEK293 cells | 23.33 µM | |
| This compound (WY-14,643) | Human PPARα | EC50 | HepG2 cells | 1.6 µM |
Experimental Protocols
PPARα Reporter Gene Assay
This protocol describes a cell-based assay to determine the agonist activity of this compound on human PPARα.
Materials:
-
HEK293T cells
-
Human PPARα expression plasmid (e.g., pCMV-hPPARα)
-
Luciferase reporter plasmid containing PPREs (e.g., pGL4.24[luc2/PPRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 3 × 10⁴ cells/well and incubate for 24 hours.
-
Co-transfect the cells with the human PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) or vehicle (DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value.
In Vivo Study in Mice
This protocol outlines a general procedure for evaluating the in vivo effects of this compound in a mouse model.
Materials:
-
Male C57BL/6J mice
-
This compound (WY-14,643)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue collection and storage supplies
-
qRT-PCR reagents and equipment
Procedure:
-
Acclimatize male C57BL/6J mice for at least one week before the experiment.
-
Divide the mice into two groups: a vehicle control group and a this compound-treated group.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle to the respective groups via oral gavage for a specified period (e.g., 2 days or longer).
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma lipid levels).
-
Euthanize the mice and collect tissues of interest (e.g., liver, heart).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis.
-
Isolate RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known PPARα target genes (e.g., Acox1, Cpt1a).
-
Analyze the data for statistically significant differences between the treatment and control groups.
Competitive Binding Assay (Time-Resolved FRET)
This protocol describes a method to determine the binding affinity of this compound to the PPARα ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARα-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARα ligand (e.g., Fluormone™ Pan-PPAR Green)
-
This compound
-
Assay buffer
-
384-well plates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a reaction mixture containing GST-hPPARα-LBD (e.g., 5 nM), terbium-labeled anti-GST antibody (e.g., 5 nM), and the fluorescent PPARα ligand (e.g., 20 nM) in assay buffer.
-
Add increasing concentrations of this compound or a known competitor to the wells of a 384-well plate.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader, typically by measuring the emission at two wavelengths (e.g., 488 nm for terbium and 518 nm for the fluorescein-based ligand).
-
Calculate the ratio of the two emission intensities.
-
Plot the emission ratio against the concentration of this compound and determine the IC50 value, which represents the concentration of this compound that displaces 50% of the fluorescent ligand.
Visualizations
PPARα Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the PPARα signaling pathway.
References
Methodological & Application
Pirinixic Acid In Vivo Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixic acid, also known as WY-14,643, is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[2][3] In vivo, activation of PPARα by this compound has been shown to modulate a variety of physiological and pathological processes, making it a valuable tool for research in areas such as metabolic diseases, cardiovascular disorders, and cancer. These application notes provide detailed in vivo experimental protocols for utilizing this compound in preclinical research, with a focus on liver fibrosis and cancer xenograft models.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2][4]
Key downstream effects of this compound-mediated PPARα activation include:
-
Regulation of Lipid Metabolism: Upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation. This leads to a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. PPARα activation can interfere with NF-κB signaling through direct protein-protein interactions or by inducing the expression of the NF-κB inhibitor, IκBα. This leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound.
| Animal Model | Species/Strain | Dose | Administration Route | Duration | Key Findings | Reference |
| Liver Fibrosis | Mouse (C57BL/6J) | Not specified | Intraperitoneal | Last 2 weeks of an 8-week study | Ameliorated liver injury and fibrosis | |
| Liver Steatohepatitis | Mouse (C57BL/6) | Not specified | Not specified | 5 or 12 days | Reversed steatohepatitis and fibrosis | |
| Acute Lung Injury | Mouse (WT) | 50 mg/kg | Intraperitoneal | Pre-treatment | Decreased inflammatory cell infiltration and pro-inflammatory cytokines | |
| Cardiac Hypertrophy | Rat (Spontaneously Hypertensive) | Not specified | Not specified | Not specified | Prevented cardiac remodeling in young animals but aggravated hypertrophy in older animals | |
| General Metabolic Effects | Rat (High-Fat Diet) | 40 mg/kg | Intraperitoneal | Single dose | Reduced food intake |
| Biomarker | Animal Model | Dose | Effect | Reference |
| Plasma Triglycerides | Humanized PPARα mice | Not specified | Decreased | |
| Alanine Aminotransferase (ALT) | Mouse (MCD diet) | Not specified | Significantly decreased after 5 days | |
| Hepatic Triglycerides | Mouse (MCD diet) | Not specified | Normalized after 12 days | |
| TNF-α, IL-6 | Mouse (LPS-induced lung injury) | 50 mg/kg | Decreased levels in lung | |
| VCAM-1 | Mouse (MCD diet) | Not specified | Reduced expression |
Experimental Protocols
Murine Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This protocol describes the induction of liver fibrosis in mice using CCl₄ and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle for CCl₄)
-
This compound (WY-14,643)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC-Na], 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Standard laboratory animal diet and water
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Liver Fibrosis:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil or corn oil.
-
Administer CCl₄ solution to mice via intraperitoneal (IP) injection at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentration (e.g., 1-10 mg/kg).
-
Administer this compound or vehicle control to the mice daily via oral gavage or IP injection during the last 2-4 weeks of the CCl₄ treatment period.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general liver morphology, inflammation, and necrosis.
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition as an indicator of fibrosis.
-
-
Hydroxyproline Assay:
-
Hydrolyze a weighed portion of the liver tissue in 6N HCl.
-
Measure the hydroxyproline content using a colorimetric assay as a quantitative measure of total collagen content.
-
-
Human Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using the MDA-MB-231 human breast cancer cell line and subsequent treatment with this compound.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
This compound (WY-14,643)
-
Vehicle for this compound
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
This compound Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare and administer this compound (e.g., 5-50 mg/kg) or vehicle control daily via oral gavage or IP injection.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histological and Molecular Analysis: A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., gene expression analysis of PPARα target genes).
-
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: Workflow for the in vivo liver fibrosis model.
Caption: Workflow for the in vivo cancer xenograft model.
References
Application Notes and Protocols for WY-14,643 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-14,643, also known as Pirinixic Acid, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[2][3][4] WY-14,643 serves as a valuable tool for investigating the therapeutic potential of PPARα activation in various disease models, including dyslipidemia, and inflammatory disorders.
These application notes provide detailed protocols for in vitro assays to characterize the activity of WY-14,643, focusing on its activation of PPARα and its downstream effects on inflammatory signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of WY-14,643 (EC50 Values)
| Cell Line | Species | Assay Type | EC50 (µM) | Reference |
| COS-7 | African Green Monkey | PPARα Transactivation | 53.7 | |
| HepG2 | Human | PPARα Transactivation | 1.6 | |
| U2OS | Human | PPARα Transactivation | 20 | |
| Murine Cells | Mouse | PPARα Activation | 0.63 | |
| Human Cells | Human | PPARα Activation | 5.0 |
Table 2: Selectivity of WY-14,643 for PPAR Isoforms
| PPAR Isoform | Species | EC50 (µM) | Reference |
| PPARα | Murine | 0.63 | |
| PPARγ | Murine | 32 | |
| PPARα | Human | 5.0 | |
| PPARγ | Human | 60 | |
| PPARδ | Human | 35 | |
| PPARδ | General | >100 |
Experimental Protocols
Preparation of WY-14,643 Stock Solution
Materials:
-
WY-14,643 powder (M.Wt: 323.8)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM stock solution of WY-14,643 by dissolving 32.38 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week.
PPARα Activation Assay using a Luciferase Reporter Gene
This protocol describes a method to quantify the activation of PPARα by WY-14,643 in a cellular context using a luciferase reporter system.
Materials:
-
HepG2 or other suitable cells expressing human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) driving the expression of the luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
WY-14,643 stock solution.
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of WY-14,643 in cell culture medium. A suggested concentration range is from 0.1 µM to 100 µM to generate a dose-response curve.
-
Remove the transfection medium and add 100 µL of the medium containing different concentrations of WY-14,643 or vehicle control (DMSO, final concentration ≤ 0.1%) to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of WY-14,643 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
NF-κB Activity Assay
WY-14,643 has been shown to negatively inhibit NF-κB transcriptional activity. This protocol outlines a method to assess the inhibitory effect of WY-14,643 on NF-κB activation.
Materials:
-
Aortic smooth muscle cells or other suitable cells.
-
Cell culture medium.
-
Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1) to induce NF-κB activation.
-
WY-14,643 stock solution.
-
NF-κB reporter assay kit (e.g., luciferase-based or ELISA-based).
-
96-well plates.
-
Plate reader (luminometer or spectrophotometer).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with WY-14,643: Pre-treat the cells with various concentrations of WY-14,643 (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control group.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) or IL-1 for the recommended time (typically 30-60 minutes for signaling pathway analysis or longer for reporter gene expression).
-
Assay for NF-κB Activity: Measure NF-κB activity using a suitable assay kit.
-
For reporter assays: Follow the manufacturer's protocol to measure the reporter gene product (e.g., luciferase).
-
For ELISA-based assays: Prepare nuclear extracts and measure the amount of activated NF-κB p65 subunit bound to a consensus DNA sequence.
-
-
Data Analysis: Compare the NF-κB activity in cells treated with WY-14,643 and the activator to those treated with the activator alone. Calculate the percentage of inhibition.
Mandatory Visualizations
Caption: WY-14,643 signaling pathway.
References
Application Notes and Protocols for Pirinixic Acid in Cell Culture
Introduction
Pirinixic acid, also known as WY-14643, is a potent and selective synthetic agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and inflammatory processes. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Due to its mechanism of action, this compound is a valuable tool for in vitro studies investigating metabolic disorders, inflammation, and cellular differentiation.
These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Data Presentation
The solubility and effective concentrations of this compound can vary depending on the solvent and specific cell line used. The following tables summarize key quantitative data for its use in cell culture.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | > 16.2 mg/mL | Warming to 37°C or sonication can aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | 64 - 100 mg/mL | |
| Ethanol | ≥ 48.8 mg/mL | Ultrasonic assistance is recommended. |
| Water | Insoluble | Not a suitable solvent. |
Table 2: In Vitro Working Concentrations of this compound
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Endothelial Cells (ECs) | VCAM-1 Expression | 250 | 24 hours | Significant downregulation of VCAM-1 expression. | |
| Endothelial Cells | Monocyte Adhesion | 10 | Pre-treatment | 50% reduction in U937 cell adhesion. | |
| Human Endothelial Cells | VCAM-1 Expression | 250 | - | Reduction of VCAM-1 expression to 52% of TNF-α-stimulated cells. | |
| Hep G2 (Human Liver) | PPARα Activation | EC50 = 0.04 | - | Agonist activity at mouse PPARα ligand binding domain. | |
| MCF-7 (Human Breast) | Protein Expression | 30 - 300 | 24 hours | Increased expression of human cytochrome P450 1B1 (CYP1B1). | |
| Synovial Fibroblasts | NO and PGE2 Production | 10, 100 | - | Inhibitory effects on LPS-stimulated NO and PGE2 production. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the tube thoroughly to dissolve the powder.
-
Aiding Dissolution (Optional but Recommended): If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage (up to two years).
Preparation of Working Solution and Cell Treatment
Materials:
-
This compound stock solution
-
Sterile, pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration using pre-warmed, sterile cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of cell culture medium containing the same final concentration of DMSO as the this compound-treated wells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared working solution of this compound or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Cell Culture
Caption: Workflow for preparing and using this compound.
References
Application Notes and Protocols for Pirinixic Acid (WY-14,643) Administration in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as WY-14,643, is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] It is a valuable research tool for investigating the physiological and pathophysiological roles of PPARα in various biological processes, including lipid metabolism, inflammation, and cell proliferation. In rodent models, chronic administration of WY-14,643 has been shown to induce hepatomegaly and hepatocellular carcinomas.[4][5] This document provides detailed application notes and standardized protocols for the administration of this compound in mice, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor. Upon binding to WY-14,643, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to the regulation of genes involved in fatty acid oxidation, lipid transport, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of WY-14,643 administration in mice.
Table 1: Effects of WY-14,643 on Liver and Body Weight
| Mouse Strain | Dosage and Administration | Duration | Change in Liver Weight | Change in Body Weight | Reference |
| Wild-type (mPPARα) | 0.1% in diet | 38 weeks | Significantly increased | Markedly decreased | |
| hPPARα | 0.1% in diet | 44 weeks | Increased (less than mPPARα) | No significant change | |
| Ppara-null | 0.1% in diet | 38 weeks | No significant change | No significant change | |
| C57BL/6 | 100 mg/kg/week, i.p. | 42 weeks | Significantly increased | Not specified |
Table 2: Effects of WY-14,643 on Gene Expression in the Liver
| Gene | Mouse Strain | Dosage and Administration | Duration | Fold Change | Reference |
| Ppara | Wild-type | 0.1% in diet | 2 days | ~1.5-fold increase | |
| Acox1 | Wild-type | 0.1% in diet | 2 days | ~15-fold increase | |
| Cyp4a14 | Wild-type | Not specified | 8h to 4 weeks | Upregulated | |
| c-myc | Wild-type | Not specified | Not specified | Upregulated | |
| Cyclin D1 | Wild-type | 0.1% in diet | 38 weeks | Upregulated | |
| p53 | hPPARα | 0.1% in diet | 44 weeks | Increased |
Table 3: Effects of WY-14,643 on Serum Parameters
| Parameter | Mouse Strain | Dosage and Administration | Duration | Change | Reference |
| Triglycerides | Pparaf/f | 0.1% in diet | 2 days | Decreased | |
| Triglycerides | PparaΔHep | 0.1% in diet | 2 days | No change | |
| IFN-γ | Wild-type | 10 mg/kg, i.p. (pretreatment) | 2 hours before LPS | Significantly decreased | |
| IL-6 | Wild-type | 10 mg/kg, i.p. (pretreatment) | 2 hours before LPS | Significantly decreased |
Experimental Protocols
Detailed methodologies for key experiments involving WY-14,643 administration in mice are provided below.
Protocol 1: Dietary Administration for Long-Term Studies (Hepatocarcinogenesis)
This protocol is adapted from studies investigating the long-term effects of WY-14,643 on liver tumorigenesis.
Objective: To assess the chronic effects of WY-14,643 on liver pathology.
Materials:
-
This compound (WY-14,643)
-
Standard rodent chow
-
Wild-type (e.g., C57BL/6) or genetically modified mice (e.g., hPPARα, Ppara-null)
-
Metabolic cages (optional, for food intake monitoring)
Procedure:
-
Prepare a custom diet containing 0.1% (w/w) WY-14,643 mixed into the standard rodent chow. A control diet without the compound should also be prepared.
-
House mice individually or in small groups and provide ad libitum access to either the control or WY-14,643-containing diet and water.
-
Monitor the body weight of the mice weekly.
-
Observe the general health of the animals daily.
-
Continue the treatment for the desired duration (e.g., 38-44 weeks).
-
At the end of the study, euthanize the mice and collect liver tissues for histopathological analysis, and blood for serum analysis.
Protocol 2: Intraperitoneal (i.p.) Injection for Acute Studies (Anti-inflammatory Effects)
This protocol is based on studies evaluating the acute anti-inflammatory effects of WY-14,643.
Objective: To investigate the short-term effects of WY-14,643 on inflammation.
Materials:
-
This compound (WY-14,643)
-
Vehicle (e.g., corn oil, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Lipopolysaccharide (LPS)
-
Wild-type and Ppara-null mice
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare a solution of WY-14,643 in the chosen vehicle at a concentration suitable for delivering the desired dose (e.g., 10 mg/kg).
-
Administer the WY-14,643 solution or vehicle control to the mice via intraperitoneal injection.
-
After a specified pretreatment time (e.g., 2 hours), induce inflammation by injecting LPS (e.g., 10 mg/kg, i.p.).
-
Monitor the mice for signs of sickness.
-
At a predetermined time point after LPS injection (e.g., 20 hours), euthanize the mice.
-
Collect blood for cytokine analysis and lung tissues for histological examination.
Protocol 3: Oral Gavage for Metabolic Studies
This protocol is suitable for studies examining the effects of WY-14,643 on metabolic parameters.
Objective: To assess the impact of WY-14,643 on metabolism.
Materials:
-
This compound (WY-14,643)
-
Vehicle (e.g., corn oil or a suspension in 0.5% carboxymethylcellulose sodium)
-
Genetically modified mice (e.g., PPRE-luc reporter mice)
-
Gavage needles
Procedure:
-
Prepare a suspension of WY-14,643 in the chosen vehicle.
-
Administer a single dose of the WY-14,643 suspension or vehicle control to the mice via oral gavage.
-
For time-course studies, euthanize groups of mice at different time points after administration.
-
For luciferase reporter assays, perform in vivo imaging at specified times after gavage.
-
Collect tissues of interest (e.g., liver, adipose tissue, heart, kidney) for gene expression analysis.
Concluding Remarks
The administration of this compound (WY-14,643) in mice is a powerful approach to elucidate the diverse functions of PPARα. The choice of administration route, dosage, and duration of treatment should be carefully considered based on the specific research question. The protocols and data presented here provide a comprehensive resource for designing and executing robust in vivo studies with this important research compound. It is crucial to adhere to institutional animal care and use guidelines throughout all experimental procedures.
References
- 1. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential susceptibility of mice humanized for peroxisome proliferator-activated receptor α to Wy-14,643-induced liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pirinixic Acid (WY-14643) in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (hepatic steatosis) in the absence of significant alcohol consumption.[1][2] The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] The pathogenesis of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation.[4]
Peroxisome proliferator-activated receptor-alpha (PPARα) is a key nuclear receptor and transcription factor that governs the expression of genes involved in fatty acid transport and oxidation in the liver. In NAFLD, the activity of PPARα is often diminished, leading to impaired fatty acid breakdown and contributing to lipid accumulation. Consequently, activating PPARα is a primary therapeutic strategy for NAFLD research.
Pirinixic acid (also known as WY-14643) is a potent and highly selective synthetic agonist for PPARα. It serves as an essential molecular tool for investigating the role of PPARα in lipid metabolism and inflammation. By activating PPARα, this compound stimulates the transcription of genes responsible for mitochondrial and peroxisomal fatty acid β-oxidation, thereby helping to reduce hepatic lipid stores. These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing this compound in preclinical in vivo and in vitro models of NAFLD.
Mechanism of Action
This compound functions as a fatty acid mimetic, binding directly to the ligand-binding domain of PPARα. This binding induces a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). The activated PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This action upregulates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation), while simultaneously exerting anti-inflammatory effects, in part through the negative regulation of pro-inflammatory transcription factors like NF-κB.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative effects of this compound (WY-14643) treatment in various preclinical models of fatty liver disease.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Diet | This compound Dose & Duration | Key Findings | Reference |
| Male C57BL/6 Mice | Methionine and Choline Deficient (MCD) | Not specified, for 5 or 12 days (reversal study) | Day 5: Significantly decreased ALT levels. Day 12: Normalized hepatic triglycerides, near resolution of steatohepatitis and fibrosis. | |
| Male C57BL/6J Mice | 4% Ethanol + CCl₄ | Not specified, for last 2 weeks of 8-week study | Ameliorated liver injury, necrosis, and fibrosis. Restored expression of protective cytokines (adiponectin, IL-10) and reduced pro-inflammatory/pro-fibrogenic genes (TNF-α, TGF-β1). | |
| High Fat-Fed Rats | High-Fat Diet | 3 mg/kg/day, for 2 weeks | Improved insulin sensitivity, reduced triglycerides and visceral fat without increasing body weight. | |
| Male Rats | High-Fat Diet (49% energy) | 40 mg/kg BW, single IP injection | Reduced food intake, increased expression of CPT1A and HMG-CoAS2 in the jejunum, suggesting stimulation of intestinal fatty acid oxidation. |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Model Induction | This compound Concentration & Duration | Key Findings | Reference |
| HepG2 Cells | 50 μM 2-ClHA (α-chlorofatty acid) | 10 μM, overnight pretreatment | Increased catabolism of 2-ClHA, evidenced by increased production of its metabolite, 2-ClAdA. | |
| Primary Mouse Hepatocytes | Exogenous 2-ClHA | Not specified | Increased production of α-chlorodicarboxylic acids (α-ClDCAs) and reduced cellular free α-ClFA, indicating accelerated catabolism. | |
| HepG2 Cells | T0901317 (LXR agonist) | Not specified | Reduced triglyceride accumulation more effectively than the standard agonist WY14643. Increased mRNA of fatty acid oxidation genes (CPT-1A, ACOX1). |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: In Vivo NAFLD Reversal Model Using this compound
This protocol is based on a model of established fibrosing steatohepatitis in mice.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of NAFLD/NASH:
-
Feed mice a methionine and choline deficient (MCD) diet for 5-6 weeks to induce severe steatohepatitis and fibrosis.
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
-
This compound Preparation and Administration:
-
This compound (WY-14643) is insoluble in water; dissolve in a suitable vehicle such as Dimethyl Sulfoxide (DMSO) or ethanol. Further dilution in corn oil or saline may be required for administration.
-
Prepare a stock solution and dilute to the final desired concentration. A typical dose for PPARα activation is in the range of 3-10 mg/kg body weight.
-
Administer this compound daily via oral gavage or intraperitoneal injection.
-
-
Experimental Groups:
-
Control Group: Continue feeding the MCD diet and administer the vehicle daily.
-
Treatment Group: Continue feeding the MCD diet and administer this compound daily.
-
-
Treatment Duration: Treat animals for a period ranging from 5 to 14 days to assess the reversal of established disease.
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels to assess liver injury.
-
Lipid Analysis: Quantify hepatic triglyceride and free fatty acid content.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction. Analyze the expression of genes related to fibrosis (e.g., Collagen alpha1(I), TIMP-1), inflammation (e.g., VCAM-1, TNF-α), and fatty acid oxidation (e.g., CPT1a, ACOX1) using qRT-PCR.
-
Protocol 2: In Vitro Hepatocyte Steatosis Model
This protocol describes the induction of lipid accumulation in cultured hepatocytes to mimic steatosis.
-
Cell Culture:
-
Use a relevant hepatic cell line, such as HepG2 or HuH7.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Fatty Acid Solution Preparation:
-
Prepare a stock solution of free fatty acids (FFAs). A common combination is a 2:1 molar ratio of oleic acid to palmitic acid to mimic the FFA profile in NAFLD.
-
Dissolve the FFAs in ethanol and then conjugate them to fatty-acid-free Bovine Serum Albumin (BSA) in serum-free medium to increase solubility and facilitate cellular uptake. The final concentration of the FFA solution is typically 0.5-1.0 mM.
-
-
Induction of Steatosis and Treatment:
-
Seed HepG2 cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Prepare this compound stock solution (e.g., 10 mM in DMSO). The final working concentration for in vitro studies is typically in the low micromolar range (e.g., 1-10 μM).
-
Treat the cells with the FFA solution (e.g., 0.75 mM) with or without this compound for 24 hours. Include a vehicle control (BSA medium) and a this compound-only control.
-
-
Endpoint Analysis:
-
Lipid Accumulation Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain intracellular lipid droplets with Oil Red O or Bodipy 493/503.
-
Visualize using light or fluorescence microscopy. For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at ~510 nm.
-
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
-
Gene and Protein Analysis: Harvest cells to analyze the expression of PPARα target genes (e.g., CPT1A, ACOX1) and markers of lipogenesis (e.g., SREBP-1c) via qRT-PCR or Western blot.
-
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| This compound (WY-14643) | Sigma-Aldrich, ApexBio | Store at -20°C. |
| Methionine/Choline Deficient Diet | Envigo, Research Diets Inc. | For in vivo NASH induction. |
| HepG2/HuH7 Cell Lines | ATCC | For in vitro studies. |
| Oleic Acid, Palmitic Acid | Sigma-Aldrich | For in vitro steatosis induction. |
| Fatty-Acid-Free BSA | Sigma-Aldrich | For conjugating fatty acids. |
| Oil Red O Stain | Sigma-Aldrich | For staining intracellular lipids. |
| Primary Antibodies (PPARα, CPT1A, etc.) | Cell Signaling, Abcam | For Western blotting. |
| qRT-PCR Reagents | Thermo Fisher, Bio-Rad | For gene expression analysis. |
| Vehicle (DMSO, Corn Oil) | Sigma-Aldrich | For dissolving and administering this compound. |
Conclusion and Outlook
This compound (WY-14643) is an invaluable research tool for studying NAFLD, providing a specific means to probe the therapeutic potential of PPARα activation. Its demonstrated efficacy in reducing hepatic steatosis, inflammation, and even fibrosis in preclinical models makes it a benchmark compound for dissecting the molecular pathways of lipid metabolism and for the initial validation of novel therapeutic targets. While robust in these models, researchers should consider species-specific differences in PPARα response when translating findings. Future research can leverage this compound to further explore the crosstalk between PPARα and other metabolic pathways and to identify downstream effectors that may serve as novel drug targets for NAFLD.
References
- 1. A role of peroxisome proliferator‐activated receptor γ in non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of hepatic lipid accumulation in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curative role of natural PPARγ agonist in non-alcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pirinixic Acid (Wy-14643) in Atherosclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as Wy-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation, both of which are key processes in the pathophysiology of atherosclerosis.[2][3][4] Activation of PPARα by ligands such as this compound has been shown to modulate the expression of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammatory responses within the vascular wall.[2] These multifaceted effects make this compound a valuable tool for investigating the molecular mechanisms of atherosclerosis and for the preclinical evaluation of PPARα-targeted therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in atherosclerosis research, with a focus on in vitro and in vivo models.
Mechanism of Action in Atherosclerosis
This compound exerts its anti-atherosclerotic effects primarily through the activation of PPARα. This leads to a cascade of downstream events that collectively contribute to the attenuation of atherosclerotic plaque development and progression. The key mechanisms are summarized below.
Effects on Lipid Metabolism and Foam Cell Formation
Atherosclerosis is characterized by the accumulation of lipids within the arterial wall, leading to the formation of macrophage-derived foam cells. This compound, through PPARα activation, influences several aspects of lipid metabolism to counteract this process:
-
Enhanced Fatty Acid Oxidation: PPARα activation stimulates the uptake and mitochondrial β-oxidation of fatty acids in the liver and other tissues. This reduces the availability of fatty acids for the synthesis of triglycerides, a key component of very-low-density lipoproteins (VLDL).
-
Modulation of Lipoprotein Metabolism: this compound can lead to a reduction in plasma triglyceride levels.
-
Inhibition of Foam Cell Formation: By activating PPARα, this compound can reduce cholesterol esterification within macrophages, a critical step in the formation of foam cells. It can also promote cholesterol efflux from macrophages by upregulating the expression of cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).
Anti-inflammatory Effects
Inflammation is a critical driver of all stages of atherosclerosis. This compound exhibits potent anti-inflammatory properties within the vasculature:
-
Inhibition of Endothelial Activation: this compound can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) on the surface of endothelial cells. This reduces the adhesion and subsequent transmigration of leukocytes into the arterial intima, a crucial initiating event in atherogenesis.
-
Modulation of Macrophage-mediated Inflammation: PPARα activation in macrophages can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Effects on Vascular Smooth Muscle Cells
The proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to the growth and remodeling of atherosclerotic plaques. In vitro studies have suggested that PPARα activation can inhibit the proliferation of human VSMCs.
Signaling Pathway of this compound in Atherosclerosis
Caption: this compound activates PPARα, leading to downstream effects that reduce atherosclerosis.
Quantitative Data from Preclinical Studies
While comprehensive in vivo studies on this compound's direct impact on atherosclerosis are not extensively published, data from studies on a this compound derivative (LP105) and in vitro experiments provide valuable insights.
| Parameter | Model System | Treatment | Result | Reference |
| Vascular Remodeling | ApoE-/- mice with Angiotensin II-induced aortic aneurysms | LP105 (this compound derivative), 5 mg/day orally for 4 weeks | Prevented the Angiotensin II-induced increase in aortic weight and diameter. | |
| Inflammatory Marker (LTB4) | ApoE-/- mice with Angiotensin II-induced aortic aneurysms | LP105 (this compound derivative), 5 mg/day orally for 4 weeks | Reduced plasma LTB4 levels from 2.7 ± 0.3 to 1.6 ± 0.4 ng/mL. | |
| Endothelial Adhesion Molecule Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Wy-14643 (250 µmol/L) pretreatment | Reduced TNF-α-induced VCAM-1 expression to 52 ± 2% of stimulated cells. | |
| Cholesterol Esterification | Acetylated LDL-loaded human macrophages | Wy-14643 (50 µmol/L) | Reduced the incorporation of [14C]oleic acid into cholesteryl esters. |
Experimental Protocols
The following protocols are based on established methodologies in atherosclerosis research and can be adapted for studies involving this compound.
In Vivo Atherosclerosis Model (ApoE-/- or LDLR-/- Mice)
Objective: To evaluate the effect of this compound on the development and progression of atherosclerosis in a murine model.
Experimental Workflow
Caption: Workflow for in vivo atherosclerosis studies using this compound.
Materials:
-
ApoE-/- or LDLR-/- mice (on a C57BL/6 background)
-
High-fat "Western" diet (e.g., 21% fat, 0.15-0.2% cholesterol)
-
This compound (Wy-14643)
-
Vehicle for this compound (e.g., corn oil, polyethylene glycol)
-
Standard laboratory chow
Procedure:
-
Animal Acclimatization: Acclimatize male ApoE-/- or LDLR-/- mice (6-8 weeks old) to the animal facility for at least one week.
-
Diet Induction: Place mice on a high-fat diet to induce hypercholesterolemia and atherosclerosis. This diet is typically continued for 12-16 weeks.
-
This compound Administration:
-
Oral Gavage: Dissolve this compound in a suitable vehicle (e.g., corn oil). Administer daily by oral gavage at a dosage range of 1-10 mg/kg body weight. A dose of 5 mg/day has been used for a this compound derivative.
-
Dietary Admixture: Incorporate this compound into the high-fat diet at a specified concentration (e.g., 0.05-0.1% w/w).
-
-
Monitoring: Monitor body weight and food consumption weekly. Collect blood samples (e.g., via tail vein) at regular intervals (e.g., every 4 weeks) to monitor plasma lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Termination and Tissue Collection: At the end of the treatment period, euthanize the mice. Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta from the heart to the iliac bifurcation.
-
Atherosclerotic Lesion Quantification:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Aortic Root Analysis: Embed the upper portion of the heart and aortic root in OCT compound. Prepare serial cryosections and stain with Oil Red O and/or Hematoxylin and Eosin (H&E). Quantify the lesion area in multiple sections.
-
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to characterize the cellular composition of the plaques (e.g., macrophages using anti-CD68, smooth muscle cells using anti-α-smooth muscle actin).
-
Gene Expression Analysis: Isolate RNA from the aorta or from specific cell populations within the plaque (e.g., by laser capture microdissection) to analyze the expression of target genes (e.g., VCAM-1, ABCA1, inflammatory cytokines) by quantitative real-time PCR (qRT-PCR).
In Vitro Macrophage Foam Cell Formation Assay
Objective: To assess the effect of this compound on macrophage cholesterol accumulation and foam cell formation.
Materials:
-
Macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs)
-
PMA (for THP-1 differentiation)
-
Oxidized LDL (oxLDL) or acetylated LDL (acLDL)
-
This compound (Wy-14643)
-
Oil Red O staining solution
-
Cholesterol efflux assay kit
Procedure:
-
Cell Culture and Differentiation: Culture macrophages in appropriate media. For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
This compound Treatment: Pre-treat macrophages with various concentrations of this compound (e.g., 10-100 µM) for 24 hours.
-
Lipid Loading: Induce foam cell formation by incubating the cells with oxLDL or acLDL (e.g., 50 µg/mL) for 24-48 hours in the continued presence of this compound.
-
Oil Red O Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Extract the stain with isopropanol and quantify the absorbance to measure lipid accumulation.
-
-
Cholesterol Efflux Assay:
-
Label cells with [3H]-cholesterol during the lipid loading step.
-
Equilibrate the cells in serum-free media.
-
Incubate with cholesterol acceptors (e.g., HDL or apoA-I) in the presence or absence of this compound.
-
Measure the amount of [3H]-cholesterol transferred to the media to determine the percentage of cholesterol efflux.
-
In Vitro Endothelial Cell Adhesion Assay
Objective: To determine the effect of this compound on monocyte adhesion to endothelial cells.
Materials:
-
Human or mouse endothelial cells (e.g., HUVECs, bEnd.3)
-
Monocyte cell line (e.g., THP-1, U937), fluorescently labeled
-
TNF-α or other inflammatory stimuli
-
This compound (Wy-14643)
Procedure:
-
Endothelial Cell Culture: Culture endothelial cells to confluence in well plates.
-
This compound Treatment: Pre-treat the endothelial cell monolayer with this compound (e.g., 50-250 µM) for a specified time (e.g., 12-24 hours).
-
Inflammatory Stimulation: Activate the endothelial cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the continued presence of this compound.
-
Monocyte Adhesion: Add fluorescently labeled monocytes to the endothelial cell monolayer and incubate for a short period (e.g., 30-60 minutes).
-
Washing and Quantification: Gently wash away non-adherent monocytes. Quantify the number of adherent monocytes by fluorescence microscopy or a fluorescence plate reader.
Conclusion
This compound is a powerful research tool for dissecting the complex role of PPARα in atherosclerosis. Its ability to modulate lipid metabolism, inflammation, and vascular cell behavior provides multiple avenues for investigation. The protocols outlined in this document offer a framework for conducting robust in vitro and in vivo studies to further elucidate the therapeutic potential of PPARα activation in cardiovascular disease. Future research should aim to generate more comprehensive in vivo data on the effects of this compound on atherosclerotic lesion development and composition to solidify its standing as a key compound in atherosclerosis research.
References
- 1. A this compound derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantification of aortic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARalpha agonist induces the accumulation of ceramide in the heart of rats fed high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Insulin Sensitivity with Pirinixic Acid (WY 14643)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as WY 14643, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] Activation of PPARα by ligands such as this compound leads to the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. Consequently, this compound has been widely utilized as a pharmacological tool to investigate the role of PPARα in various metabolic processes, including the improvement of insulin sensitivity.
These application notes provide a comprehensive overview of the use of this compound for studying insulin sensitivity, including recommended dosages, detailed experimental protocols for key in vivo assays, and an illustration of the underlying molecular signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. While it is highly selective for PPARα, some studies suggest it may also exhibit dual agonistic activity on PPARγ at higher concentrations. The activation of PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.
The improvement in insulin sensitivity following this compound treatment is primarily attributed to the enhanced fatty acid catabolism in tissues like the liver and skeletal muscle. This leads to a reduction in circulating triglycerides and a decrease in the intracellular accumulation of lipid metabolites, such as diacylglycerols (DAGs), which are known to impair insulin signaling pathways. By alleviating this lipotoxicity, this compound helps to restore normal insulin signal transduction.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on insulin sensitivity and related metabolic parameters.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Dosage | Route of Administration | Treatment Duration | Reference |
| Mice | 3 mg/kg/day | Oral | 2 weeks | |
| Mice | 10 mg/L in liquid diet | Oral | Not specified | |
| Male Mice | 0.1% in diet | Oral | 10 days |
Table 2: Metabolic Effects of this compound in Rodent Models
| Animal Model | This compound Dose | Key Metabolic Outcomes | Reference |
| Mice | 3 mg/kg/day (oral) | Markedly decreased plasma glucose, muscle and liver triglycerides, and visceral fat; improved whole-body insulin sensitivity. | |
| Male Mice | 0.1% in diet | Improved glucose tolerance and insulin tolerance in high-fat diet-fed mice. | |
| Mice | 10 mg/L in liquid diet | Ameliorated alcohol-induced fatty liver. |
Experimental Protocols
Detailed methodologies for key experiments to assess insulin sensitivity following treatment with this compound are provided below.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
Materials:
-
This compound (WY 14643)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile D-glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (27-30G)
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimatization and Treatment:
-
House mice under standard conditions and allow for acclimatization.
-
Administer this compound or vehicle at the desired dose and schedule (e.g., daily oral gavage for 2 weeks).
-
-
Fasting:
-
Fast the mice for 4-6 hours prior to the glucose challenge. Ensure free access to water. Overnight fasting (12-16 hours) can also be used, but may induce a more pronounced hypoglycemic state initially.
-
-
Basal Glucose Measurement (Time 0):
-
Weigh each mouse to calculate the precise glucose dose.
-
Obtain a baseline blood glucose reading. A small drop of blood can be collected from the tail tip.
-
-
Glucose Administration:
-
Inject D-glucose intraperitoneally (IP) at a dose of 1-2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the treatment and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance. A lower AUC in the this compound-treated group indicates improved glucose tolerance.
-
Protocol 2: Insulin Tolerance Test (ITT)
This test measures the whole-body insulin sensitivity by assessing the response to an exogenous insulin injection.
Materials:
-
This compound (WY 14643)
-
Vehicle for this compound
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and glucose test strips
-
Syringes and needles (27-30G)
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimatization and Treatment:
-
Follow the same acclimatization and treatment protocol as for the IPGTT.
-
-
Fasting:
-
Fast the mice for 4-6 hours with free access to water.
-
-
Basal Glucose Measurement (Time 0):
-
Weigh each mouse to calculate the insulin dose.
-
Obtain a baseline blood glucose reading from the tail tip.
-
-
Insulin Administration:
-
Inject human insulin intraperitoneally (IP) at a dose of 0.75-1.2 U/kg body weight. The optimal dose may need to be determined empirically for the specific mouse strain and model.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point.
-
The rate of glucose disappearance from the blood is an indicator of insulin sensitivity. A faster and more profound decrease in blood glucose in the this compound-treated group signifies enhanced insulin sensitivity.
-
Protocol 3: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate while maintaining blood glucose at a normal level through a variable glucose infusion. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Due to its complexity, this procedure requires specialized equipment and surgical expertise.
Principle:
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study.
-
Basal Period: A tracer (e.g., [3-³H]glucose) is infused to measure basal glucose turnover.
-
Clamp Period: A constant infusion of insulin is initiated. Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Data Interpretation: A higher glucose infusion rate in the this compound-treated animals indicates that their tissues are more sensitive to insulin and are taking up more glucose from the circulation.
Visualization of Pathways and Workflows
References
Application Note: High-Throughput Analysis of Pirinixic Acid and its Metabolites by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Pirinixic acid is a synthetic compound investigated for its therapeutic potential in conditions associated with lipid accumulation, such as certain cardiovascular diseases.[1] It functions by activating PPARα, a nuclear receptor that transcriptionally regulates genes involved in fatty acid oxidation.[1] The biotransformation of this compound is thought to involve processes analogous to fatty acid metabolism, such as the β-oxidation cycle. This suggests that its metabolites may include chain-shortened derivatives. This application note outlines a robust LC-MS/MS method for the quantitative analysis of this compound and the exploratory identification of its metabolites in biological matrices.
Signaling Pathway
This compound, as a PPARα agonist, initiates a signaling cascade that influences lipid metabolism. The diagram below illustrates the proposed pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirinixic Acid: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of pirinixic acid (also known as WY-14643) stock solutions. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Introduction
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα)[1][2]. It is a valuable tool in research areas including lipid metabolism, inflammation, and cardiovascular disease[3][4]. As a synthetic thiacetic acid derivative, its low aqueous solubility necessitates careful preparation of stock solutions for in vitro and in vivo studies[5].
This compound Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 323.80 g/mol |
| CAS Number | 50892-23-4 |
| Appearance | Solid powder |
Solubility Data
This compound is practically insoluble in water but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 16.2 mg/mL to 100 mg/mL (up to 308.83 mM) | Ultrasonication may be required to fully dissolve the compound. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. |
| Ethanol | ≥ 48.8 mg/mL | Requires ultrasonic assistance for dissolution. |
| Water | < 0.1 mg/mL | Considered insoluble. |
Experimental Protocols
Protocol for Preparing a 100 mM DMSO Stock Solution (for In Vitro Use)
This protocol describes the preparation of a high-concentration stock solution suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath sonicator
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 32.38 mg of this compound (Molecular Weight = 323.8 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to sonication.
-
Sonication: Place the tube in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear and all particulate matter has dissolved. Avoid overheating the sample.
-
Sterilization (Optional): If required for your specific cell culture application, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
Solid Compound
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Stock Solutions in Solvent
Once dissolved, this compound solutions are less stable and require colder temperatures for long-term storage. It is strongly recommended to aliquot solutions to avoid repeated freeze-thaw cycles. Solutions are intended for short-term use once thawed.
| Storage Temperature | Duration |
| -80°C | 6 months to 2 years |
| -20°C | 1 month to 1 year |
Note: The stability period can vary between suppliers. Always refer to the product-specific data sheet for the most accurate information. The product is chemically stable at room temperature under standard conditions, but this does not apply to long-term storage of solutions.
Mechanism of Action: PPARα Activation
This compound functions by activating PPARα, a nuclear receptor that acts as a transcription factor. This activation is central to its biological effects.
Caption: Simplified signaling pathway of this compound via PPARα activation.
Safety Precautions
-
Handle this compound in a well-ventilated area or chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
This compound is incompatible with strong oxidizing agents, acids, and alkalis.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
Application Notes and Protocols for Luciferase Reporter Assays: Assessing Pirinixic Acid's PPAR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] These receptors are activated by endogenous ligands, such as fatty acids, and synthetic compounds. Pirinixic acid, also known as WY-14643, is a synthetic ligand that has been identified as a potent agonist of PPARα, an isoform primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Activation of PPARα by agonists like this compound leads to the upregulation of genes involved in fatty acid uptake and oxidation. This application note provides a detailed protocol for a luciferase reporter assay to quantify the activation of PPARs by this compound.
Principle of the Assay
The luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways. In the context of PPAR activation, this assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE). When a PPAR agonist, such as this compound, binds to and activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE, driving the expression of the luciferase reporter gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PPAR activation. A dual-luciferase system, which includes a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, is often used to normalize for transfection efficiency and cell viability.
Data Presentation
The following tables summarize the quantitative data for this compound and common positive controls for PPARα activation as determined by luciferase reporter assays.
Table 1: EC50 Values of this compound (WY-14643) for PPAR Isotypes
| PPAR Isotype | Species | EC50 (µM) |
| PPARα | Human | 5.0 |
| PPARγ | Human | 60 |
| PPARδ | Human | 35 |
Table 2: EC50 Values of Common PPARα Agonists (Positive Controls)
| Agonist | Species | EC50 |
| GW7647 | Human | 6 nM[2][3] |
| Fenofibrate | Human | 30 µM |
| Bezafibrate | Human | 30.4 µM |
Signaling Pathway and Experimental Workflow
PPAR Signaling Pathway
Caption: PPARα signaling pathway upon activation by this compound.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for the this compound PPAR activation luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human hepatoma cell line)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
PPRE X3-TK-luc (Addgene plasmid #1015) or similar PPRE-driven firefly luciferase reporter.
-
pRL-TK (Promega) or similar plasmid expressing Renilla luciferase for normalization.
-
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or similar.
-
Test Compound: this compound (WY-14643)
-
Positive Control: GW7647 or Fenofibrate
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Other:
-
96-well white, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Opti-MEM I Reduced Serum Medium
-
Luminometer
-
Protocol
Day 1: Cell Seeding
-
Culture HepG2 cells in EMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before transfection, trypsinize and count the cells.
-
Seed 1.1 x 10^5 cells in 100 µL of complete growth medium per well of a 96-well plate.
-
Incubate overnight.
Day 2: Transfection
-
For each well, prepare the transfection mix in Opti-MEM I Reduced Serum Medium according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for co-transfection is 10:1 of the PPRE-luciferase reporter to the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
-
Incubate overnight.
Day 3: Treatment
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is from 0.1 µM to 100 µM.
-
Prepare solutions of the positive control (e.g., GW7647 at 1 µM) and a vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Remove the medium from the cells and add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.
-
Incubate for 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells and gently wash once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity using a luminometer.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the relative luciferase activity.
-
Fold Induction: To calculate the fold induction, divide the normalized luciferase activity of each treatment by the normalized luciferase activity of the vehicle control.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activation of PPARs by this compound. This protocol provides a detailed framework for researchers to perform this assay, from cell culture and transfection to data analysis. The provided quantitative data for this compound and common PPARα agonists can serve as a valuable reference for experimental design and data interpretation. By following this protocol, researchers can effectively characterize the potency and efficacy of this compound and other potential PPAR modulators.
References
Application Notes and Protocols for Studying Gene Regulation in Hepatocytes Using Pirinixic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as WY-14643, is a potent and selective synthetic agonist for the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of lipid metabolism, particularly in tissues with high metabolic activity such as the liver.[4][5] In hepatocytes, the activation of PPARα by ligands like this compound leads to the upregulation of a suite of genes involved in fatty acid uptake, transport, and catabolism through mitochondrial, peroxisomal, and microsomal oxidation pathways. This makes this compound an invaluable tool for researchers studying gene regulation in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and for drug development professionals exploring therapeutic interventions targeting hepatic lipid metabolism.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on gene regulation in hepatocytes.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of its target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that encode for enzymes and proteins crucial for lipid homeostasis. The activation of this pathway is central to the hypolipidemic effects of this compound and related compounds.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in hepatocyte research.
Table 1: Potency of this compound (WY-14643)
| Parameter | Species | Value | Reference |
| IC₅₀ (PPARα) | Human | 10.11 µM | |
| EC₅₀ (PPARα) | - | 11 µM | |
| EC₅₀ (PPARγ) | - | 7.5 µM |
Table 2: this compound (WY-14643) Induced Gene Expression Changes in Primary Mouse Hepatocytes
| Target Gene | Function | Fold Increase (vs. Control) | Reference |
| CD36 | Fatty Acid Transporter | 6.3 ± 1.2 | |
| Cpt1a | Carnitine Palmitoyltransferase 1A | 3.3 ± 0.9 | |
| Cyp4a10 | Cytochrome P450 4A10 | 5.3 ± 0.5 | |
| CIDEC | Cell Death Inducing DFFA Like Effector C | 3.5 ± 0.4 | |
| CROT | Carnitine O-Octanoyltransferase | 2.1 ± 0.4 |
Signaling Pathway Diagram
References
- 1. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methylpseudo-utp.com [methylpseudo-utp.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pirinixic Acid in Studying Macrophage-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixic acid, also known as WY-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4] In macrophages, the activation of PPARα by agonists like this compound has been shown to exert anti-inflammatory effects, making it a valuable tool for studying the molecular mechanisms of macrophage-mediated inflammation and for the preclinical evaluation of potential anti-inflammatory therapeutics.
These application notes provide an overview of the mechanism of action of this compound in macrophages, summarize key quantitative data, and offer detailed protocols for its use in in vitro studies of macrophage inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects in macrophages primarily through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The key anti-inflammatory mechanisms initiated by this compound in macrophages include:
-
Inhibition of Pro-inflammatory Signaling Pathways: PPARα activation can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[5] This transrepression mechanism leads to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.
-
Promotion of Macrophage Polarization towards an Anti-inflammatory Phenotype: Activation of PPARα can promote the differentiation of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This is characterized by an increased expression of M2 markers like CD206 and Arginase-1, and an enhanced production of the anti-inflammatory cytokine IL-10.
-
Regulation of Lipid Metabolism: By modulating the expression of genes involved in fatty acid oxidation, PPARα activation can influence the production of lipid mediators that regulate inflammation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (WY-14643) from the literature. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for PPARα | 10.11 μM | Human | |
| Effective Concentration (in vitro) | 10 - 250 μM | Endothelial Cells, Hepatocytes | |
| EC50 for PPARα activation | 4.5 μM (by 2-ClHA, a related lipid) | HEK293 cells |
Note: The optimal concentration of this compound should be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
Here we provide detailed protocols for investigating the effects of this compound on macrophage-mediated inflammation in vitro.
Protocol 1: Evaluation of this compound's Effect on Pro-inflammatory Cytokine Production in Macrophages
Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium
-
This compound (WY-14643)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Plating:
-
Culture macrophages in complete medium according to standard protocols.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 μM).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to the wells to a final concentration of 100 ng/mL (the optimal concentration may vary). Do not add LPS to the negative control wells.
-
Incubate the cells for 6-24 hours. The incubation time will depend on the specific cytokine being measured.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Lyse the cells and measure the total protein concentration to normalize the cytokine data.
-
Protocol 2: Assessment of this compound's Influence on Macrophage Polarization
Objective: To investigate whether this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Complete cell culture medium
-
This compound (WY-14643)
-
IL-4 and IL-13 (for M2 polarization control)
-
LPS and IFN-γ (for M1 polarization control)
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
Reagents for RNA extraction and qRT-PCR (primers for iNOS, Arg1, IL-10, etc.)
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Plate THP-1 monocytes at a density of 5 x 10^5 cells/well in a 12-well plate.
-
Treat the cells with 100 ng/mL PMA for 48 hours to differentiate them into macrophages.
-
Wash the cells with PBS and replace the medium with fresh complete medium. Allow the cells to rest for 24 hours.
-
-
Treatment:
-
Treat the differentiated macrophages with this compound at various concentrations (e.g., 10, 50, 100 μM) for 24-48 hours.
-
Include the following controls:
-
Untreated control (M0 macrophages)
-
M1 polarization control: Treat with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 polarization control: Treat with 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the cells using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.
-
-
qRT-PCR:
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to measure the relative expression of M1 marker genes (e.g., iNOS, TNFa) and M2 marker genes (e.g., Arg1, IL10, CD206).
-
-
Visualizations
Signaling Pathway
Caption: this compound activates PPARα, leading to anti-inflammatory effects.
Experimental Workflow
Caption: Workflow for studying this compound's effects on macrophages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. methylpseudo-utp.com [methylpseudo-utp.com]
- 3. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα modulation of macrophage polarization and inflammatory signaling in mimic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Pirinixic Acid's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the downstream gene expression changes induced by Pirinixic acid (also known as WY-14,643). This compound is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1] Understanding the specific genes modulated by this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting metabolic and inflammatory diseases.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. This binding event initiates the transcription of a suite of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and oxidation.[1]
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in the expression of key downstream target genes of this compound in liver cells. The data is compiled from microarray and quantitative PCR (qPCR) experiments in both human and mouse models.
Table 1: Upregulated Genes in Human Primary Hepatocytes Treated with WY-14,643 (24 hours)
| Gene Symbol | Gene Name | Function | Fold Change |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation | >1.5 |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal Fatty Acid Oxidation | >1.5 |
| EHHADH | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Fatty Acid Oxidation | >1.5 |
| CYP4A11 | Cytochrome P450 Family 4 Subfamily A Member 11 | Fatty Acid Metabolism | >1.5 |
| VNN1 | Vanin 1 | Pantetheinase | >1.5 |
Data is indicative of significant upregulation as reported in comparative microarray analysis. Precise fold changes can vary based on experimental conditions.
Table 2: Upregulated Genes in Mouse Liver Treated with WY-14,643
| Gene Symbol | Gene Name | Function | Fold Change (WY-14,643 vs. Control) |
| Cpt1a | Carnitine Palmitoyltransferase 1a | Fatty Acid Oxidation | ~2.0 - 4.0 |
| Acox1 | Acyl-CoA Oxidase 1 | Peroxisomal Fatty Acid Oxidation | ~3.0 - 6.0 |
| Ehhadh | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Fatty Acid Oxidation | ~2.0 - 5.0 |
| Cd36 | CD36 Molecule | Fatty Acid Uptake | ~1.5 - 3.0 |
| Pdk4 | Pyruvate Dehydrogenase Kinase 4 | Glucose Metabolism Regulation | ~2.0 - 4.0 |
Fold change values are approximate ranges compiled from multiple studies and can vary depending on the mouse strain, treatment duration, and analytical method.
Experimental Protocols
This section provides a detailed protocol for quantifying this compound-induced gene expression changes in a human hepatocarcinoma cell line (HepG2) using quantitative real-time PCR (qPCR).
Experimental Workflow
Protocol 1: HepG2 Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach and reach 70-80% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (WY-14,643) in dimethyl sulfoxide (DMSO). For example, a 100 mM stock solution.
-
Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
-
Treatment:
-
Aspirate the growth medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add the this compound-containing medium to the treatment wells.
-
For the vehicle control group, add serum-free DMEM containing the same concentration of DMSO as the treatment groups.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
Total RNA Extraction:
-
Following treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers, following the manufacturer's protocol.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design or obtain validated qPCR primers for the target genes of interest (e.g., CPT1A, ACOX1, PDK4) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and Reverse Primers (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene.
-
-
Thermal Cycling:
-
Perform qPCR using a real-time PCR instrument with a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
These protocols and data provide a solid foundation for researchers to investigate the downstream effects of this compound on gene expression, contributing to a deeper understanding of PPARα-mediated metabolic regulation.
References
Troubleshooting & Optimization
Technical Support Center: Pirinixic Acid (WY-14643) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with pirinixic acid in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer/cell culture medium. What am I doing wrong?
A1: this compound is practically insoluble in water and aqueous buffers at neutral pH.[1][2] Direct dissolution in aqueous solutions is not a viable method. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, before further dilution into your aqueous experimental medium.[3]
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting steps:
-
Final DMSO Concentration: For in vitro studies, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to cells. However, for this compound, a final DMSO concentration of up to 2% may be necessary for some applications, but it is crucial to run a vehicle control to assess any effects of the solvent on your experiment.[4]
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilution steps in your medium.
-
Mixing Method: Add the this compound stock solution to your medium drop-wise while vortexing or stirring the medium to ensure rapid and uniform dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.[5]
-
Use a Carrier: For challenging applications, consider using a carrier like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility.
Q3: What are the recommended solvents and concentrations for making a this compound stock solution?
A3: The choice of solvent depends on your experimental model (in vitro vs. in vivo).
-
For In Vitro Studies: DMSO is the most common solvent. You can prepare stock solutions at concentrations up to 100 mg/mL (308.83 mM), though concentrations of 65 mg/mL (200.74 mM) are also frequently cited. It is critical to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound. Sonication may be required to fully dissolve the compound.
-
For In Vivo Studies: Formulations often involve a co-solvent system. A common general-purpose formula is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage. For intraperitoneal injections, preparing salt forms of the compound is preferable due to higher solubility.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month. It is recommended to prepare fresh working solutions for immediate use.
Q5: How can I distinguish between this compound precipitation and microbial contamination in my cell culture?
A5: This is a critical distinction.
-
Microscopic Examination: Chemical precipitates often appear as amorphous particles or distinct crystalline structures when viewed under a microscope. In contrast, bacterial contamination will appear as small, uniformly shaped rods or spheres, often exhibiting motility. Fungal contamination may show filamentous hyphae or budding yeast structures.
-
Incubation: If you incubate a sample of the medium alone at 37°C, microbial contamination will proliferate and the turbidity will worsen, often accompanied by a color change in the pH indicator (e.g., phenol red turning yellow). Chemical precipitates will typically remain unchanged.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Concentration (Molar) | Notes |
| Water | < 0.1 mg/mL | < 0.31 mM | Practically Insoluble. |
| DMSO | ≥ 100 mg/mL | ≥ 308.83 mM | Use of fresh, anhydrous DMSO is critical. Sonication may be needed. |
| Ethanol | ≥ 48.8 mg/mL | ≥ 150.71 mM | Ultrasonic assistance is recommended for dissolution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 6.42 mM | A common vehicle for in vivo studies. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 6.42 mM | SBE-β-CD acts as a solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: The molecular weight of this compound is 323.8 g/mol . To make a 100 mM (0.1 M) solution, you need 32.38 mg per mL of DMSO.
-
Procedure: a. Weigh out 32.38 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution for In Vitro Cell Culture
-
Materials: 100 mM this compound stock in DMSO (from Protocol 1), pre-warmed sterile cell culture medium.
-
Procedure (for a final volume of 10 mL): a. Warm 10 mL of your complete cell culture medium to 37°C. b. Prepare an intermediate dilution: Add 10 µL of the 100 mM stock solution to 990 µL of sterile medium. This creates a 1 mM intermediate solution. Vortex gently. c. Add 100 µL of the 1 mM intermediate solution to the remaining 9.9 mL of pre-warmed medium. This yields a final concentration of 10 µM this compound. d. Mix the final solution immediately by gentle inversion or swirling. The final DMSO concentration will be 0.1%. e. Add the medium containing this compound to your cells. Always include a vehicle control (medium with 0.1% DMSO) in your experimental design.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. methylpseudo-utp.com [methylpseudo-utp.com]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pirinixic Acid Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pirinixic acid (also known as WY-14,643) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARs are a family of ligand-activated transcription factors that regulate the expression of genes involved in various cellular functions, including lipid metabolism, inflammation, and cell proliferation.[2][3] As a PPARα agonist, this compound's primary mechanism of action is to activate PPARα, which in turn stimulates the expression of genes involved in fatty acid oxidation.[2][4] This leads to increased breakdown of fatty acids in tissues like the liver and heart.
Q2: What are the common research applications for this compound in in vivo studies?
This compound is frequently used in pre-clinical research to investigate conditions related to lipid metabolism and inflammation. Common applications include studies on:
-
Cardiovascular diseases: It has been investigated for its potential to prevent cardiac dysfunction and cardiomyopathy resulting from lipid accumulation in cardiac myocytes.
-
Metabolic syndrome and hyperlipidemia: Due to its role in lipid metabolism, it is used to study the lowering of plasma glucose and triglyceride levels.
-
Liver diseases: Research has explored its role in ameliorating ethanol-mediated liver fibrosis.
-
Neuroinflammation and brain injury: Studies have shown its potential to reduce cerebral edema following traumatic brain injury.
-
Cancer research: It has been used to investigate the role of PPARα in cancer cell metabolism and proliferation.
Q3: What are the key considerations before starting an in vivo study with this compound?
Before initiating an in vivo experiment, researchers should consider the following:
-
Animal Model: The choice of animal model (e.g., mouse, rat, hamster) is critical, as species-specific differences in response have been observed.
-
Route of Administration: Common routes include intraperitoneal (i.p.) injection, oral gavage, and incorporation into feed. The choice will depend on the experimental design and desired pharmacokinetic profile.
-
Vehicle for Formulation: this compound is often dissolved in a vehicle for administration. A common formulation includes DMSO, PEG300, Tween-80, and saline. It is crucial to perform a vehicle-only control experiment to rule out any non-specific effects of the solvent.
-
Dosage and Duration: The dosage and duration of treatment will vary significantly based on the research question and animal model. A thorough literature review for similar studies is recommended.
-
Potential for Adverse Effects: While generally used in pre-clinical settings, high doses or chronic administration of PPAR agonists can lead to adverse effects, including hepatomegaly and potential for carcinogenicity in rodents.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Improper drug formulation.
-
Troubleshooting: Ensure this compound is fully dissolved in the vehicle. Sonication may be recommended for some formulations. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Incorrect dosage or administration.
-
Troubleshooting: Double-check all calculations for dosage based on animal weight. Ensure accurate and consistent administration technique (e.g., i.p. injection location).
-
-
Possible Cause 3: Vehicle-related effects.
-
Troubleshooting: Always include a vehicle-only control group to differentiate the effects of this compound from those of the solvent. For sensitive animal models like nude mice, the concentration of DMSO should be kept low (e.g., below 2%).
-
Issue: Observed adverse effects in animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Toxicity due to high dosage.
-
Troubleshooting: The LD50 for this compound in rats (oral) is 4150 mg/kg and in mice (oral) is 1600 mg/kg. However, toxic effects can occur at much lower chronic doses. Consider reducing the dosage or the duration of the treatment. Monitor animals closely for any signs of distress.
-
-
Possible Cause 2: Species-specific sensitivity.
-
Troubleshooting: Rodents are known to be particularly sensitive to the effects of peroxisome proliferators. If possible, consult literature for data on the specific strain of animal being used.
-
Issue: No observable effect at the tested dosage.
-
Possible Cause 1: Insufficient dosage or treatment duration.
-
Troubleshooting: The effective concentration (EC50) of this compound can differ between species (e.g., 0.63µM for mouse PPARα and 5µM for human PPARα). It may be necessary to perform a dose-response study to determine the optimal dose for the desired effect in your specific model.
-
-
Possible Cause 2: Poor bioavailability.
-
Troubleshooting: The route of administration can significantly impact bioavailability. If using oral administration, consider whether the compound is being adequately absorbed. Intraperitoneal injection often provides higher bioavailability.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Findings |
| Mice | 5 or 10 mg/kg | Intraperitoneal injection | 7 days | Reduced lipopolysaccharide (LPS)-induced depressive-like behaviors. |
| Mice | 10 mg/kg/day | Intraperitoneal injection | 2 days | Increased the catabolism of α-chlorofatty acids. |
| Mice | 60 mg/kg | Intraperitoneal injection | 30 minutes prior to injury | Alleviated cerebral edema following traumatic brain injury. |
| Rats | 1 mg/kg | Intravenous injection | 30 minutes prior to ischemia | Reduced myocardial infarct size. |
| Rats | 3 mg/kg | Not specified | Not specified | Lowered plasma glucose and triglyceride levels in rats on a high-fat diet. |
| Rats | 25 mg/kg/day | Oral gavage | 14 days | Reduced systolic and developed pressures in the heart. |
| Rats | 100 ppm in diet | Subchronic (up to 2 months) | Increased relative liver weights and hepatocyte proliferation. |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of this compound in Mice
-
Animal Model: C57BL/6J mice are commonly used.
-
Formulation Preparation:
-
A recommended general formula is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.
-
Dissolve this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear before adding the next component.
-
-
Dosage Calculation: Calculate the required volume for each mouse based on its body weight and the desired dosage (e.g., 10 mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Inject the calculated volume of the this compound solution into the intraperitoneal cavity.
-
-
Control Group: Administer an equivalent volume of the vehicle solution (without this compound) to the control group of mice.
Protocol 2: Analysis of Gene Expression Following this compound Treatment
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, heart).
-
RNA Extraction: Isolate total RNA from the tissues using a suitable RNA purification kit.
-
Real-Time PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (RT-qPCR) to measure the expression levels of PPARα target genes (e.g., CPT1a, MCAD, CD36).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Analyze the relative changes in gene expression between the this compound-treated group and the control group.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: WY-14,643 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of WY-14,643. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of WY-14,643?
A1: While WY-14,643 is a potent PPARα agonist, it has been observed to elicit several off-target effects independent of PPARα activation. These include:
-
Increased Herpesvirus Replication: WY-14,643 can enhance the replication of certain herpesviruses.[1]
-
Inhibition of Type I Interferon (IFN) Production: It has been shown to suppress the production of type I interferons, which are crucial for antiviral responses.[1]
-
Cytotoxicity in Renal Cells: At higher concentrations, WY-14,643 can induce cell death in renal proximal tubular cell lines.[2]
-
Modulation of NF-κB Signaling: WY-14,643 can negatively regulate the transcriptional activity of NF-κB, an important mediator of inflammation.
Q2: Are the off-target effects of WY-14,643 dependent on PPARα?
A2: Not always. For instance, the increased replication of the murine gammaherpesvirus-68 (MHV68) and the suppression of type I interferon production by WY-14,643 have been demonstrated to be independent of PPARα expression.[1] Similarly, the cytotoxic effects on renal proximal tubular cells are suggested to be independent of PPAR activation.[2] However, its modulation of the NF-κB pathway is often linked to its PPARα agonist activity.
Q3: What are the typical concentrations at which off-target effects of WY-14,643 are observed?
A3: The concentrations can vary depending on the cell type and the specific off-target effect being measured. For example, cytotoxicity in renal proximal tubular cell lines (Opossum OK, pig LLC-PK1, and murine MCT) has been observed with LC50 values ranging from 92-124 μM. It is crucial to perform dose-response experiments to determine the appropriate concentration for your specific experimental setup and to differentiate between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed in Experiments
Q: I am observing significant cell death in my experiments with WY-14,643, even at concentrations where I expect to see specific PPARα activation. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors. Here are some troubleshooting steps:
-
Confirm WY-14,643 Concentration and Purity: Ensure the correct concentration of WY-14,643 is being used and that the compound has not degraded. Verify the purity of your WY-14,643 stock.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The observed cytotoxicity might be a genuine off-target effect in your specific cell model. Research the known sensitivities of your cell line to fibrates or similar compounds.
-
Perform a Dose-Response Cytotoxicity Assay: To differentiate between on-target and off-target cytotoxicity, it is essential to perform a comprehensive dose-response experiment. Use a wide range of WY-14,643 concentrations to determine the precise LC50 value in your cell line.
-
Control for PPARα-Independent Effects: If you suspect the cytotoxicity is independent of PPARα, consider using a PPARα antagonist (like GW6471) in conjunction with WY-14,643 to see if the toxic effects are mitigated. Alternatively, if available, use a PPARα-knockout cell line.
-
Review Experimental Protocol: Ensure that the solvent used to dissolve WY-14,643 (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Include a vehicle-only control in your experiments.
Guide 2: Investigating Off-Target Effects on Viral Replication
Q: My viral replication assay shows an unexpected increase in viral titers in the presence of WY-14,643. How can I investigate if this is a PPARα-independent off-target effect?
A: To determine if the pro-viral effect of WY-14,643 is independent of PPARα, you can perform the following experiments:
-
Use of PPARα Antagonist: Co-treat your virus-infected cells with WY-14,643 and a specific PPARα antagonist. If the increase in viral replication persists, it suggests a PPARα-independent mechanism.
-
Experiment with PPARα-Null Cells: If accessible, perform the viral replication assay in cells that do not express PPARα (knockout or knockdown). If WY-14,643 still enhances viral replication in these cells, it confirms a PPARα-independent off-target effect.
-
Measure Type I Interferon Levels: Since WY-14,643 has been shown to inhibit type I interferon production independently of PPARα, measure the levels of IFN-α and IFN-β in the supernatant of your infected cells treated with WY-14,643. A decrease in interferon levels could explain the increased viral replication.
Quantitative Data Summary
The following tables summarize key quantitative data related to the on-target and off-target effects of WY-14,643.
Table 1: In Vitro Potency of WY-14,643 on Peroxisome Proliferator-Activated Receptors (PPARs)
| Receptor | EC50 (μM) | Reference |
| PPARα | 0.63 | |
| PPARγ | 32 | |
| PPARδ | >100 |
Table 2: Cytotoxicity of WY-14,643 in Renal Proximal Tubular Cell Lines
| Cell Line | LC50 (μM) | Reference |
| Opossum OK | 92 | |
| Pig LLC-PK1 | 124 | |
| Murine MCT | 108 |
Experimental Protocols
Protocol 1: Assessment of WY-14,643 Cytotoxicity using the MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of WY-14,643 on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
WY-14,643
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of WY-14,643 in DMSO. Create serial dilutions of WY-14,643 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of WY-14,643. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the LC50 value.
Protocol 2: Viral Plaque Assay to Determine the Effect of WY-14,643 on Viral Titer
This protocol is designed to quantify the effect of WY-14,643 on the production of infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
WY-14,643
-
6-well plates
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Pre-treatment: Treat the cells with the desired concentration of WY-14,643 or vehicle control for a specified period before infection.
-
Viral Infection: Infect the cell monolayers with serial dilutions of the virus for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a medium containing agarose and the respective concentration of WY-14,643 or vehicle.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Titer Calculation: Count the number of plaques at a dilution that gives a countable number (e.g., 20-100 plaques). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to WY-14,643's off-target effects.
References
Technical Support Center: Pirinixic Acid Stability in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of pirinixic acid when dissolved in dimethyl sulfoxide (DMSO). It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in anhydrous DMSO in small, tightly sealed amber vials. Based on available data, the following storage conditions are suggested:
For powdered this compound, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[1]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: While it is best practice to prepare small aliquots to minimize freeze-thaw cycles, studies on a diverse set of compounds have shown no significant loss of compound after 11 freeze-thaw cycles. However, to ensure the highest integrity of your stock solution, it is advisable to limit the number of freeze-thaw cycles.
Q3: Does the presence of water in DMSO affect the stability of this compound?
A3: Increased water content in DMSO can lead to the degradation of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. One study found that 85% of compounds in a test set were stable in DMSO containing 10% water for up to 2 years at 4°C, but this is not guaranteed for all molecules.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible, as it can be toxic to cells. A general guideline is to keep the final DMSO concentration below 0.1% for most cell lines, although some may tolerate up to 0.5%.
Q5: Is it necessary to protect this compound solutions from light?
A5: To minimize the risk of photodegradation, it is recommended to store this compound solutions in amber vials or containers that protect the contents from light.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Question: Why is my this compound precipitating out of the DMSO solution, and how can I redissolve it?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C for 10 minutes and use an ultrasonic bath to aid in dissolution. Ensure the vial is tightly sealed to prevent moisture absorption. If precipitation persists, the original solution may have been supersaturated.
Issue 2: I am seeing a decrease in the biological activity of my this compound over time.
-
Question: What could be causing the loss of activity of my this compound in my experiments?
-
Answer: A decrease in biological activity could be due to the chemical degradation of this compound. This can be influenced by improper storage conditions, frequent freeze-thaw cycles, or the presence of water in the DMSO. It is recommended to test the purity of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution from a powdered form.
Issue 3: My experimental results are inconsistent when using this compound.
-
Question: What are the potential sources of variability in my experiments involving this compound?
-
Answer: Inconsistent results can arise from several factors:
-
Pipetting errors: Ensure accurate pipetting, especially when preparing serial dilutions from a concentrated stock.
-
Incomplete dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved before making dilutions.
-
Stock solution degradation: If the stock solution is old or has been stored improperly, it may have degraded. Prepare fresh aliquots.
-
Final DMSO concentration: Ensure the final concentration of DMSO is consistent across all experimental and control wells in your assays, as DMSO itself can have biological effects.
-
Quantitative Stability Data
The following table provides an example of what a quantitative stability analysis of this compound in DMSO might look like. This data is illustrative to demonstrate how stability is assessed over time at different temperatures. Actual stability should be determined experimentally.
| Storage Temperature | Time Point | Percent Remaining (this compound) |
| -80°C | 1 month | >99% |
| 6 months | >99% | |
| 12 months | >99% | |
| 24 months | 98% | |
| -20°C | 1 month | >99% |
| 6 months | 98% | |
| 12 months | 96% | |
| 4°C | 1 week | 99% |
| 1 month | 95% | |
| 3 months | 90% | |
| Room Temperature (25°C) | 24 hours | 98% |
| 1 week | 92% | |
| 1 month | 85% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time.
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Sample Collection:
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.
-
Include a time-zero (T=0) sample, which is analyzed immediately after preparation.
-
-
Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the T=0 sample to determine the percentage of the compound remaining.
-
Caption: Workflow for assessing the stability of this compound in DMSO.
This compound Signaling Pathway
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.
Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid oxidation, thereby increasing the breakdown of fatty acids. Additionally, PPARα activation has been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as NF-κB.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
Species-specific differences in response to Pirinixic acid
Technical Support Center: Pirinixic Acid (Wy-14,643)
Welcome to the technical support resource for researchers using this compound (Wy-14,643). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you navigate the species-specific differences in response to this potent PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Wy-14,643, is a synthetic thiacetic acid derivative and a potent, selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a ligand-activated nuclear receptor that plays a crucial role in regulating the transcription of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[1][4] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs), and modulates the expression of target genes.
Q2: Why do rodents and humans respond differently to this compound?
The differential response is a well-documented phenomenon. Rodents (rats and mice) are highly sensitive, exhibiting dramatic effects such as liver enlargement (hepatomegaly), a massive increase in the number of peroxisomes, and, upon chronic exposure, the development of liver tumors. In contrast, humans are considered non-responsive or significantly less sensitive to these proliferative and carcinogenic effects.
The primary reasons for this species-specificity are not due to major differences in ligand binding but rather to the downstream genetic response following PPARα activation:
-
Differential Gene Regulation: In rodents, activated PPARα suppresses the microRNA let-7c. This leads to an increase in the oncoprotein c-myc, which drives cell proliferation. This critical pathway is not activated in human liver cells.
-
Receptor and DNA Differences: While both human and mouse PPARα regulate fatty acid metabolism, there are subtle differences in the receptor and the PPREs of genes that control cell growth, making the human response distinct from the rodent one.
Q3: Is this compound a suitable model for studying lipid metabolism in human-derived cells?
Yes, this compound is an effective tool for studying the role of PPARα in lipid metabolism in human cells. While it does not induce the proliferative response seen in rodents, it effectively activates human PPARα to regulate genes involved in fatty acid transport and oxidation. For example, it can be used to study the upregulation of genes like Carnitine Palmitoyltransferase 1A (CPT1A) in human hepatocytes. However, researchers must be cautious when extrapolating any findings related to cell proliferation or carcinogenesis to human physiology.
Q4: What is a "humanized" mouse model and why is it used for this compound research?
A PPARα-humanized mouse is a genetically engineered model where the mouse Pparα gene is knocked out and replaced with the human PPARα gene. This model is invaluable because it allows researchers to study the effects of compounds like this compound on human PPARα within a living organism. Studies using these mice have confirmed the species-specific response: when treated with PPARα agonists, these mice show changes in lipid metabolism (like lower serum triglycerides) but do not develop the significant liver enlargement and hepatocyte proliferation seen in wild-type mice. This provides strong evidence that the human receptor itself is responsible for the resistance to carcinogenic effects.
Troubleshooting Experimental Issues
Issue 1: I am not observing the expected effect (e.g., gene induction) in my in vitro experiment.
-
Problem: Solubility and Stability
-
Solution: this compound is not soluble in water. It must be dissolved in a suitable organic solvent like DMSO or ethanol. Ensure your stock solution is fully dissolved before diluting it in your culture medium. Prepare fresh solutions for immediate use, as long-term storage in solution is not recommended due to potential stability issues.
-
-
Problem: Cell Type and Species
-
Solution: Verify the responsiveness of your chosen cell line. Human cells (e.g., primary hepatocytes, HepG2) will show metabolic gene changes but will not exhibit the strong proliferative response seen in rodent hepatocytes (e.g., primary rat or mouse hepatocytes, rat FAO cells). Furthermore, different cell lines can have varying levels of endogenous PPARα expression.
-
-
Problem: Concentration and Incubation Time
-
Solution: Ensure you are using an appropriate concentration range. Effective concentrations for PPARα activation in cellular assays typically range from 10 µM to 100 µM. Incubation times may also need optimization; a pre-incubation period of 1-4 hours is often used before stimulation in inflammation assays.
-
Issue 2: My in vivo rodent study shows high toxicity or unexpected weight loss.
-
Problem: Dose and Vehicle
-
Solution: this compound can cause a significant decrease in body weight at higher doses (e.g., 1000 ppm in the diet). Review the literature for established dosing regimens for your specific rodent strain and experimental endpoint. Ensure the vehicle used for administration is appropriate and non-toxic.
-
-
Problem: Strain Differences
-
Solution: Different rat and mouse strains can exhibit varied responses. For example, studies have compared effects in CD and F344 rats. Be consistent with the strain used and consult literature specific to that strain.
-
Issue 3: My results from rodent studies do not seem to translate to human cells.
-
Problem: Inherent Species Differences
-
Solution: This is the expected outcome for specific endpoints. The proliferative and carcinogenic effects of this compound in rodents are well-documented not to be relevant to humans. Focus your cross-species comparison on conserved PPARα functions, such as the regulation of lipid metabolism genes, rather than on cell proliferation or hepatomegaly.
-
Data Presentation: Comparative Response to this compound
Table 1: Species-Specific Phenotypic Responses to PPARα Agonists
| Response Metric | Rodents (Rats, Mice) | Humans & Humanized Mice | Non-Human Primates |
| Hepatomegaly | Marked increase in liver weight | Minimal to no effect | No significant effect |
| Peroxisome Proliferation | Robust induction | Minimal induction | No significant effect |
| Hepatocyte Proliferation | Significant increase | No significant induction | No significant effect |
| Hepatocellular Carcinoma | High incidence with chronic exposure | No evidence of increased risk | No evidence of increased risk |
| Serum Triglyceride Levels | Significant reduction | Significant reduction | Significant reduction |
Table 2: Comparative Gene Regulation via PPARα Activation
| Gene/Pathway | Rodent Response | Human Response | Primary Function |
| Acyl-CoA Oxidase (ACOX) | Strong Induction | No significant induction in human hepatocytes | Peroxisomal Fatty Acid Oxidation |
| CPT1A | Strong Induction | Induction | Mitochondrial Fatty Acid Oxidation |
| c-myc | Upregulated (via let-7c suppression) | No change | Cell Cycle & Proliferation |
| let-7c miRNA | Downregulated | No change | Tumor Suppressor (targets c-myc) |
Experimental Protocols & Methodologies
Protocol 1: In Vitro PPARα Transactivation Assay
This assay measures the ability of this compound to activate the PPARα receptor and drive the expression of a reporter gene.
-
Cell Culture: Use a suitable cell line, such as rat FAO or human HepG2 cells.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for either human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene downstream of multiple PPRE sequences.
-
A third plasmid (e.g., expressing β-galactosidase) can be included as a control for transfection efficiency.
-
-
Treatment: After allowing cells to recover from transfection (typically 24 hours), treat them with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) dissolved in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Analysis: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase readings to the transfection control (β-galactosidase activity).
-
Data Interpretation: An increase in luciferase activity indicates PPARα activation. The results can be used to generate a dose-response curve and calculate an EC₅₀ value.
Protocol 2: In Vivo Rodent Study for Hepatotoxicity Assessment
This protocol outlines a typical study to assess the hepatic effects of this compound in mice.
-
Animal Model: Use wild-type mice (e.g., C57BL/6J). For comparative studies, include Pparα-null and/or PPARα-humanized mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dosing: Administer this compound via the diet (e.g., 50-100 ppm) or oral gavage. A control group should receive a control diet or the vehicle alone.
-
Study Duration: For acute effects on gene expression, a study may last several days. For assessing hepatomegaly and proliferation, a duration of 1-3 weeks is common. Carcinogenicity studies require chronic exposure (e.g., 6 months or longer).
-
Monitoring: Monitor animal health, body weight, and food consumption daily.
-
Necropsy and Sample Collection: At the end of the study, euthanize the animals.
-
Collect blood for serum chemistry analysis (e.g., ALT, AST to measure liver damage).
-
Harvest the liver and record its weight (to calculate the liver-to-body-weight ratio).
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze other portions of the liver in liquid nitrogen for subsequent gene expression (qPCR) or protein analysis.
-
Visualizations: Pathways and Workflows
Caption: Species-specific signaling pathways of this compound via PPARα.
Caption: Workflow for investigating species-specific responses to this compound.
References
Technical Support Center: Pirinixic Acid (Wy-14643) Experiments in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirinixic acid (Wy-14643) in primary cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
1. Cell Viability and Cytotoxicity
Q1: My primary cells are showing signs of toxicity (e.g., detachment, morphological changes, reduced viability) after treatment with this compound. What is the recommended concentration range?
A1: this compound can exhibit cytotoxicity at high concentrations. The optimal, non-toxic concentration is highly dependent on the primary cell type. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cell type and experimental endpoint while minimizing cytotoxicity.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 300 µM) to identify the optimal window for PPARα activation without significant cell death.[1][2]
-
Viability Assays: Use standard viability assays such as MTT, XTT, or trypan blue exclusion to quantify cell viability across your concentration range.[2]
-
Vehicle Control: Ensure your vehicle control (typically DMSO) is at a final concentration non-toxic to your cells (ideally ≤0.1%).[3]
-
Incubation Time: Consider reducing the incubation time. Prolonged exposure can contribute to cytotoxicity.
| Cell Type | Reported Non-toxic Concentration Range | Reference |
| Human Breast Cancer Cells (MCF-7) | < 200 µM | |
| Renal Proximal Tubular Cell Lines | LC50: 92-124 µM | |
| Primary Mouse Hepatocytes | 10 µM - 50 µM |
2. Inconsistent or Unexpected Results
Q2: I am observing high variability in my results between experiments. What are the potential sources of this inconsistency?
A2: Variability in primary cell culture experiments is a common challenge and can stem from multiple sources, including the cells themselves, the compound, and experimental procedures.
Troubleshooting Steps:
-
Primary Cell Consistency:
-
Source and Passage Number: Use primary cells from a reputable supplier and maintain a consistent, low passage number for your experiments.
-
Thawing and Seeding: Follow a standardized protocol for thawing and seeding cells to ensure consistent starting cell density and health.
-
-
This compound Batch-to-Batch Variability:
-
Certificate of Analysis: If possible, obtain a certificate of analysis for each new lot of this compound to check for purity and consistency.
-
In-house Quality Control: For critical experiments, consider performing in-house quality control on new batches.
-
-
Experimental Protocol Standardization:
-
Consistent Culture Conditions: Maintain consistent media formulation, serum percentage (if applicable), and incubation times.
-
Standardized Procedures: Ensure all experimental steps, from cell plating to data acquisition, are performed consistently across all experiments.
-
Logical Flow for Troubleshooting Inconsistent Results:
Caption: A decision tree for troubleshooting inconsistent experimental results.
3. Off-Target Effects
Q3: How can I be sure that the observed effects are due to PPARα activation and not off-target effects of this compound?
A3: While this compound is a selective PPARα agonist, off-target effects are possible, especially at higher concentrations. Including proper controls is essential to validate the specificity of your findings.
Troubleshooting and Validation Steps:
-
Use a PPARα Antagonist: Pre-treatment with a specific PPARα antagonist, such as GW6471, should block the effects of this compound if they are indeed PPARα-mediated.
-
PPARα Knockdown/Knockout Cells: If available, using primary cells from PPARα knockout animals or employing siRNA to knockdown PPARα expression can confirm the receptor's involvement.
-
Test for PPARγ Activity: this compound has some activity on PPARγ. If your primary cells express PPARγ, consider using a PPARγ-specific agonist and antagonist as additional controls to dissect the signaling pathway.
-
Metabolite Activity: Consider the possibility that a metabolite of this compound, and not the parent compound, is responsible for the observed effects. In vitro metabolism studies using liver microsomes or hepatocytes can help identify major metabolites.
4. Solubility and Stability
Q4: I am having trouble dissolving this compound in my cell culture medium.
A4: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the cell culture medium.
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM to 50 mM stock is common.
-
Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is well below the toxicity threshold for your primary cells (typically ≤0.1%).
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your culture medium for each experiment to avoid degradation.
-
Precipitation: If you observe precipitation upon dilution, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the non-toxic range).
Experimental Protocols
Protocol 1: General Protocol for Treatment of Primary Hepatocytes with this compound
This protocol provides a general guideline for treating primary hepatocytes with this compound. Optimization may be required for specific experimental goals.
-
Cell Seeding: Plate primary hepatocytes at the desired density in collagen-coated plates and allow them to adhere for at least 4 hours in complete culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free culture medium to the desired final concentrations.
-
Treatment:
-
Aspirate the plating medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).
-
Endpoint Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., gene expression, protein analysis, metabolic assays).
Experimental Workflow for this compound Treatment:
Caption: A generalized experimental workflow for this compound treatment in primary cell cultures.
Signaling Pathway
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: The signaling pathway of this compound through PPARα activation.
References
Mitigating Pirinixic acid-induced hepatocyte proliferation in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Pirinixic acid (Wy-14,643), with a focus on mitigating its induction of hepatocyte proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (Wy-14,643) induces hepatocyte proliferation?
This compound, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily induces hepatocyte proliferation by activating PPARα.[1][2][3][4] This activation leads to a cascade of events including altered gene expression related to lipid metabolism, cell cycle control, and DNA repair.[1] The proliferative effect is predominantly mediated by the activation of PPARα within hepatocytes themselves, rather than non-parenchymal cells.
Q2: Is the proliferative effect of this compound species-specific?
Yes, the hepatocarcinogenic effect of prolonged PPARα activation is observed in rodents but not typically in humans. This species-specific difference is a critical consideration in translational research. Studies using mice with humanized PPARα have shown a diminished hepatocarcinogenic response to Wy-14,643 compared to wild-type mice.
Q3: What is the role of non-parenchymal cells, such as Kupffer cells, in this compound-induced hepatocyte proliferation?
Kupffer cells, the resident macrophages of the liver, play a significant role in the inflammatory response and can influence hepatocyte proliferation. Activation of Kupffer cells by peroxisome proliferators can lead to the release of mitogenic cytokines like TNFα, which in turn can trigger hepatocyte proliferation. Some studies suggest that Kupffer cells can have bidirectional effects on hepatocyte proliferation, being capable of both stimulating and inhibiting it depending on the context.
Q4: How can I mitigate the proliferative effects of this compound in my in vivo studies?
Several strategies can be employed to mitigate or control for the proliferative effects of this compound:
-
Use of PPARα-null mice: These mice lack the PPARα receptor and are resistant to the hepatocyte proliferation and hepatocarcinogenesis induced by Wy-14,643.
-
Use of hepatocyte-specific PPARα knockout mice: These models can help dissect the specific roles of hepatic PPARα in proliferation.
-
Use of humanized PPARα mice: These mice express the human version of the PPARα receptor and exhibit a reduced proliferative response, which can be more relevant for human studies.
-
Co-administration of anti-inflammatory or antioxidant agents: Since oxidative stress and inflammation can contribute to the proliferative response, co-treatment with agents that mitigate these effects may be beneficial.
-
Careful dose-response and time-course studies: Using the minimum effective dose and treatment duration can help to minimize off-target effects, including excessive proliferation.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hepatocyte proliferation observed in control animals.
-
Possible Cause: Basal diet may contain unintentional PPARα activators.
-
Troubleshooting Step: Analyze the diet composition for known PPARα agonists. Switch to a purified, defined diet to minimize variability.
-
Possible Cause: Underlying liver pathology in the animal colony.
-
Troubleshooting Step: Perform baseline histological analysis of the liver from a subset of animals to rule out pre-existing conditions.
Issue 2: Difficulty in dissociating the metabolic effects of this compound from its proliferative effects.
-
Possible Cause: Both effects are mediated by PPARα.
-
Troubleshooting Step: Utilize hepatocyte-specific PPARα knockout mice to study the systemic metabolic effects in the absence of a direct proliferative response in the liver.
-
Possible Cause: The chosen dose of Wy-14,643 is too high, leading to pleiotropic effects.
-
Troubleshooting Step: Conduct a dose-response study to identify a concentration that elicits the desired metabolic effects with minimal hepatocyte proliferation.
Issue 3: Inconsistent results in proliferation marker staining (e.g., Ki-67, PCNA).
-
Possible Cause: Suboptimal tissue fixation or processing.
-
Troubleshooting Step: Ensure consistent fixation time and use of appropriate fixatives (e.g., 10% neutral buffered formalin). Follow a standardized protocol for paraffin embedding.
-
Possible Cause: Issues with the immunohistochemistry (IHC) protocol.
-
Troubleshooting Step: Refer to the detailed IHC protocol below. Optimize antibody concentrations and incubation times. Include positive and negative controls in every staining run.
Data Presentation
Table 1: Effect of this compound (Wy-14,643) on Liver-to-Body Weight Ratio
| Treatment Group | Duration | Liver-to-Body Weight Ratio (%) | Fold Change vs. Control | Reference |
| Vehicle Control | 10 days | 4.78 | - | |
| Wy-14,643 | 10 days | 6.84 | 1.43 | |
| mPPARα + Control | 38 weeks | 4.3 ± 0.4 | - | |
| mPPARα + Wy-14,643 | 38 weeks | 10.9 ± 3.4 | 2.53 | |
| hPPARα + Control | 44 weeks | 4.5 ± 0.5 | - | |
| hPPARα + Wy-14,643 | 44 weeks | 5.8 ± 0.9 | 1.29 |
Table 2: Effect of this compound (Wy-14,643) on Hepatocyte Proliferation Markers
| Marker | Treatment Group | Duration | Expression Change vs. Control | Reference |
| PCNA | Wy-14,643 | 3 days | Peak upregulation (1.20-fold) | |
| MCM2 | Wy-14,643 | 5 days | Peak upregulation (0.58-fold) | |
| CCNA1 | Wy-14,643 | 10 days | Upregulation (0.84-fold) | |
| Aurora kinase B | Wy-14,643 | 14 days | Significantly elevated |
Experimental Protocols
Protocol 1: In Vivo this compound Administration
-
Animal Model: Use male mice (e.g., C57BL/6, Sv/129) or rats (e.g., Sprague-Dawley). For specific mechanistic questions, use PPARα-null or humanized PPARα mice.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Diet Preparation: Prepare a pelleted diet containing the desired concentration of Wy-14,643 (e.g., 0.1%). A control diet without the compound should be used for the control group.
-
Acclimation: Acclimate animals to the facility and diet for at least one week before the start of the experiment.
-
Treatment: Provide the Wy-14,643-containing diet or control diet to the respective groups for the planned duration of the study (e.g., 2 days to 11 months).
-
Monitoring: Monitor animal body weight and food intake regularly.
-
Termination: At the end of the treatment period, euthanize the animals according to approved protocols.
-
Sample Collection: Collect blood for serum analysis (e.g., ALT, AST levels) and harvest the liver. Weigh the liver and calculate the liver-to-body weight ratio.
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histology and immunohistochemistry. Snap-freeze another portion in liquid nitrogen for molecular analyses (RNA, protein).
Protocol 2: Immunohistochemistry for Ki-67 in Liver Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol (2 minutes).
-
Immerse in 70% Ethanol (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Place slides in a staining box with Target Retrieval Solution (e.g., Dako S1700).
-
Heat in a steamer to ~97°C and incubate for 30 minutes.
-
Allow slides to cool for 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 5 minutes to block endogenous peroxidase activity.
-
Wash slides in PBS (2 x 1 minute).
-
-
Blocking:
-
Incubate slides with a protein blocking solution (e.g., 5% BSA in PBS with 0.3% Triton X-100) for 10-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Apply the primary antibody against Ki-67 (e.g., Abcam ab15580) diluted in antibody diluent.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Apply a biotinylated or polymer-based secondary antibody (e.g., anti-rabbit) for 30 minutes at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Apply an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) or a polymer-based HRP conjugate and incubate for 30 minutes.
-
Wash slides in PBS (3 x 5 minutes).
-
Develop the signal with a chromogen solution such as DAB (3,3'-diaminobenzidine) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Image the slides using a light microscope.
-
Quantify the number of Ki-67-positive nuclei as a percentage of the total number of hepatocyte nuclei to determine the proliferation index.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatocyte proliferation.
Caption: General experimental workflow for studying this compound effects.
References
- 1. PPARalpha-dependent activation of cell cycle control and DNA repair genes in hepatic nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte Peroxisome Proliferator–Activated Receptor α Enhances Liver Regeneration after Partial Hepatectomy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Pirinixic Acid Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting dose-response curve analysis using Pirinixic acid (WY-14643).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WY-14643) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The primary role of PPARα is the regulation of lipid metabolism, including fatty acid uptake and oxidation.
Q2: What are the typical effective concentrations (EC₅₀) of this compound?
The EC₅₀ of this compound can vary depending on the species and the specific PPAR subtype. It is a potent agonist of PPARα, with reported EC₅₀ values of 0.63 μM for murine PPARα and 5.0 μM for human PPARα. For other human PPAR subtypes, the EC₅₀ values are significantly higher, at 60 μM for PPARγ and 35 μM for PPARδ, indicating its selectivity for PPARα. In cell-based reporter assays, an EC₅₀ of 1.6 μM has been observed in HepG2 cells expressing the human PPARα ligand-binding domain.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A stock solution of 65 mg/mL (200.74 mM) in fresh DMSO is achievable. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key considerations for designing a dose-response experiment with this compound?
A well-designed dose-response experiment should include a wide range of concentrations to capture the full sigmoidal curve, including the baseline, the linear portion, and the maximal response plateau. It is advisable to perform a preliminary range-finding experiment to determine the optimal concentration range for your specific cell line and endpoint. A typical dose-response analysis involves plotting the logarithm of the drug concentration against the measured response.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in Cellular Assays
Question: My dose-response curves for this compound show high variability between replicates and experiments. What could be the cause?
Answer:
-
Compound Solubility and Stability: this compound may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Troubleshooting:
-
Visually inspect your treatment media for any signs of precipitation.
-
Prepare fresh dilutions from your DMSO stock for each experiment.
-
Consider the use of a carrier protein like bovine serum albumin (BSA) in your serum-free media to improve solubility.
-
Ensure the final DMSO concentration is consistent across all wells.
-
-
-
Cell Health and Passage Number: The responsiveness of cells to stimuli can change with passage number and overall health.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Regularly check for mycoplasma contamination.
-
Ensure even cell seeding density across all wells of your microplate.
-
-
-
Assay Protocol Inconsistencies: Minor variations in incubation times, reagent additions, or washing steps can introduce significant variability.
-
Troubleshooting:
-
Use a standardized protocol with precise timing for each step.
-
Ensure thorough mixing of reagents.
-
For adherent cells, be gentle during media changes and washing to avoid cell detachment.
-
-
Issue 2: No Observable Dose-Response or a Very Weak Response
Question: I am not observing the expected sigmoidal dose-response curve, even at high concentrations of this compound. Why might this be?
Answer:
-
Low PPARα Expression in Cell Line: The cell line you are using may not express sufficient levels of PPARα to elicit a measurable response.
-
Troubleshooting:
-
Verify the expression of PPARα in your chosen cell line using techniques like qPCR or Western blotting.
-
Consider using a cell line known to have robust PPARα expression (e.g., HepG2) or transiently transfecting your cells with a PPARα expression vector.
-
-
-
Suboptimal Assay Conditions: The chosen endpoint or the timing of the measurement may not be optimal for detecting a PPARα-mediated response.
-
Troubleshooting:
-
For reporter gene assays, optimize the transfection efficiency and the time of ligand treatment.
-
For functional assays (e.g., measuring target gene expression), perform a time-course experiment to determine the optimal treatment duration.
-
-
-
Inactive Compound: Although less common, the compound itself could be degraded or inactive.
-
Troubleshooting:
-
Purchase the compound from a reputable supplier and check the certificate of analysis.
-
Test the activity of your this compound stock in a validated positive control assay.
-
-
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol is designed to measure the activation of PPARα by this compound in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density determined from a growth curve.
-
This compound Treatment: After allowing the cells to adhere (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Data Presentation
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ (PPARα) | 0.63 µM | Murine | ||
| EC₅₀ (PPARα) | 5.0 µM | Human | ||
| EC₅₀ (PPARγ) | 32 µM | Murine | ||
| EC₅₀ (PPARγ) | 60 µM | Human | ||
| EC₅₀ (PPARδ) | 35 µM | Human | ||
| EC₅₀ (PPARα) | 1.6 µM | Human | Reporter Gene Assay (HepG2) |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Logic for Dose-Response Issues.
References
Avoiding Pirinixic acid precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Pirinixic acid in cell culture and avoiding common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as WY-14643, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes, including fatty acid oxidation.[2] Upon binding to its ligand, such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This activation stimulates the uptake and oxidation of fatty acids.[2]
Q2: What are the primary research applications of this compound?
This compound is primarily used in experimental research to investigate metabolic disorders, inflammation, and cardiovascular diseases.[3] Its ability to activate PPARα makes it a valuable tool for studying lipid metabolism and the therapeutic potential of targeting this pathway. Specifically, it has been studied for its role in reducing lipid accumulation in cardiac myocytes, which is relevant for conditions like cardiomyopathy and heart failure.
Q3: What is the solubility of this compound?
This compound is practically insoluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce its solubility. Sonication or gentle warming can aid in the dissolution process.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon its addition to cell culture media is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this issue.
Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I fix it?
Immediate precipitation is often due to poor initial dissolution of the compound or exceeding its solubility limit in the final culture medium.
-
Potential Cause 1: Incomplete Dissolution of Stock Solution. The this compound may not have been fully dissolved in the DMSO stock.
-
Solution: Ensure the compound is completely dissolved before use. Visually inspect the stock solution for any particulate matter. If needed, gently warm the solution or sonicate it to aid dissolution.
-
-
Potential Cause 2: High Final Concentration. The final concentration of this compound in the cell culture medium may be too high, exceeding its solubility in the aqueous environment of the media.
-
Solution: Perform a concentration-dependency test to determine the optimal, non-precipitating concentration for your specific cell culture medium. It is also recommended to add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform distribution.
-
-
Potential Cause 3: "Salting Out" Effect. The high salt concentration in some cell culture media can reduce the solubility of organic compounds.
-
Solution: Try pre-diluting the this compound stock solution in a smaller volume of serum-free media before adding it to the final culture volume. This can help to gradually introduce the compound to the aqueous environment.
-
Q2: My this compound solution was clear initially, but I noticed precipitation after some time in the incubator. What should I do?
Delayed precipitation can be caused by changes in the media over time, such as pH shifts or interactions with media components.
-
Potential Cause 1: pH Changes in the Medium. Cell metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of this compound.
-
Solution: Monitor the pH of your cell culture medium regularly. Ensure that the medium is adequately buffered, for instance, with HEPES, especially for long-term experiments.
-
-
Potential Cause 2: Interaction with Serum Proteins. If you are using a serum-containing medium, this compound may bind to proteins and precipitate over time.
-
Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare fresh media with this compound more frequently for long-term cultures.
-
-
Potential Cause 3: Temperature Effects. Changes in temperature between room temperature and the incubator (typically 37°C) can affect the solubility of the compound.
-
Solution: Equilibrate the cell culture medium to 37°C before adding the this compound stock solution.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥16.2 mg/mL, 65 mg/mL (200.74 mM), 100 mg/mL (308.83 mM) | Sonication may be required. Use fresh, anhydrous DMSO. |
| Ethanol | ≥48.8 mg/mL (ultrasonic-assisted), 52 mg/mL (160.59 mM) | Requires sonication to achieve higher concentrations. |
| Water | < 0.1 mg/mL (insoluble), <1 mg/mL (<1 mM) | Considered insoluble for practical purposes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 323.8 g/mol .
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure there are no visible particles. If particles are present, sonicate the solution for 5-10 minutes or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium while gently swirling or vortexing the medium. This ensures rapid and even distribution of the compound.
-
Visually inspect the medium for any signs of precipitation immediately after adding the stock solution and before applying it to your cells.
-
If no precipitation is observed, the medium is ready for use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound activation of the PPARα signaling pathway.
References
Technical Support Center: Control Experiments for Pirinixic Acid (WY-14643) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirinixic acid (also known as WY-14643), a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.[1] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.[2][3] This signaling pathway is crucial for the regulation of lipid metabolism, fatty acid oxidation, and inflammation.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is insoluble in water. It is recommended to dissolve it in dimethyl sulfoxide (DMSO) at a concentration of ≥16.2 mg/mL or in ethanol (with sonication) at ≥48.8 mg/mL. For in vivo studies, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Stock solutions should be stored at -20°C for long-term stability. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Q3: Does this compound have off-target effects or activate other PPAR isoforms?
A3: While this compound is a selective agonist for PPARα, some cross-reactivity with other PPAR isoforms (γ and δ) can occur, particularly at higher concentrations. For instance, the EC50 for murine PPARα is 0.63 μM, whereas for murine PPARγ it is 32 μM. Derivatives of this compound have also been shown to interact with other cellular targets like 5-lipoxygenase (5-LOX). Researchers should perform dose-response experiments and include appropriate controls to assess potential off-target effects.
Q4: What are typical positive and negative controls for a this compound experiment?
A4:
-
Positive Controls: A well-characterized PPARα agonist, such as fenofibrate, can be used as a positive control to confirm the responsiveness of the experimental system.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. Cells or animals should be treated with the same solvent (e.g., DMSO) used to dissolve the this compound at the same final concentration.
-
PPARα Antagonist: To confirm that the observed effects are PPARα-dependent, a specific PPARα antagonist like GW6471 can be used in conjunction with this compound.
-
PPARα Knockout/Knockdown Models: Using cells or animals where PPARα has been genetically knocked out or its expression has been silenced (e.g., via siRNA) is the gold standard for demonstrating PPARα-dependency.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low response to this compound treatment | 1. Compound Instability: this compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions from a new vial of the compound. Avoid repeated freeze-thaw cycles. |
| 2. Low PPARα Expression: The cell line or tissue being used may have low endogenous expression of PPARα. | 2. Verify PPARα expression levels using qPCR or Western blotting. Consider using a cell line known to have high PPARα expression (e.g., HepG2). | |
| 3. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. | |
| High background or off-target effects | 1. High Concentration: Using excessively high concentrations of this compound can lead to non-specific effects and activation of other PPAR isoforms. | 1. Use the lowest effective concentration determined from your dose-response curve. |
| 2. Vehicle (DMSO) Toxicity: High concentrations of the solvent can be toxic to cells. | 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Include a vehicle-only control. | |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch can affect cellular responses. | 1. Use cells within a consistent passage number range. Seed cells at a uniform density and ensure consistent confluency at the time of treatment. Test new serum batches before use. |
| 2. Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. | 2. Prepare fresh working solutions for each experiment from a well-mixed stock solution. | |
| Unexpected cell death or toxicity | 1. Compound Toxicity: At high concentrations, this compound can induce cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) in your cell line. |
| 2. Contamination: Bacterial or fungal contamination in cell culture. | 2. Regularly check cell cultures for signs of contamination. Use sterile techniques. |
Data Presentation
Table 1: this compound (WY-14643) EC50/IC50 Values in Various Cell Lines
| Cell Line | Receptor/Assay | Value (µM) |
| Murine | PPARα | 0.63 (EC50) |
| Murine | PPARγ | 32 (EC50) |
| Human | PPARα | 5.0 (EC50) |
| Human | PPARγ | 60 (EC50) |
| Human | PPARδ | 35 (EC50) |
| COS-7 | hPPARα LBD | 39.8 (EC50) |
| CV-1 | hPPARα | 0.13 (EC50) |
| RAW264.7 (LP105 derivative) | 5-LOX (whole cells) | 1-3 (IC50) |
Table 2: Expected Fold Change in PPARα Target Gene Expression Following this compound Treatment (HepG2 Cells)
| Target Gene | Function | Expected Fold Change (mRNA) |
| ACOX1 (Acyl-CoA Oxidase 1) | Peroxisomal fatty acid β-oxidation | ~2-5 fold |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Mitochondrial fatty acid β-oxidation | ~1.5-3 fold |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Glucose metabolism regulation | ~3-6 fold |
| CD36 (Cluster of Differentiation 36) | Fatty acid uptake | ~2-4 fold |
Note: Expected fold changes are approximate and can vary depending on experimental conditions such as cell type, this compound concentration, and treatment duration.
Experimental Protocols
Protocol 1: Western Blotting for PPARα Target Protein Expression
This protocol outlines the steps to assess the protein expression of PPARα targets, such as ACOX1 or CPT1A, following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (and vehicle control) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ACOX1, anti-CPT1A) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Quantitative PCR (qPCR) for PPARα Target Gene Expression
This protocol describes how to measure the mRNA expression of PPARα target genes.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in the Western Blotting protocol.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the target gene (e.g., ACOX1, CPT1A) and a reference gene (e.g., GAPDH, ACTB), and cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: qPCR Experimental Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
Interpreting unexpected results in Pirinixic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirinixic acid (WY-14,643).
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Compound & Experimental Setup
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WY-14,643) is a synthetic thiacetic acid derivative and a potent, selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[4][5] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression. This primarily regulates genes involved in lipid metabolism, fatty acid oxidation, and inflammation.
Q2: I am observing lower-than-expected potency (high EC50/IC50). What could be the cause?
Several factors can contribute to an apparent decrease in this compound's potency. Consider the following:
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions. When heated to decomposition, this compound can emit toxic fumes.
-
Solvent & Solubility: this compound is typically dissolved in DMSO for in vitro experiments. Ensure it is fully dissolved. For in vivo studies, the vehicle used for administration is critical. Precipitated compound will not be biologically active.
-
Cell System Variability: The expression levels of PPARα can vary significantly between different cell types and tissues. Lower PPARα expression will lead to a reduced response. Consider verifying PPARα expression levels in your model system via qPCR or Western blot.
-
Assay Interference: Some assay components can interfere with the readout. For example, in cell viability assays like the MTT assay, reducing compounds can interact with the tetrazolium salts, leading to false signals. Run appropriate controls, including a vehicle-only control and a compound-in-media control (without cells), to check for interference.
Q3: My in vivo results are not consistent with my in vitro data. Why?
Discrepancies between in vitro and in vivo results are common and can arise from several factors:
-
Pharmacokinetics & Metabolism: this compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism will affect its concentration at the target tissue. The compound may be metabolized into less active or inactive forms.
-
Systemic & Off-Target Effects: this compound and its derivatives may have "promiscuous activity" on other receptors or enzymes. For example, a derivative of this compound, LP105, was unexpectedly found to lower heart rate in mice, an effect not predicted from its primary targets. The systemic anti-inflammatory effects of PPARα activation can also be masked by other physiological responses in vivo.
-
Species Differences: The response to PPARα agonists can differ between species. For instance, rodents show a pronounced hepatomegalic and peroxisome proliferation response that is less evident in humans, potentially due to lower hepatic PPARα expression levels.
Section 2: Cell-Based Assays (Viability, Gene Expression)
Q4: My cell viability assay results are inconsistent or show high variability between replicates. What should I check?
High variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) is a frequent issue. Here's a troubleshooting workflow:
-
Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps to prevent settling. Inconsistent cell numbers across wells is a primary source of variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. Avoid using the outermost wells for experimental conditions if possible, or ensure proper humidification in the incubator.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. Visually inspect the wells under a microscope after adding the compound.
-
Incubation Times: Optimize the incubation time for both the compound treatment and the assay reagent. For MTT assays, the conversion to formazan is time-dependent, but extended incubation can lead to cytotoxicity from the reagent itself.
-
Assay-Specific Issues:
-
MTT/MTS: Incomplete solubilization of the formazan crystals is a common problem. Ensure thorough mixing after adding the solubilization buffer.
-
CellTiter-Glo: Ensure the plate and reagent have equilibrated to room temperature before use, as temperature can affect enzyme kinetics.
-
Q5: I see unexpected changes in the expression of my target genes after this compound treatment. How do I interpret this?
-
Check for PPARα Dependence: To confirm that the observed gene expression changes are mediated by PPARα, consider using a PPARα antagonist like GW6471 as a control. Co-treatment with this compound and GW6471 should block the effect. Alternatively, using PPARα knockout/knockdown cells can demonstrate the receptor's role.
-
Off-Target Effects: this compound and its derivatives can interact with other cellular targets, including other PPAR subtypes (e.g., PPARγ) or enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenases (COX), especially at higher concentrations.
-
Indirect Regulation: The gene you are studying may not be a direct target of PPARα. Its expression could be altered downstream of a primary PPARα target gene or as part of a compensatory cellular response.
-
Cellular Context: The transcriptional response to PPARγ agonists has been shown to be highly dependent on the experimental model (e.g., normal vs. diabetic liver) and can exhibit significant interindividual variability in primary human cells. Similar context-dependency is likely for PPARα agonists.
Section 3: Protein Analysis (Western Blotting)
Q6: I'm not detecting my PPARα-regulated protein of interest by Western blot, or the signal is very weak. What can I do?
A weak or absent Western blot signal is a common issue. Systematically check the following:
-
Protein Expression Level: The target protein may be expressed at low levels or may not be induced sufficiently by your treatment conditions.
-
Solution: Increase the amount of total protein loaded onto the gel. Perform a time-course and dose-response experiment with this compound to find the optimal induction conditions. Include a positive control lysate if available.
-
-
Antibody Performance: The primary antibody may have low affinity or may not be working correctly.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for Western blotting and recognizes the target protein from the correct species. Check that the secondary antibody is appropriate for the primary (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Protein Transfer: The transfer of the protein from the gel to the membrane may be inefficient, especially for high molecular weight proteins.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before the blocking step. Optimize transfer time and voltage based on your protein's size.
-
Q7: My Western blot shows multiple non-specific bands. How can I improve specificity?
Non-specific bands can obscure results and make interpretation difficult.
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of non-specific binding. Titrate both antibodies to find the optimal dilution that maximizes specific signal while minimizing background.
-
Improve Blocking: Ensure the blocking step is adequate. Extend the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa), as some antibodies have preferences.
-
Increase Washing Stringency: Increase the number and/or duration of the wash steps after antibody incubations. Adding a small amount of detergent like Tween 20 (e.g., 0.1-0.2%) to the wash buffer helps reduce non-specific binding.
-
Check for Protein Degradation: Non-specific bands at lower molecular weights could be degradation products. Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.
Quantitative Data Summary
The following tables summarize reported potency values for this compound and its derivatives. Note that IC50/EC50 values can vary between different experimental systems and laboratories.
Table 1: Potency of this compound (WY-14,643)
| Target | Assay Type | Value (EC50) | Reference |
| PPARα | Activator | 1.5 µM |
Table 2: Potency of this compound Derivative (LP105)
| Target | Assay Type | Value | Reference |
| 5-lipoxygenase (5-LOX) | Inhibition (whole cells) | IC50: 1–3 µM | |
| 5-lipoxygenase (5-LOX) | Inhibition (supernatants) | IC50: ~10 µM | |
| PPARα | Activation | EC50: 11 µM | |
| PPARγ | Activation | EC50: 7.5 µM |
Key Signaling & Experimental Workflow Diagrams
Caption: this compound activates the PPARα signaling pathway.
Caption: General workflow for a cell-based viability assay.
Caption: A logical flowchart for troubleshooting unexpected results.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Plating: a. Harvest and count cells, ensuring viability is >95%. b. Resuspend cells in culture medium to a pre-determined optimal density. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well clear flat-bottom plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation. d. Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve 2X the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control medium. d. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL). c. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. d. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. e. Gently pipette to mix and ensure all formazan crystals are dissolved. The plate can be left on a shaker for 5-15 minutes to aid dissolution. f. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of PPARα Target Gene Expression by qPCR
-
Cell Treatment and RNA Isolation: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours). c. Wash cells twice with cold PBS. d. Lyse cells directly in the plate and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. e. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest (e.g., CPT1A, CYP4A10) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix. b. Run the reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 3: Animal Administration and Sample Collection
All animal experiments must be approved and conducted in accordance with institutional and national guidelines for animal care.
-
Compound Preparation and Administration: a. This compound can be administered via intraperitoneal (i.p.) injection or mixed into the diet. b. For i.p. injection, a typical dose might be 10 mg/kg/day. The compound should be dissolved in a suitable vehicle (e.g., DMSO, corn oil). c. For dietary administration, the compound can be mixed into powdered chow at a specified concentration (e.g., 1 mg/g of chow).
-
Study Duration: a. The treatment duration can range from a few days to several weeks, depending on the experimental endpoint.
-
Sample Collection: a. At the end of the study, anesthetize the animals. b. Collect blood via cardiac puncture for plasma analysis. c. Perfuse the animals with saline to remove blood from the tissues. d. Harvest tissues of interest (e.g., liver, heart), snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis (e.g., RNA/protein isolation, metabolomics).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Pirinixic Acid Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of pirinixic acid in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as WY-14,643, is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Its primary mechanism of action involves binding to and activating PPARα, a transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[2][3] Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and oxidation.[4]
Q2: What are the expected cytotoxic effects of this compound?
The cytotoxic effects of this compound can vary significantly depending on the cell line and experimental conditions. In some cell types, such as certain renal proximal tubular cell lines, it has been shown to induce necrosis at high concentrations. However, in other cell lines, its primary effect may be related to its PPARα agonist activity rather than direct cytotoxicity. It is crucial to empirically determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A panel of cell lines is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. This should include cell lines relevant to your research focus, as well as standard lines for toxicity screening:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing hepatotoxicity, as the liver is a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma): A common model for evaluating effects on pulmonary cells.
-
HEK293 (Human Embryonic Kidney): Useful for assessing potential nephrotoxicity.
-
Cell lines relevant to your research: For example, if you are studying neurodegenerative diseases, you might use a neuroblastoma cell line like UKF-NB-3.
Q4: What is a suitable solvent for preparing this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Pipetting Errors: Inaccurate dispensing of reagents or compound dilutions.
-
Edge Effects: Evaporation and temperature fluctuations in the outer wells of the microplate.
Solutions:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
Avoid using the outer wells of the assay plate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Problem 2: Low Signal or Poor Sensitivity in Metabolic Assays (e.g., MTT, XTT)
Possible Causes:
-
Insufficient Cell Number: Too few viable cells to generate a strong signal.
-
Low Metabolic Activity of Cells: Some cell types have inherently low metabolic rates.
-
Interference from this compound: As a PPARα agonist, this compound modulates cellular metabolism, which could potentially interfere with the assay readout.
Solutions:
-
Optimize cell seeding density. Perform a titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.
-
Increase the incubation time with the assay reagent, but be mindful that prolonged incubation can lead to toxicity from the reagent itself.
-
Consider an alternative assay that measures a different cell health parameter, such as membrane integrity (LDH release assay) or ATP content, to confirm the results from metabolic assays.
Problem 3: Unexpected Dose-Response Curve (e.g., Bell-Shaped Curve)
Possible Causes:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, leading to a decrease in its effective concentration.
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that are different from its primary mechanism of action.
-
Changes in Cellular Metabolism: The activation of PPARα by this compound could lead to complex metabolic changes that do not follow a simple dose-response relationship in certain assays.
Solutions:
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Test a wider range of concentrations to better define the dose-response curve.
-
Use multiple assay types to get a more complete picture of the cellular response to this compound.
Data Presentation
Table 1: Cytotoxicity and Bioactivity of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Incubation Time | Reference |
| Opossum OK (Renal Proximal Tubular) | LDH Release | LC50 | 92-124 µM | Not Specified | |
| Pig LLC-PK1 (Renal Proximal Tubular) | LDH Release | LC50 | 92-124 µM | Not Specified | |
| Murine MCT (Renal Proximal Tubular) | LDH Release | LC50 | 92-124 µM | Not Specified | |
| UKF-NB-3 (Neuroblastoma) | MTT | IC50 | >100 µM | 120 hours | |
| UKF-NB-3rCDDP1000 (Cisplatin-Resistant) | MTT | IC50 | >100 µM | 120 hours | |
| UKF-NB-3rDOX20 (Doxorubicin-Resistant) | MTT | IC50 | >100 µM | 120 hours | |
| HepG2 (Human Hepatocellular Carcinoma) | Luciferase Reporter | EC50 (PPARα activation) | 0.04 µM (murine PPARα) | Not Specified | |
| MCF7 (Human Breast Adenocarcinoma) | Luciferase Reporter | EC50 (PPARα activation) | 0.542 µM (human PPARα) | 6 hours | |
| U2OS (Human Osteosarcoma) | Transactivation Assay | EC50 (PPARα activation) | 12 µM (human PPARα) | Not Specified |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that causes the death of 50% of a group of test animals. IC50 (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Prepare the following controls as per the LDH assay kit manufacturer's instructions:
-
Vehicle Control: Cells treated with the vehicle solution.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit).
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Measurement: Follow the instructions provided with the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Mandatory Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Pirinixic acid experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Pirinixic acid (also known as Wy-14643).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Wy-14643) is a potent synthetic ligand that acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[3] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.[3][4] This ultimately results in an increased uptake, utilization, and breakdown of fatty acids.
Q2: I am observing significant differences in the response to this compound between my rodent and human cell lines. Why is this happening?
A2: This is a well-documented phenomenon and a primary source of variability in this compound research. The differences in response are largely attributed to species-specific variations in PPARα. These variations can include:
-
Different Ligand Affinities: The binding affinity of this compound to PPARα can differ between species. For instance, the EC50 for murine PPARα is significantly lower than for human PPARα, indicating a higher potency in mice.
-
Varying Receptor Expression Levels: The baseline expression levels of PPARα can differ between the liver tissues of different species, with rodents generally showing higher expression than humans.
-
Differences in Target Gene Promoters: The PPRE sequences in the promoter regions of PPARα target genes can vary between species, leading to differential gene activation.
It is crucial to consider these species-specific differences when designing experiments and interpreting data. Using species-specific positive controls and validating findings in multiple model systems is highly recommended.
Q3: Does this compound have off-target effects?
A3: Yes, while this compound is a potent PPARα agonist, it can exhibit cross-reactivity with other PPAR isoforms, particularly at higher concentrations. It has been shown to activate PPARγ and PPARδ, although with lower potency compared to PPARα. Activation of these other isoforms can lead to unintended biological effects, so it is important to use the lowest effective concentration of this compound and to consider the use of more selective agonists or antagonist controls to confirm that the observed effects are indeed mediated by PPARα. Some derivatives of this compound have been intentionally designed to act as dual PPARα/γ agonists.
Q4: My this compound is not dissolving properly. What is the recommended procedure for preparing solutions?
A4: this compound is practically insoluble in water. For in vitro experiments, it is highly soluble in Dimethyl Sulfoxide (DMSO). A common practice is to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to aid dissolution.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves in In Vitro Assays
-
Question: My dose-response curves for this compound are not consistent between experiments. What could be the cause?
-
Answer: Inconsistent dose-response curves can arise from several factors:
-
Compound Precipitation: As this compound is poorly soluble in aqueous solutions, it may precipitate out of the culture medium, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation. Preparing fresh dilutions from a DMSO stock for each experiment is recommended.
-
Cell Density: The response to PPARα activation can be dependent on cell density. Ensure that you are seeding the same number of cells for each experiment and that the cells are in a logarithmic growth phase.
-
Variability in Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. If possible, consider reducing the serum concentration during the treatment period or using a serum-free medium, after confirming that this does not negatively impact cell viability.
-
Incubation Time: The optimal incubation time for observing a response can vary depending on the cell type and the specific endpoint being measured. Perform a time-course experiment to determine the optimal treatment duration for your experimental system.
-
Issue 2: High Variability in Gene Expression Analysis (qPCR)
-
Question: I am seeing large error bars and inconsistent results in my qPCR analysis of PPARα target genes after this compound treatment. How can I improve this?
-
Answer: High variability in qPCR results can be frustrating. Here are some troubleshooting steps:
-
RNA Quality: Ensure that you are isolating high-quality, intact RNA. Use a spectrophotometer to check the A260/A280 and A260/A230 ratios and consider running a gel to visualize RNA integrity.
-
Primer Efficiency: Validate your qPCR primers to ensure they have an efficiency between 90% and 110%. This can be done by running a standard curve with a serial dilution of your cDNA.
-
Reference Gene Stability: The expression of your chosen reference (housekeeping) gene should not be affected by this compound treatment. It is advisable to test a panel of reference genes and select the one with the most stable expression across your experimental conditions.
-
Biological Replicates: Ensure you have a sufficient number of biological replicates (at least three) to account for biological variability.
-
Issue 3: No or Weak Signal in Western Blot for PPARα Target Proteins
-
Question: I am not seeing an increase in the expression of a known PPARα target protein after treating my cells with this compound. What should I do?
-
Answer: A lack of signal in a Western blot can be due to several reasons:
-
Antibody Quality: The primary antibody may not be specific or sensitive enough. Ensure you are using an antibody that has been validated for the species you are working with and for Western blotting.
-
Protein Extraction: PPARα is a nuclear receptor, and some of its target proteins may also be localized in the nucleus. Ensure your lysis buffer is effective at extracting nuclear proteins.
-
Treatment Duration and Concentration: The induction of protein expression can take longer than the induction of gene expression. You may need to treat your cells for a longer period (e.g., 24-48 hours) to see a significant increase in protein levels. Also, confirm that you are using an appropriate concentration of this compound for your specific cell line.
-
Positive Control: Include a positive control in your experiment, such as a cell line known to respond to this compound or a sample from an animal treated with a high dose of the compound.
-
Data Presentation
Table 1: In Vitro Potency of this compound (Wy-14643) on PPAR Isoforms
| PPAR Isoform | Species | EC50 (µM) | Reference |
| PPARα | Murine | 0.63 | |
| PPARα | Human | 5.0 | |
| PPARγ | Murine | 32 | |
| PPARγ | Human | 60 | |
| PPARδ | Human | 35 |
Table 2: Recommended In Vivo Dosing of this compound (Wy-14643)
| Animal Model | Dosing Regimen | Application | Reference |
| Mice | 10 mg/kg/day (intraperitoneal) | Study of fatty acid catabolism | |
| Mice | 5 mg/day per animal (in feed) | Aortic aneurysm model | |
| Mice | During last weeks of an 8-week study | Alcoholic liver fibrosis model |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Cell Treatment and RNA Isolation: Treat cells with this compound as described above. At the end of the treatment period, wash the cells with PBS and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, forward and reverse primers for your target gene (e.g., ACOX1, CPT1A) and a stable reference gene (e.g., GAPDH, ACTB), and your synthesized cDNA.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blot Analysis of PPARα Target Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., PPARα, ACOX1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Best Practices for Long-Term Pirinixic Acid (Wy-14643) Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Pirinixic acid (Wy-14643), a potent PPARα agonist, in long-term in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on cytotoxicity to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Wy-14643, is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3] Its primary mechanism of action involves binding to and activating PPARα, a nuclear receptor that plays a crucial role in the transcription of genes involved in lipid metabolism and inflammation.[2][4] While it is a selective agonist for PPARα, some studies have shown it can also have minor effects on PPARγ at higher concentrations.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but not in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the desired biological effect. Generally, concentrations ranging from 10 µM to 250 µM are used in in vitro studies. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How stable is this compound in cell culture medium?
A4: There is limited publicly available data on the stability of this compound in cell culture media at 37°C over extended periods. As a best practice for long-term experiments (beyond 24 hours), it is recommended to replace the media with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration of the compound.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective PPARα agonist, researchers should be aware of potential off-target effects, especially at higher concentrations. Some studies have noted effects on other PPAR subtypes, and it's important to include appropriate controls to validate that the observed effects are mediated through PPARα.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced cell viability or unexpected cytotoxicity | 1. This compound concentration is too high for the specific cell line. 2. High concentration of DMSO in the final culture medium. 3. This compound degradation product is toxic. | 1. Perform a dose-response curve (e.g., 10 µM to 300 µM) to determine the optimal non-toxic concentration for your cells over your experimental time course (e.g., 24, 48, 72 hours, and longer). 2. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. 3. For long-term experiments, replenish the medium with freshly prepared this compound every 24-48 hours. |
| Inconsistent or variable experimental results | 1. Inconsistent this compound concentration due to degradation in media. 2. Variability in cell seeding density or health. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh this compound-containing media from a DMSO stock for each media change. 2. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before starting the experiment. 3. Aliquot the stock solution into single-use vials to avoid degradation from multiple freeze-thaw cycles. |
| No observable effect of this compound treatment | 1. This compound concentration is too low. 2. The cell line does not express sufficient levels of PPARα. 3. The compound has degraded. | 1. Increase the concentration of this compound. Confirm the expected effect with a positive control for PPARα activation. 2. Verify PPARα expression in your cell line via RT-PCR or Western blot. 3. Use a fresh aliquot of this compound stock solution. |
| Precipitation of this compound in the culture medium | 1. The concentration of this compound exceeds its solubility in the medium. 2. Improper mixing when diluting the DMSO stock. | 1. Lower the working concentration of this compound. 2. When preparing the working solution, add the DMSO stock to the culture medium and mix thoroughly by vortexing or inverting the tube multiple times. |
Data Presentation: Cytotoxicity of this compound
The following tables summarize the available quantitative data on the cytotoxicity of this compound in various cell lines. It is important to note that cytotoxicity is cell-type and time-dependent.
Table 1: Cytotoxicity of this compound (Wy-14643) in Renal Proximal Tubular Cell Lines
| Cell Line | Species | LC50 (µM) after 24h |
| Opossum OK | Opossum | 92 |
| Pig LLC-PK1 | Pig | 124 |
| Murine MCT | Mouse | 105 |
Data from Giral et al., Toxicology in Vitro, 2007.
Table 2: Effect of this compound (Wy-14643) on MCF-7 Breast Cancer Cell Viability after 24 hours
| Concentration (µM) | % Cell Viability Reduction |
| < 200 | No significant effect |
| 300 | 28% |
Data from Hwang et al., International Journal of Molecular Sciences, 2019.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay for this compound Treatment
This protocol describes a method to assess the long-term effects of this compound on the viability of adherent cell lines such as HepG2 (human liver cancer cell line) and HUVEC (human umbilical vein endothelial cells).
Materials:
-
Target cells (e.g., HepG2, HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Wy-14643)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 1, 3, 7, and 14 days). Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions in complete culture medium to achieve final concentrations ranging from 10 µM to 300 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Long-Term Incubation and Media Change: Incubate the plates at 37°C in a 5% CO2 incubator. For long-term experiments, replace the media with freshly prepared treatment or control media every 48 hours.
-
MTT Assay: At each time point (e.g., day 1, 3, 7, 14), remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Visual Assessment of Cytotoxicity
Procedure:
-
Culture cells on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
At each time point, observe the cells under a phase-contrast microscope.
-
Morphological Changes to Note:
-
Cell Detachment: An increase in the number of floating cells compared to the control.
-
Cell Shrinkage and Rounding: Cells losing their normal morphology, becoming smaller and more rounded.
-
Membrane Blebbing: The appearance of protrusions or blebs on the cell membrane.
-
Formation of Apoptotic Bodies: Fragmentation of the cell into smaller, membrane-bound vesicles.
-
Vacuolization: The appearance of large vacuoles in the cytoplasm.
-
-
For more detailed analysis, cells can be stained with dyes such as Trypan Blue (to identify dead cells), or Hoechst 33342 and Propidium Iodide (to distinguish between live, apoptotic, and necrotic cells).
Mandatory Visualizations
This compound (Wy-14643) Signaling Pathway
References
- 1. This compound | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WY-14643 Regulates CYP1B1 Expression through Peroxisome Proliferator-Activated Receptor α-Mediated Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pirinixic Acid and Fenofibrate in PPARα Activation for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate peroxisome proliferator-activated receptor alpha (PPARα) agonist is critical for studies related to lipid metabolism, inflammation, and metabolic diseases. This guide provides an objective comparison of two widely used PPARα activators: Pirinixic acid (also known as WY-14643) and Fenofibrate (active metabolite: Fenofibric acid). The following sections detail their comparative performance based on experimental data, provide comprehensive experimental protocols, and illustrate key pathways and workflows.
Performance Comparison: Potency and Efficacy
This compound and fenofibric acid are both recognized activators of PPARα, a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in fatty acid oxidation.[1] Experimental data from various studies indicate differences in their potency and selectivity.
Potency (EC50) in PPARα Activation
The half-maximal effective concentration (EC50) is a key measure of a drug's potency. The following table summarizes the reported EC50 values for this compound and Fenofibric acid in activating both human and murine PPARα. It is important to note that this compound generally demonstrates higher potency, particularly for murine PPARα.
| Compound | Receptor | Cell Line/Assay System | EC50 (µM) |
| This compound (WY-14643) | Human PPARα | - | 5.0 |
| Murine PPARα | - | 0.63 | |
| Fenofibric Acid | Human PPARα | COS-7 cells | 9.47[2] |
| Human PPARα | - | 30.4[2] |
Note: Fenofibrate is a prodrug that is converted to its active form, fenofibric acid, in vivo.
Selectivity for PPAR Subtypes
While both compounds are primarily considered PPARα agonists, they can also interact with other PPAR subtypes (PPARγ and PPARδ) at higher concentrations. Fenofibric acid has been shown to activate PPARγ, classifying it as a dual PPARα/γ agonist in some contexts.[2]
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) |
| This compound (WY-14643) | 5.0 (human) | 60 (human) | 35 (human) |
| Fenofibric Acid | 9.47 (human)[2] | 61.0 (human) | No significant activation |
Binding Affinity
Impact on Target Gene Expression
Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). Comparative studies in murine models suggest that this compound is a more potent inducer of PPARα target genes than fenofibrate at the same concentration. In a pilot study using primary human hepatocytes, this compound also demonstrated a stronger induction of established PPARα target genes compared to fenofibrate.
| Compound | Target Gene | Model System | Observed Effect |
| This compound (WY-14643) | CPT1A, ACOX1 | Mouse Small Intestine | Strong induction |
| Fenofibrate | CPT1A, ACOX1 | Mouse Small Intestine | Weaker induction compared to WY-14643 at the same concentration |
Signaling Pathway and Experimental Workflows
PPARα Signaling Pathway
Upon binding of an agonist like this compound or Fenofibrate, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.
References
A Head-to-Head Comparison of Pirinixic Acid (WY-14643) and GW7647 for PPARα Activation in Research
For researchers, scientists, and drug development professionals, the selection of the appropriate tool compound is critical for elucidating the roles of nuclear receptors in health and disease. This guide provides an objective comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists, Pirinixic acid (WY-14643) and GW7647, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
This compound, also known as WY-14643, and GW7647 are both synthetic ligands that activate PPARα, a key regulator of lipid metabolism and inflammation.[1] While both compounds are valuable research tools, they exhibit distinct profiles in terms of potency, selectivity, and reported in vivo effects. This guide will delve into these differences to inform experimental design and data interpretation.
Mechanism of Action: Potent Agonists of PPARα
Both this compound and GW7647 exert their effects by binding to and activating PPARα.[1][2] PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. These target genes are primarily involved in fatty acid uptake, transport, and catabolism.[1]
Quantitative Comparison: Potency and Selectivity
A critical differentiator between this compound and GW7647 is their potency and selectivity for PPARα. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The available data consistently demonstrates that GW7647 is a significantly more potent and selective PPARα agonist than this compound.
| Compound | Receptor | Species | EC50 | Reference |
| This compound (WY-14643) | PPARα | Human | 5.0 µM | [3] |
| PPARγ | Human | 60 µM | ||
| PPARδ | Human | 35 µM | ||
| PPARα | Murine | 0.63 µM | ||
| PPARγ | Murine | 32 µM | ||
| GW7647 | PPARα | Human | 6 nM | |
| PPARγ | Human | 1.1 µM | ||
| PPARδ | Human | 6.2 µM |
In Vivo Effects: A Glimpse into their Physiological Roles
Both compounds have been shown to modulate lipid metabolism in vivo. Studies in high-fat-fed rats demonstrated that this compound administration lowered basal plasma levels of glucose and triglycerides. Similarly, GW7647 has been reported to have lipid-lowering effects in animal models. These in vivo effects are consistent with their role as PPARα agonists, which are known to enhance fatty acid oxidation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to compare the activity of this compound and GW7647.
PPARα Reporter Gene Assay
This in vitro assay is used to determine the potency (EC50) of the compounds in activating PPARα.
-
Cell Line: A suitable cell line, such as HEK293T or HepG2, is co-transfected with two plasmids:
-
An expression vector for human or murine PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Transfection: Cells are seeded in 96-well plates and transfected using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, GW7647, or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for another 24 hours to allow for agonist-induced gene expression.
-
Luciferase Assay: The luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the change in the expression of known PPARα target genes in response to agonist treatment.
-
Cell Culture and Treatment: Cells (e.g., primary hepatocytes or a relevant cell line) are treated with this compound, GW7647, or vehicle for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry. Primers specific for PPARα target genes (e.g., CPT1A, ACOX1, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Study of Lipid-Lowering Effects in a Diet-Induced Obesity Mouse Model
This in vivo experiment assesses the efficacy of the compounds in a physiologically relevant model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and dyslipidemia.
-
Compound Administration: The mice are randomly assigned to treatment groups: vehicle control, this compound (e.g., 10-50 mg/kg/day), and GW7647 (e.g., 1-10 mg/kg/day). The compounds are typically administered daily by oral gavage or mixed in the diet.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Blood Collection and Analysis: At the end of the treatment period, blood samples are collected via cardiac puncture or tail vein. Plasma is separated and used to measure triglyceride and total cholesterol levels using commercially available enzymatic assay kits.
-
Tissue Collection and Analysis: Livers are collected, weighed, and a portion is snap-frozen for gene expression analysis (qPCR) of PPARα target genes. Another portion can be fixed for histological analysis (e.g., H&E and Oil Red O staining) to assess hepatic steatosis.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.
Conclusion
Both this compound and GW7647 are effective PPARα agonists that serve as valuable tools in metabolic research. However, the choice between them should be guided by the specific research question.
-
GW7647 is the compound of choice for studies requiring high potency and selectivity for PPARα. Its nanomolar potency allows for the use of lower concentrations, minimizing the potential for off-target effects. This makes it ideal for dissecting the specific roles of PPARα in various cellular and physiological processes.
-
This compound (WY-14643) , while less potent and selective, has a longer history of use and a substantial body of literature associated with it. It can still be a useful tool, particularly in studies where direct comparison with historical data is important. However, researchers should be mindful of the higher concentrations required and the potential for activating other PPAR isoforms or off-target pathways.
By carefully considering the data presented and the experimental protocols outlined, researchers can make an informed decision on whether this compound or GW7647 is the more appropriate PPARα agonist for their specific research endeavors.
References
Alpha-Alkyl Substituted Pirinixic Acid Derivatives: A Comparative Guide to Enhanced PPAR Agonism and Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Pirinixic acid (also known as WY-14,643), a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, has served as a foundational scaffold for the development of novel therapeutic agents. Strategic modifications to its chemical structure, particularly the introduction of alpha-alkyl substituents, have yielded a new class of derivatives with significantly enhanced potency as dual PPARα and PPARγ agonists and notable anti-inflammatory properties. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to inform further research and drug development efforts.
Enhanced PPAR Agonism with Alpha-Alkyl Substitution
The introduction of an alkyl chain at the alpha position of the carboxylic acid moiety of this compound has been shown to dramatically increase its efficacy as a dual agonist for both PPARα and PPARγ. Structure-activity relationship (SAR) studies have demonstrated that the length of this alkyl chain is a critical determinant of agonist activity.
A key study by Rau et al. (2008) revealed that the maximal induction of PPARα activity is achieved with an alpha-butyl substitution (four carbons), resulting in a 36-fold increase in potency compared to the parent compound, this compound. For PPARγ, the optimal activity is observed with an alpha-hexyl substitution (six carbons), leading to an 18-fold increase in potency.[1]
| Compound | Alpha-Substituent | PPARα Activity (Fold Induction vs. This compound) | PPARγ Activity (Fold Induction vs. This compound) |
| This compound | H | 1 | 1 |
| Derivative 1 | Butyl (C4) | 36 | - |
| Derivative 2 | Hexyl (C6) | - | 18 |
Table 1: Impact of Alpha-Alkyl Chain Length on PPAR Agonist Activity. Data from Rau et al. (2008) illustrates the significant enhancement of PPARα and PPARγ activation with optimal alkyl chain lengths.[1]
Anti-Inflammatory Properties: Inhibition of Neutrophil Functions
Beyond their metabolic regulatory roles, alpha-alkyl substituted this compound derivatives have demonstrated potent anti-inflammatory effects. These compounds effectively interfere with key functions of human neutrophils, primary cells involved in the inflammatory response. Specifically, derivatives with both an alpha-alkyl group and a 6-aminoquinoline residue at the pyrimidine moiety have been shown to inhibit leukotriene formation, the generation of reactive oxygen species (ROS), and the release of human leukocyte elastase in response to the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] In contrast, this compound itself shows only marginal activity in these assays.[2]
This inhibition of neutrophil activation is associated with a significant reduction in fMLP-induced Ca²+ mobilization and the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory cascade.[2]
Experimental Protocols
PPAR Transactivation Assay
The agonistic activity of this compound derivatives on PPARα and PPARγ is typically determined using a luciferase reporter gene assay.
Objective: To quantify the ability of a test compound to activate PPARα or PPARγ.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and transiently transfected with plasmids encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, along with a luciferase reporter plasmid containing a GAL4 upstream activating sequence and a β-galactosidase expression vector for transfection efficiency normalization.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold activation is calculated as the ratio of luciferase activity in the presence of the test compound to that in the presence of the vehicle control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
fMLP-Induced Neutrophil Function Assays
Objective: To assess the inhibitory effect of test compounds on fMLP-induced neutrophil activation.
1. Leukotriene B4 (LTB4) Formation Assay:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Incubation: Neutrophils are pre-incubated with the test compounds or vehicle control for 15 minutes at 37°C.
-
Stimulation: Cells are then stimulated with fMLP (e.g., 1 µM) for 5-10 minutes at 37°C to induce LTB4 synthesis.
-
Quantification: The reaction is stopped, and the amount of LTB4 released into the supernatant is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of LTB4 formation is calculated relative to the vehicle-treated control, and IC50 values are determined.
2. Reactive Oxygen Species (ROS) Production Assay:
-
Probe Loading: Isolated neutrophils are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Treatment and Stimulation: The cells are then treated with the test compounds followed by stimulation with fMLP.
-
Measurement: The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The rate of ROS production is calculated, and the inhibitory effect of the compounds is determined.
3. Elastase Release Assay:
-
Priming: Neutrophils are often primed with a substance like cytochalasin B to enhance degranulation.
-
Treatment and Stimulation: The primed cells are incubated with the test compounds before being stimulated with fMLP.
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of the released elastase is measured using a specific chromogenic substrate. The change in absorbance over time is monitored spectrophotometrically.
-
Data Analysis: The percentage of elastase release inhibition is calculated, and IC50 values are determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating the efficacy of alpha-alkyl substituted this compound derivatives.
Caption: PPAR Signaling Pathway Activation.
Caption: fMLP-Induced Neutrophil Activation and Inhibition.
Caption: Experimental Workflow for Efficacy Evaluation.
References
- 1. Alpha-alkyl substituted this compound derivatives as potent dual agonists of the peroxisome proliferator activated receptor alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of alpha-alkyl-substituted this compound derivatives with neutrophil functions and signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirinixic acid as a dual PPARα/γ agonist compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pirinixic acid's dual peroxisome proliferator-activated receptor (PPAR) alpha (PPARα) and gamma (PPARγ) agonist activity with other notable PPAR agonists. The information presented is supported by experimental data to offer an objective analysis for research and drug development purposes.
Introduction to this compound and PPARs
This compound, also known as WY-14643, is a synthetic compound recognized for its role as a peroxisome proliferator-activated receptor (PPAR) agonist.[1][2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression.[2] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels and is the target for the fibrate class of drugs used to treat hyperlipidemia.
-
PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Agonists of PPARγ, like the thiazolidinediones (TZDs), are utilized as insulin sensitizers in the management of type 2 diabetes.
-
Dual PPARα/γ agonists aim to combine the beneficial effects of both receptor subtypes, offering a potential therapeutic approach for metabolic syndrome by concurrently addressing dyslipidemia and insulin resistance.[3][4] this compound is considered a moderately active dual PPARα/γ agonist.
This guide will compare the activity of this compound with selective PPARα and PPARγ agonists, as well as other dual-acting compounds.
Comparative Agonist Activity Data
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other representative PPAR agonists. These values are indicative of the compound's potency in activating PPAR subtypes.
| Compound | Type | Target | Species | EC50 / IC50 (µM) | Reference |
| This compound (WY-14643) | Dual Agonist | hPPARα | Human | 5.0 | |
| mPPARα | Murine | 0.63 | |||
| hPPARγ | Human | 60 | |||
| mPPARγ | Murine | 32 | |||
| hPPARδ | Human | 35 | |||
| Fenofibrate | Selective PPARα Agonist | hPPARα | Human | 30 | |
| mPPARα | Murine | 18 | |||
| hPPARγ | Human | 300 | |||
| mPPARγ | Murine | 250 | |||
| Pioglitazone | Selective PPARγ Agonist | hPPARγ | Human | 0.28 | |
| hPPARα | Human | >1 | |||
| hPPARδ | Human | >1 | |||
| Rosiglitazone | Selective PPARγ Agonist | PPARγ | Not Specified | 0.06 | |
| PPARα | Not Specified | No activity | |||
| PPARβ | Not Specified | No activity | |||
| Muraglitazar | Dual Agonist | hPPARα | Human | 0.32 | |
| hPPARγ | Human | 0.11 | |||
| Tesaglitazar | Dual Agonist | hPPARα | Human | 3.6 | |
| rPPARα | Rat | 13.4 | |||
| hPPARγ | Human | ~0.2 | |||
| rPPARγ | Rat | ~0.2 |
hPPAR: human PPAR, mPPAR: murine PPAR, rPPAR: rat PPAR
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
References
A Comparative Guide to the Anti-inflammatory Effects of Pirinixic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Pirinixic acid (also known as Wy-14,643) and its alternatives, supported by experimental data. This compound, a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. This document delves into the experimental evidence validating these effects, presents comparative data with another well-known PPARα agonist, Fenofibrate, and provides detailed experimental protocols for key assays.
Comparative Analysis of Anti-inflammatory Activity
This compound and Fenofibrate both exert their anti-inflammatory effects predominantly through the activation of PPARα, which in turn antagonizes the pro-inflammatory transcription factor NF-κB.[1][2][3] Experimental evidence suggests that while both compounds are effective, their potency can vary depending on the specific inflammatory marker and experimental model.
In studies on primary mouse microglia, both this compound and Fenofibrate were shown to be more potent inhibitors of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, IL-12 p40, and the chemokine MCP-1, when compared to other fibrates like gemfibrozil and ciprofibrate.[4] Furthermore, in a murine tumor model, both compounds effectively reduced vessel density and leukocyte infiltration.[5]
The following tables summarize the available quantitative data on the anti-inflammatory and PPARα agonistic activities of this compound and Fenofibrate.
Table 1: PPARα Agonist Activity
| Compound | Receptor | Species | EC50 (µM) | Reference |
| This compound (Wy-14,643) | PPARα | Murine | 0.63 | |
| This compound (Wy-14,643) | PPARα | Human | 5.0 | |
| Fenofibrate | PPARα | - | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data for Fenofibrate's EC50 for PPARα was not explicitly found in the provided search results.
Table 2: Inhibition of Inflammatory Markers
| Compound | Cell Line | Inflammatory Stimulus | Marker Inhibited | Inhibition | Reference |
| Fenofibrate | THP-1 macrophages | LPS (10 ng/mL) | TNF-α secretion | 88% reduction (at 125 µM) | |
| Fenofibrate | THP-1 macrophages | LPS (10 ng/mL) | IL-1β secretion | 63% reduction (at 125 µM) | |
| Fenofibrate | THP-1 macrophages | LPS (10 ng/mL) | IL-8 secretion | 54% reduction (at 125 µM) | |
| Fenofibrate | THP-1 macrophages | LPS (10 ng/mL) | NF-κB p50 nuclear binding | 49% reduction (at 125 µM) | |
| Fenofibrate | THP-1 macrophages | LPS (10 ng/mL) | NF-κB p65 nuclear binding | 31% reduction (at 125 µM) | |
| This compound (Wy-14,643) | Primary mouse microglia | Cytokines/LPS | NO production | Potent inhibition | |
| This compound (Wy-14,643) | Primary mouse microglia | LPS | Pro-inflammatory cytokines | Potent inhibition |
IC50 (Half-maximal inhibitory concentration) values for direct comparison were not available in the search results.
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound is primarily mediated through the PPARα signaling pathway, which interferes with the pro-inflammatory NF-κB pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for its validation.
Caption: this compound's anti-inflammatory mechanism via PPARα activation and NF-κB inhibition.
Caption: A typical in vitro workflow for validating the anti-inflammatory effects of this compound.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 or other suitable cells stably or transiently transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound and/or Fenofibrate.
-
Inflammatory stimulus (e.g., TNF-α at a final concentration of 20 ng/mL).
-
Luciferase Assay System (e.g., from Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or Fenofibrate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add Luciferase Assay Reagent to each well and measure the luminescence using a luminometer. The light intensity is proportional to NF-κB activity.
Cytokine Expression Analysis (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines into the cell culture medium.
Materials:
-
THP-1 macrophages or other relevant cell lines.
-
This compound and/or Fenofibrate.
-
LPS (Lipopolysaccharide) from E. coli.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).
-
Microplate reader.
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate THP-1 monocytes into macrophages.
-
Treatment: Pre-treat the macrophages with different concentrations of this compound or Fenofibrate for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for a specified time (e.g., 8 or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
VCAM-1 Expression Assay (Western Blot)
This assay determines the protein levels of the adhesion molecule VCAM-1, which is involved in the inflammatory response.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines.
-
This compound and/or Fenofibrate.
-
TNF-α.
-
Lysis buffer with protease inhibitors.
-
Primary antibody against VCAM-1 and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and pre-treat with this compound or Fenofibrate for a specified time.
-
Stimulation: Stimulate the cells with TNF-α to induce VCAM-1 expression.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system. Quantify the band intensities to determine the relative VCAM-1 expression.
References
- 1. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pirinixic Acid and its Quinoline-Based Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Pirinixic acid and its quinoline-based derivatives. This document outlines their performance as modulators of key cellular signaling pathways, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
This compound (also known as WY-14643) is a well-characterized dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that play pivotal roles in the regulation of lipid metabolism and inflammation.[1][2][3] Structural modifications of this compound, particularly the replacement of its dimethyl aniline moiety with a quinoline group, have given rise to a novel class of derivatives with altered and, in some cases, enhanced biological activities. This guide explores the structure-activity relationships of these compounds, their effects on PPAR signaling, and their inhibitory potential against pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).
Performance and Activity: A Quantitative Comparison
The biological activity of this compound and its derivatives is primarily assessed through their ability to activate PPARs and inhibit inflammatory enzymes. The following tables summarize the key quantitative data from various experimental studies.
| Compound | Target | Species | EC50 (µM) | Reference |
| This compound | PPARα | Murine | 0.63 | [2] |
| This compound | PPARγ | Murine | 32 | [2] |
| This compound | PPARα | Human | 5.0 | |
| This compound | PPARγ | Human | 60 | |
| This compound | PPARδ | Human | 35 | |
| Quinoline Derivative | ||||
| Compound 1 (α-H) | PPARα/γ | - | Inactive | |
| Compound 2 (α-n-butyl) | PPARα | - | Potent Agonist | |
| Compound 2 (α-n-butyl) | PPARγ | - | Potent Agonist | |
| Compound 3 (α-n-hexyl) | PPARα | - | Potent Agonist | |
| Compound 3 (α-n-hexyl) | PPARγ | - | Potent Agonist |
Table 1: Comparative PPAR Agonist Activity. EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency. The quinoline derivatives are α-substituted analogs of 2-((4-chloro-6-(quinolin-6-ylamino)pyrimidin-2-yl)thio)acetic acid.
| Compound | Target | IC50 (µM) | Reference |
| LP105 (this compound derivative) | 5-LOX (whole cell) | 1-3 | |
| LP105 (this compound derivative) | 5-LOX (supernatant) | ~10 | |
| Ethyl 2-[4-chloro-6-(quinoline-6-ylamino)-pyrimidin-2-ylsulfanyl]octane-1-carboxylate | 5-LO product synthesis | 0.6 | |
| MK886 (Reference mPGES-1 inhibitor) | mPGES-1 | 2.3 | |
| Zileuton (Reference 5-LOX inhibitor) | 5-LOX | 0.7 |
Table 2: Comparative Inhibitory Activity against Inflammatory Enzymes. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher inhibitory potency.
Structure-Activity Relationship and Key Findings
The transition from this compound to its quinoline-based derivatives has revealed critical structural requirements for activity:
-
Role of the Quinoline Moiety: Simple replacement of the dimethyl aniline group in this compound with a quinoline scaffold results in a complete loss of PPARα/γ agonistic activity. This highlights the importance of the lipophilic head group in receptor binding.
-
Importance of α-Substitution: The introduction of an aliphatic chain (e.g., n-butyl or n-hexyl) at the α-position of the acetic acid side chain is crucial for restoring and even enhancing the PPAR agonistic activity of the quinoline derivatives. This suggests that the α-substituent likely occupies a hydrophobic pocket within the ligand-binding domain of the PPARs, leading to a more stable and active conformation.
-
Dual Agonism and Inhibition: Certain α-substituted quinoline-based derivatives have been identified as potent dual PPARα/γ agonists. Furthermore, some of these derivatives also exhibit potent inhibitory activity against 5-lipoxygenase, making them interesting candidates for development as multi-target anti-inflammatory agents.
Signaling Pathways and Mechanisms of Action
This compound and its quinoline-based derivatives exert their effects primarily through the modulation of the PPAR signaling pathway.
References
A Cross-Validation of Pirinixic Acid's Effects in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pirinixic acid, also known as Wy-14643, is a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism and inflammation. Its effects have been extensively studied in various animal models, revealing species-specific responses that are crucial for translating preclinical findings to human applications. This guide provides a comprehensive comparison of the effects of this compound in mice, rats, and hamsters, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound (Wy-14643) across different rodent models, focusing on liver hypertrophy, peroxisome proliferation, and hepatocarcinogenesis.
Table 1: Effects of this compound on Liver Weight and Peroxisomal Enzyme Activity
| Species | Strain | Dose | Duration | Liver Weight (% Body Weight) | Peroxisomal β-oxidation Activity (Fold Increase) | Reference |
| Mouse | C57BL/6J | 10 mg/kg/day (i.p.) | 2 days | Not Reported | Not Reported | [1] |
| B6C3F1 | 0.1% in diet | 38 weeks | Significant Increase | Not Reported | [2] | |
| Rat | Sprague-Dawley | 0.025% in diet | 1-60 weeks | Sustained Increase | Sustained Induction | [3] |
| F-344 | Not Specified | Not Specified | Increased | Not Reported | [4] | |
| Hamster | Syrian | 0.025% in diet | 1-60 weeks | Sustained Increase | Sustained Induction | [3] |
Table 2: Comparative Inflammatory Response to this compound
| Species | Model | Dose | Key Findings | Reference |
| Mouse | LPS-induced endotoxemia | 5 and 10 mg/kg | Ameliorated depressive-like behaviors; Inhibited IL-6, IL-1β, and TNF-α production. | |
| LPS-induced acute lung injury | Not Specified | Attenuated lung injury; Reduced pro-inflammatory cytokines. | ||
| Rat | Hypoxia/Reoxygenation in hepatocytes | 10-100 µM | Reduced ROS, MDA; Increased SOD, GSH. | |
| Ischemia-reperfusion | 3.0 mg/kg/day | Cardioprotective effects. |
Table 3: Hepatocarcinogenesis in Response to Long-term this compound Treatment
| Species | Strain | Dose | Duration | Tumor Incidence | Key Findings | Reference |
| Mouse | B6C3F1 (wild-type) | 0.1% in diet | 38 weeks | 71% (adenomas and carcinomas) | High susceptibility to hepatocarcinogenesis. | |
| B6C3F1 (humanized PPARα) | 0.1% in diet | 44 weeks | 5% | Significantly lower susceptibility compared to wild-type. | ||
| Rat | Sprague-Dawley | 0.025% in diet | 40-60 weeks | Nodules and tumors present | Sustained cell replication correlated with tumor development. | |
| Hamster | Syrian | 0.025% in diet | Up to 60 weeks | No nodules or tumors | No sustained increase in cell replication observed. |
Experimental Protocols
General Animal Husbandry and Diet
In the cited studies, male rodents (mice, rats, and hamsters) were typically used. Animals were housed in controlled environments with standard light-dark cycles and had access to food and water ad libitum, unless otherwise specified for fasting experiments. This compound (Wy-14643) was most commonly administered through dietary admixture, with concentrations ranging from 0.025% to 0.1% (w/w). Intraperitoneal (i.p.) injections were also used for acute studies, with dosages typically around 10 mg/kg body weight.
Assessment of Liver Hypertrophy and Peroxisome Proliferation
Liver-to-body weight ratios were calculated post-euthanasia to assess hepatomegaly. For peroxisome proliferation, liver samples were processed for electron microscopy to visualize the number and size of peroxisomes. The activity of peroxisomal enzymes, such as acyl-CoA oxidase and carnitine acetyltransferase, was measured using spectrophotometric assays on liver homogenates or subcellular fractions.
Evaluation of Inflammatory Markers
To assess the anti-inflammatory effects of this compound, animal models of inflammation such as lipopolysaccharide (LPS)-induced endotoxemia were utilized. Following treatment with this compound, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Hepatocarcinogenesis Studies
Long-term carcinogenicity studies involved feeding animals a diet containing this compound for extended periods (e.g., 38 to 60 weeks). At the end of the study, livers were macroscopically examined for tumors. Liver tissues were then fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological analysis to identify and classify neoplastic lesions such as adenomas and carcinomas.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PPARα Signaling Pathway Activated by this compound.
Caption: A Generalized Experimental Workflow for Rodent Studies.
Caption: Logical Flow from PPARα Activation to Effects.
Conclusion
The cross-validation of this compound's effects in mice, rats, and hamsters highlights significant species-specific differences, particularly in the context of hepatocarcinogenesis. While the activation of PPARα and the subsequent impact on lipid metabolism and inflammation are generally conserved, the proliferative response in the liver is much more pronounced in mice and rats, leading to a higher incidence of liver tumors with chronic exposure. In contrast, hamsters appear to be resistant to the tumorigenic effects of this compound, despite showing evidence of peroxisome proliferation. These findings underscore the importance of careful model selection and interpretation of preclinical data in drug development. The resistance of humanized PPARα mice to this compound-induced liver tumors further suggests that the carcinogenic risk in rodents may not be directly translatable to humans. This comparative guide provides a valuable resource for researchers investigating PPARα agonists and their therapeutic potential.
References
- 1. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential susceptibility of mice humanized for peroxisome proliferator-activated receptor α to Wy-14,643-induced liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of liver protein changes in mice and hamsters treated with the peroxisome proliferator Wy-14,643 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pirinixic Acid and Endogenous PPARα Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist, pirinixic acid (also known as WY-14,643), and the diverse class of endogenous PPARα ligands. We will delve into their binding affinities, receptor specificity, and downstream effects, supported by experimental data and detailed methodologies.
Introduction to PPARα and its Ligands
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[1][3] PPARα acts as a primary regulator of lipid and glucose homeostasis.[4] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Ligands for PPARα can be broadly categorized into two groups: synthetic agonists, like this compound and fibrate drugs, and endogenous ligands, which are naturally occurring molecules such as fatty acids and their derivatives. While synthetic agonists are invaluable tools for pharmacological research and therapy, endogenous ligands are crucial for understanding the physiological regulation of PPARα in response to metabolic changes.
Comparative Analysis: this compound vs. Endogenous Ligands
The primary distinction between this compound and endogenous ligands lies in their origin, potency, and specificity. This compound is a potent, highly selective synthetic agonist developed for research purposes. Endogenous ligands are a broader class of natural molecules that act as physiological "lipid sensors" to modulate PPARα activity.
The potency of a ligand is often determined by its binding affinity (Kd) to the receptor's ligand-binding domain (LBD) and its efficacy in inducing the conformational change required for co-activator recruitment and transcriptional activation (EC50). Studies show that certain endogenous fatty acyl-CoAs and unsaturated fatty acids can bind to PPARα with high affinity, in the nanomolar range. This compound is also a potent activator, often used as a positive control in experiments.
Table 1: Comparative Potency of PPARα Ligands
| Ligand | Type | Potency (EC50) | Key Findings |
|---|---|---|---|
| This compound (WY-14,643) | Synthetic | ~500 nM | Potent and selective PPARα agonist. |
| Palmitic Acid (16:0) | Endogenous (Saturated FA) | ~110 µM | Considered a physiological ligand; activates PPARα. |
| Stearic Acid (18:0) | Endogenous (Saturated FA) | ~45 µM | Identified as a likely physiological PPARα ligand. |
| Oleic Acid (18:1) | Endogenous (Unsaturated FA) | Weak Activator | Less potent than saturated fatty acids in some assays. |
| 16:0/18:1-GPC | Endogenous (Phospholipid) | Comparable to WY-14,643 | A physiologically relevant endogenous ligand identified in the liver. |
| Leukotriene B4 (LTB4) | Endogenous (Eicosanoid) | Not specified | An inflammatory eicosanoid that acts as an endogenous PPARα ligand. |
Note: EC50 values can vary significantly between different assay systems.
The PPAR family consists of three isoforms: α, γ, and δ, which have distinct tissue distributions and physiological roles. Ligand specificity is critical for targeted therapeutic effects and minimizing off-target side effects. This compound is known for its high selectivity for PPARα. In contrast, many endogenous fatty acids can activate multiple PPAR isoforms, acting as "pan-agonists". However, some endogenous ligands show a degree of selectivity; for example, the phospholipid 16:0/18:1-GPC interacts strongly with PPARα but weakly or not at all with PPARγ and PPARδ.
Table 2: Specificity Profile for PPAR Isoforms
| Ligand | PPARα Activation | PPARγ Activation | PPARδ Activation |
|---|---|---|---|
| This compound (WY-14,643) | Strong Agonist | No | No |
| Linoleic Acid | Agonist | Agonist | Agonist |
| 16:0/18:1-GPC | Agonist | No / Weak | Weak |
Both this compound and endogenous ligands activate PPARα to regulate a suite of genes involved primarily in lipid metabolism. Activation leads to increased fatty acid uptake, mitochondrial β-oxidation, and ketogenesis.
-
This compound: Treatment with this compound robustly induces the expression of PPARα target genes such as carnitine palmitoyltransferase 1a (CPT1a), acyl-CoA oxidase 1 (ACOX1), and cytochrome P450 4A10 (Cyp4a10). It has been shown to accelerate the catabolism of α-chlorofatty acids and ameliorate conditions like cardiac dysfunction from lipid accumulation and ethanol-mediated liver fibrosis in animal models.
-
Endogenous Ligands: Endogenous ligands mediate the physiological response to nutritional states like fasting, where an increase in circulating fatty acids activates PPARα to promote energy utilization. The phospholipid 16:0/18:1-GPC, for instance, was shown to induce ACOX1 and CPT-1 expression to a degree similar to this compound and decrease hepatic steatosis.
Table 3: Comparison of Downstream Effects
| Feature | This compound (WY-14,643) | Endogenous Ligands (e.g., FAs, 16:0/18:1-GPC) |
|---|---|---|
| Primary Role | Potent pharmacological tool for inducing PPARα activity. | Physiological regulation of energy homeostasis as lipid sensors. |
| Key Target Genes | CPT1a, ACOX1, Cyp4a10, CD36 | CPT1, ACOX1, LPL, APOA1/A2/A5 |
| Main Function | Increases fatty acid catabolism and mitochondrial oxidation. | Regulates fatty acid uptake, oxidation, and transport in response to metabolic state. |
Visualizing the PPARα Signaling Pathway
The activation of PPARα by either this compound or an endogenous ligand initiates a conserved signaling cascade, leading to the regulation of gene expression.
Caption: General PPARα signaling pathway initiated by ligand binding.
Experimental Protocols
Here we detail common methodologies used to compare PPARα ligands.
Protocol 1: Ligand Binding Affinity and Specificity Assays
These assays determine how strongly a ligand binds to the PPARα Ligand Binding Domain (LBD).
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This competitive binding assay measures the displacement of a fluorescently-labeled tracer ligand from the PPARα-LBD by the test compound (e.g., this compound).
-
Reagents:
-
Purified, recombinant PPARα-LBD (often GST-tagged).
-
Terbium-labeled anti-GST antibody (FRET donor).
-
Fluorescein-labeled pan-PPAR ligand (FRET acceptor).
-
Test ligands (this compound, endogenous ligands).
-
Assay buffer.
-
-
Procedure: a. In a microplate, combine the PPARα-LBD with the terbium-labeled antibody. b. Add serial dilutions of the test ligand or control. c. Add the fluorescein-labeled tracer ligand to all wells. d. Incubate to allow the binding reaction to reach equilibrium. e. Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for terbium, one for fluorescein).
-
Data Analysis: The FRET signal is inversely proportional to the amount of test ligand bound. Calculate IC50 values from the dose-response curve, which can be converted to binding affinity constants (Ki). This method can be adapted for PPARγ and PPARδ to determine isoform specificity.
-
Protocol 2: PPARα Transcriptional Activation Assay
This cell-based assay quantifies the ability of a ligand to activate the transcription of a reporter gene under the control of PPREs.
-
Methodology: Dual-Luciferase Reporter Assay
-
Principle: Cells are co-transfected with two plasmids: one expressing full-length PPARα and another containing a PPRE sequence driving the expression of Firefly luciferase. A third plasmid expressing Renilla luciferase is used as a transfection control.
-
Reagents:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
PPARα expression vector.
-
PPRE-driven Firefly luciferase reporter vector.
-
Renilla luciferase control vector.
-
Transfection reagent.
-
Cell culture medium.
-
Test ligands.
-
Dual-luciferase assay reagent.
-
-
Procedure: a. Co-transfect cells with the three plasmids. b. After 24 hours, treat the cells with various concentrations of this compound or endogenous ligands. c. Incubate for another 18-24 hours. d. Lyse the cells and measure Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized activity against ligand concentration to generate dose-response curves and determine EC50 values, representing the ligand's potency for activating transcription.
-
Protocol 3: Target Gene Expression Analysis
This method directly measures the effect of ligand activation on the expression of known downstream target genes in a relevant cell type.
-
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
Principle: Measures the change in mRNA levels of PPARα target genes in cells or tissues following treatment with a ligand.
-
Reagents:
-
Hepatocytes (primary or cell lines like HepG2).
-
Test ligands.
-
RNA extraction kit.
-
Reverse transcription kit (for cDNA synthesis).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for target genes (CPT1A, ACOX1, etc.) and a housekeeping gene (GAPDH, 36B4).
-
-
Procedure: a. Culture cells and treat with this compound or endogenous ligands for a set time (e.g., 6-24 hours). b. Harvest cells and extract total RNA. c. Synthesize cDNA from the RNA. d. Perform qPCR using specific primers for target and housekeeping genes.
-
Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the fold change in target gene expression relative to the housekeeping gene and compared to a vehicle-treated control. This directly demonstrates the functional consequence of PPARα activation.
-
Workflow for Ligand Characterization
The process of identifying and validating a novel PPARα ligand follows a logical progression from binding to functional activity.
Caption: A typical workflow for characterizing PPARα ligands.
Conclusion
The comparison between this compound and endogenous PPARα ligands highlights the difference between a targeted pharmacological tool and a complex physiological regulatory system.
-
This compound (WY-14,643) serves as a potent and highly selective PPARα agonist, making it an indispensable reference compound for studying the maximal activation of this receptor and its downstream pathways. Its consistent and robust effects provide a clear benchmark for experimental systems.
-
Endogenous PPARα Ligands are a diverse group of molecules, including fatty acids, their derivatives, and phospholipids, that act as metabolic sensors. Their activity is often less potent but more physiologically nuanced than synthetic agonists. They may exhibit broader specificity across PPAR isoforms, reflecting their integrated role in regulating whole-body energy homeostasis.
For researchers, the choice of ligand is dictated by the experimental question. This compound is ideal for elucidating the mechanisms and functional consequences of strong PPARα activation. In contrast, studying endogenous ligands is essential for understanding how metabolic fluctuations are translated into changes in gene expression, providing insights into the natural control of lipid metabolism and related diseases.
References
A Comparative Guide to the Reproducibility of Pirinixic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
Pirinixic acid, also known as WY-14643, is a potent synthetic agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism and inflammation.[1][2] Since its discovery, it has been extensively used in preclinical research to investigate the roles of PPARα in various physiological and pathological processes. This guide provides a comparative analysis of the existing literature on this compound, with a focus on the reproducibility of its reported effects. By summarizing quantitative data and detailing experimental protocols, this guide aims to offer researchers a valuable resource for designing and interpreting studies involving this compound.
I. Overview of this compound's Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.
The primary signaling pathway of this compound is depicted below:
II. Comparative Analysis of In Vitro Studies
This compound has been widely used in various cell culture models to investigate its effects on gene expression and cellular processes. The following table summarizes key quantitative findings from different studies.
| Cell Line | Concentration | Duration | Key Finding | Reference |
| Aortic smooth muscle cells | 10 µM | Not specified | Almost completely inhibited IL-1-induced IL-6 and prostaglandin production. | [1] |
| Human endothelial cells (EAhy926) | 250 µM | Not specified | Reduced TNF-α-stimulated VCAM-1 expression to 52%. | [1] |
| Human endothelial cells (EAhy926) | 10 µM | 12 hours | Reduced U937 cell adhesion by 50% after TNF-α stimulation. | [1] |
| Human keratinocytes | Not specified | Not specified | Reduced expression of TARC and RANTES. | |
| HepG2 | 10 µM | Overnight | Increased production of α-chlorodicarboxylic acids. | |
| HepG2 | 1.6 µM | Not specified | EC50 for human PPARγ ligand binding domain activation. | |
| Human PCLS & Primary Hepatocytes | Not specified | 24 hours | Upregulated lipid metabolism-related genes. |
Experimental Protocol: In Vitro Cell Culture Assay
A general workflow for in vitro experiments with this compound is outlined below.
Detailed Methodologies:
-
Cell Culture: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is usually dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations.
-
Treatment: Cells are treated with this compound for various durations, ranging from a few hours to several days, depending on the specific experimental question.
-
Analysis:
-
Gene Expression: RNA is extracted from cells, and the expression of target genes is quantified using methods like quantitative real-time PCR (qPCR) or microarray analysis.
-
Protein Levels: Protein expression and secretion are measured using techniques such as Western blotting and enzyme-linked immunosorbent assay (ELISA).
-
Functional Assays: The biological effects of this compound are assessed through various functional assays, such as cell adhesion assays, migration assays, or measurements of inflammatory mediator production.
-
III. Comparative Analysis of In Vivo Studies
In vivo studies in animal models have been crucial for understanding the systemic effects of this compound. The following table summarizes key quantitative findings from various in vivo experiments.
| Animal Model | Dosage | Duration | Key Finding | Reference |
| High fat-fed rats | 3 mg/kg/day | 2 weeks | Lowered plasma triglycerides by 16%. | |
| High fat-fed rats | 3 mg/kg/day | 2 weeks | Reduced muscle triglycerides by 34%. | |
| High fat-fed rats | 3 mg/kg/day | 2 weeks | Reduced total long-chain acyl-CoAs by 41%. | |
| Rats (myocardial ischemia) | 1 mg/kg i.v. | 30 min prior to occlusion | Reduced infarct size by ~44%. | |
| Normocholesterolemic rats | 3.0 mg/kg/day | 5 days | Resulted in a 2-fold increase in PPARα mRNA levels in the heart. | |
| Mice (LPS-induced depression) | 5 and 10 mg/kg | Not specified | Ameliorated depressive-like behaviors. | |
| Rabbits (liver cancer model) | 3 mg/kg/day | 3 days | Inhibited oxidative stress and reduced cell apoptosis in liver tissue. | |
| F344 rats | 5, 10, 25, 50, or 100 mg/kg/day in diet | 1, 3, 7, 14, or 28 days | Dose-dependent increase in peroxisome proliferation and hepatocyte replication. |
Experimental Protocol: In Vivo Animal Study
A general workflow for in vivo experiments with this compound is outlined below.
Detailed Methodologies:
-
Animal Models: A variety of animal models are used, including rats and mice, often with diet-induced metabolic disorders or other disease models.
-
Administration: this compound is administered through various routes, including oral gavage, mixed in the diet, or via injection (intravenous or intraperitoneal).
-
Dosage and Duration: Doses and treatment durations vary significantly between studies, depending on the animal model and the research question.
-
Sample Collection and Analysis: At the end of the treatment period, blood and tissue samples are collected for a range of analyses, including:
-
Biochemical analysis: Measurement of plasma lipids (triglycerides, cholesterol), glucose, and inflammatory markers.
-
Histology: Microscopic examination of tissues to assess morphological changes.
-
Gene and Protein Expression: Analysis of target gene and protein expression in specific tissues.
-
IV. Discussion on Reproducibility
Direct studies on the reproducibility of this compound research are scarce. However, a comparative analysis of the available literature allows for an assessment of the consistency of its reported effects.
Areas of High Consistency:
-
PPARα Activation: Across numerous studies, this compound consistently demonstrates its role as a potent PPARα agonist.
-
Lipid Metabolism: The lipid-lowering effects of this compound, particularly the reduction of plasma triglycerides, are well-documented and appear to be a reproducible finding in various animal models.
-
Gene Regulation: The upregulation of PPARα target genes involved in fatty acid oxidation, such as CPT1 and ACOX1, is a consistent finding in both in vitro and in vivo studies.
Areas with Potential for Variability:
-
Magnitude of Effect: The quantitative effects of this compound, such as the percentage reduction in triglycerides or the fold-change in gene expression, can vary between studies. This variability can likely be attributed to differences in experimental design, including the animal model or cell line used, the dose and duration of treatment, and the specific analytical methods employed.
-
Anti-inflammatory Effects: While this compound generally exhibits anti-inflammatory properties, the specific cytokines and inflammatory pathways affected can differ between studies. This may be due to the complexity of inflammatory responses and the different models of inflammation used.
-
Hepatocarcinogenesis: Long-term, high-dose administration of this compound has been shown to induce liver tumors in rodents. However, there is a noted species difference, with human PPARα showing a diminished response compared to rodent PPARα, suggesting that these findings may not be directly translatable to humans.
One review highlights that some of the studies on this compound may be biased, and for some of its effects, the precise molecular target and mode of action are yet to be fully identified, which could contribute to inconsistencies in the literature.
V. Conclusion
This compound is a valuable tool for investigating the role of PPARα in health and disease. The core findings regarding its mechanism of action as a PPARα agonist and its effects on lipid metabolism are largely consistent across the literature, suggesting a good degree of reproducibility for these primary effects. However, researchers should be mindful of the potential for variability in the magnitude of its effects and in its pleiotropic actions, particularly concerning inflammation and hepatocarcinogenesis. Careful consideration of the experimental model, dosage, and duration of treatment is crucial for ensuring the reproducibility and accurate interpretation of findings in studies utilizing this compound. This guide serves as a starting point for researchers to critically evaluate the existing data and to design robust and reproducible future experiments.
References
A Comparative Guide to the Validation of Pirinixic Acid's Effect on VCAM-1 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pirinixic acid's (WY-14643) performance in modulating Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, benchmarked against other common alternatives. VCAM-1 is a critical endothelial adhesion molecule, and its upregulation is a key event in the initiation and progression of inflammatory diseases such as atherosclerosis. Consequently, molecules that can effectively downregulate its expression are of significant therapeutic interest.
This compound: A PPARα-Mediated Inhibitor of VCAM-1
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Its primary mechanism for reducing VCAM-1 expression involves the activation of PPARα, which subsequently interferes with the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a primary transcriptional activator of the VCAM-1 gene. By inhibiting NF-κB, this compound effectively suppresses the cytokine-induced expression of VCAM-1 on the surface of endothelial cells.
Signaling Pathway of this compound in VCAM-1 Regulation
Caption: this compound activates PPARα, which inhibits NF-κB, downregulating VCAM-1 gene expression.
Quantitative Comparison of VCAM-1 Modulators
The following table summarizes the experimental data for this compound and alternative compounds known to modulate VCAM-1 expression. The data is derived from in vitro studies, typically using human endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α) to induce VCAM-1.
| Compound | Class | Mechanism of Action | Effective Concentration | VCAM-1 Inhibition | Reference |
| This compound (WY-14643) | PPARα Agonist | Inhibits NF-κB via PPARα activation | 100-250 µM | Significant downregulation of TNF-α-induced VCAM-1 | [1][2] |
| Fenofibrate | PPARα Agonist | Inhibits NF-κB via PPARα activation | 25-100 µM | Dose-dependent decrease in VCAM-1 expression | [2][3][4] |
| PDTC | Antioxidant | Inhibits NF-κB activation | Not specified | Blocks induction of functional VCAM-1 protein | |
| N-acetylcysteine (NAC) | Antioxidant | Inhibits NF-κB activation | Not specified | Blocks induction of functional VCAM-1 protein | |
| MG-132 / Bortezomib | Proteasome Inhibitor | Inhibits proteasome, preventing IκBα degradation | 50 µg/kg (in vivo) | Reduces VCAM-1 expression | |
| Docosahexaenoic Acid (DHA) | n-3 Fatty Acid | Downregulates sphingomyelinases; modulates NF-κB/PPAR-γ | 10 µM (24h) | Marked downregulation of VCAM-1 expression | |
| Palmitic Acid | Saturated Fatty Acid | Pro-inflammatory; activates IKKβ and NF-κB | Not specified | Upregulates VCAM-1 expression | |
| Linoleic Acid | n-6 Fatty Acid | Pro-inflammatory; increases NF-κB signaling | Not specified | Increases VCAM-1 expression |
Experimental Protocols
Key Experiment: In Vitro VCAM-1 Expression Assay
This protocol outlines a typical experiment to validate the effect of a test compound (e.g., this compound) on cytokine-induced VCAM-1 expression in endothelial cells.
1. Cell Culture:
-
Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium until they reach 80-90% confluency.
2. Pre-treatment:
-
The culture medium is replaced with fresh medium containing the test compound at various concentrations (e.g., this compound at 50, 100, 250 µM) or a vehicle control (e.g., DMSO).
-
Cells are pre-incubated for a specified period, typically 1 to 24 hours, at 37°C.
3. Inflammatory Stimulation:
-
An inflammatory cytokine, most commonly Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 1-10 ng/mL, is added to the culture wells (except for the unstimulated control group).
-
The cells are incubated for an additional 4 to 24 hours to allow for VCAM-1 expression.
4. Quantification of VCAM-1 Expression:
-
Western Blot: Cell lysates are collected, and total protein is quantified. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for VCAM-1, followed by a secondary antibody. Band intensity is quantified relative to a loading control (e.g., β-actin).
-
ELISA: A cell-based ELISA is performed. Cells are fixed, and a primary antibody against VCAM-1 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A substrate is added to produce a colorimetric signal, which is measured using a plate reader.
-
Flow Cytometry: Cells are detached and incubated with a fluorescently-labeled primary antibody against VCAM-1. The fluorescence intensity of individual cells is measured to quantify surface expression.
5. Data Analysis:
-
The expression of VCAM-1 in the compound-treated groups is compared to the cytokine-stimulated vehicle control group. Results are often expressed as a percentage of inhibition.
Experimental Workflow Diagram
Caption: Workflow for validating a compound's effect on VCAM-1 expression in endothelial cells.
Comparison of Signaling Pathways
While this compound and fibrates operate through the PPARα pathway, other molecules modulate VCAM-1 expression via different mechanisms. Proteasome inhibitors, for instance, prevent the degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB inactive in the cytoplasm. Antioxidants are believed to suppress the reactive oxygen species (ROS) that can act as secondary messengers in the NF-κB activation cascade. The diagram below illustrates these converging pathways on the central regulator, NF-κB.
Caption: Diverse molecules inhibit VCAM-1 expression by targeting different nodes of the NF-κB pathway.
References
- 1. Proteasome inhibitors block VCAM-1 and ICAM-1 gene expression in endothelial cells without affecting nuclear translocation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARalpha activators inhibit cytokine-induced vascular cell adhesion molecule-1 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate Modulates HO-1 and Ameliorates Endothelial Expression of Cell Adhesion Molecules in Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate attenuates endothelial monocyte adhesion in chronic heart failure: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Pirinixic Acid for PPARα Over PPARγ/δ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Pirinixic acid (also known as Wy-14643) for the peroxisome proliferator-activated receptor alpha (PPARα) over its related isoforms, PPARγ and PPARδ. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
This compound is a synthetic compound known to be a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Understanding its selectivity is critical for its application as a research tool and for potential therapeutic development.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound for human and murine PPAR isoforms. These values represent the concentration of the compound required to elicit 50% of the maximal response in in vitro activation assays. A lower EC₅₀ value indicates higher potency.
| Receptor Isoform | Species | EC₅₀ (μM) | Reference |
| PPARα | Human | 5.0 | [3] |
| Murine | 0.63 | [3][4] | |
| PPARγ | Human | 60 | |
| Murine | 32 | ||
| PPARδ | Human | 35 | |
| Murine | >100 |
The data clearly indicates that this compound is significantly more potent in activating PPARα compared to PPARγ and PPARδ in both human and murine models. The selectivity for PPARα is more pronounced in the murine isoforms.
Experimental Protocols
The determination of the EC₅₀ values is typically performed using a cell-based transactivation assay, often employing a luciferase reporter gene system. Below is a detailed, representative protocol for such an assay.
PPAR Transactivation Luciferase Reporter Assay
Objective: To quantify the agonist activity of this compound on human PPARα, PPARγ, and PPARδ.
1. Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or Human Hepatocellular Carcinoma (HepG2) cells.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Lipofectamine 2000 or a similar transfection reagent
-
This compound (Wy-14643)
-
DMSO (vehicle control)
-
Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
-
Microplate reader
-
2. Methods:
-
Cell Culture and Seeding:
-
Maintain HEK293T or HepG2 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.
-
The day before transfection, seed the cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the PPAR-LBD-GAL4-DBD expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Also prepare dilutions for a reference agonist and a vehicle control (e.g., 0.1% DMSO).
-
24 hours post-transfection, replace the cell culture medium with the medium containing the different concentrations of this compound, the reference agonist, or the vehicle control.
-
Incubate the plates for an additional 24 hours.
-
-
Luciferase Assay:
-
After the 24-hour treatment period, remove the medium and wash the cells gently with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly luciferase activity followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways for PPARα, PPARγ, and PPARδ.
Caption: Comparative signaling pathways of PPARα, PPARγ, and PPARδ.
Experimental Workflow Diagram
The following diagram outlines the workflow for the PPAR transactivation luciferase reporter assay.
Caption: Workflow for the PPAR transactivation luciferase reporter assay.
References
A Comparative Guide to Pirinixic Acid and Other Fatty Acid Mimetics in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic and inflammatory research, fatty acid mimetics represent a pivotal class of synthetic molecules designed to interact with the cellular machinery that responds to endogenous fatty acids. Among these, Pirinixic acid (also known as WY-14643) has been a compound of significant interest due to its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This guide provides an objective comparison of this compound with other notable fatty acid mimetics, namely Fenofibrate and Bezafibrate, focusing on their performance in key experimental assays. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific research needs.
Introduction to Fatty Acid Mimetics and PPARα
Fatty acids and their derivatives are not only essential for energy metabolism but also act as signaling molecules that regulate a variety of cellular processes, including inflammation and lipid homeostasis.[1] Fatty acid mimetics are structurally similar to natural fatty acids and can modulate the activity of receptors and enzymes involved in these pathways.[2][3] A primary target for many of these compounds is the family of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors.[4]
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby playing a crucial role in lipid metabolism. Consequently, PPARα agonists are valuable tools for investigating metabolic disorders and have been developed as therapeutic agents for conditions like hyperlipidemia.
Comparative Analysis of PPARα Agonists
This guide focuses on a comparative analysis of three prominent PPARα agonists: this compound, Fenofibrate (in its active form, fenofibric acid), and Bezafibrate. While all three compounds activate PPARα, they exhibit differences in potency and selectivity, which are critical considerations for experimental design.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal effective concentrations (EC50) for the activation of PPARα by this compound, fenofibric acid, and bezafibrate from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental systems, such as cell lines and assay conditions.
| Compound | Receptor | Species | Assay Type | EC50 (µM) | Reference |
| This compound (WY-14643) | PPARα | Human | Luciferase Reporter Assay | 1.5 | |
| This compound (WY-14643) | PPARα | Murine | Not Specified | 0.63 | |
| Fenofibric acid | PPARα | Human | Luciferase Reporter Assay | 9.47 | |
| Fenofibric acid | PPARα | Human | Not Specified | 30 | |
| Bezafibrate | PPARα | Human | Luciferase Reporter Assay | 30.4 |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPARα signaling pathway and a general experimental workflow for comparing fatty acid mimetics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize and compare fatty acid mimetics.
PPARα Activation Luciferase Reporter Assay
This assay is a common method to quantify the ability of a compound to activate the PPARα receptor.
Objective: To determine the EC50 value of this compound, Fenofibrate, and Bezafibrate for human PPARα activation.
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Expression vector for human PPARα.
-
Luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, Fenofibrate, Bezafibrate) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Plating: Culture HepG2 cells in appropriate medium. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Transient Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Fenofibrate, Bezafibrate) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Cell Viability MTT Assay
This assay assesses the effect of the compounds on cell proliferation and cytotoxicity.
Objective: To evaluate the impact of this compound, Fenofibrate, and Bezafibrate on the viability of a relevant cell line.
Materials:
-
Selected cell line (e.g., HepG2, primary hepatocytes).
-
Cell culture medium and supplements.
-
Test compounds dissolved in a suitable solvent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Fenofibrate, and Bezafibrate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) if significant cytotoxicity is observed.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the changes in the expression of PPARα target genes following treatment with the fatty acid mimetics.
Objective: To compare the effects of this compound, Fenofibrate, and Bezafibrate on the expression of PPARα target genes (e.g., CPT1, ACOX1).
Materials:
-
Cell line or primary cells.
-
Test compounds.
-
RNA extraction reagent.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Treat cells with the selected concentrations of this compound, Fenofibrate, and Bezafibrate or a vehicle control for a defined period.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the 2^-ΔΔCt method.
Conclusion
This compound, Fenofibrate, and Bezafibrate are all valuable tools for studying PPARα-mediated processes. The choice of compound will depend on the specific research question, the desired potency, and the experimental system. This compound (WY-14643) generally exhibits higher potency for PPARα activation in in vitro assays compared to Fenofibrate and Bezafibrate. However, it is crucial for researchers to perform their own dose-response experiments in their specific experimental setup to confirm the optimal working concentrations. This guide provides a foundational framework for the comparative evaluation of these fatty acid mimetics, enabling researchers to make informed decisions for their studies in metabolic and inflammatory diseases.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compilation and evaluation of a fatty acid mimetics screening library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirinixic Acid and Novel PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Pirinixic acid against a selection of novel Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The following sections detail their comparative performance based on experimental data, outline the methodologies for key experiments, and visualize the associated signaling pathways and experimental workflows.
Comparative Performance of PPAR Agonists
The activation of PPARs, a family of nuclear receptors comprising three subtypes (PPARα, PPARδ, and PPARγ), is a key strategy in the development of therapeutics for metabolic disorders.[1] this compound (also known as WY-14,643) is a well-established PPARα agonist.[1] In recent years, novel agonists with dual or pan-PPAR activity have emerged, offering broader therapeutic potential. This section compares the in vitro potency of this compound with three such novel agonists: Saroglitazar (a dual PPARα/γ agonist), Elafibranor (a dual PPARα/δ agonist), and Lanifibranor (a pan-PPARα/γ/δ agonist).
Data Summary
The following tables summarize the half-maximal effective concentrations (EC50) and binding affinities (Ki) of the selected PPAR agonists. Lower EC50 and Ki values indicate higher potency and binding affinity, respectively.
Table 1: EC50 Values (µM) for Human PPAR Subtypes
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Predominant Activity |
| This compound (WY-14,643) | 5.0[2] | 60[2] | 35[2] | PPARα |
| Saroglitazar | 0.00000065 | 0.003 | >10 | PPARα/γ (α > γ) |
| Elafibranor | 0.045 | 2.12 | 0.175 | PPARα/δ |
| Lanifibranor | 4.66 | 0.572 | 0.398 | Pan (δ > γ > α) |
Table 2: Binding Affinity (Ki in µM) for Human PPAR Subtypes
| Compound | PPARα Ki (µM) | PPARγ Ki (µM) | PPARδ Ki (µM) |
| This compound (WY-14,643) | ~0.7 (for a fluorescein-labeled analog) | ~0.4 (for a fluorescein-labeled analog) | Not widely reported |
| Saroglitazar | Not widely reported | Not widely reported | Not widely reported |
| Elafibranor | Not widely reported | Not widely reported | Not widely reported |
| Lanifibranor | Not widely reported | Not widely reported | Not widely reported |
Note: Specific Ki values for the novel agonists are not consistently available in the public domain. The provided data for this compound is for a fluorescently tagged analog, which may differ from the parent compound.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: the PPAR Transactivation Assay and the PPAR Ligand Binding Assay. Detailed methodologies for these experiments are provided below.
PPAR Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).
Objective: To determine the functional potency (EC50) of a test compound as a PPAR agonist.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or COS-7 cells.
-
Plasmids:
-
An expression vector for the full-length human PPARα, PPARγ, or PPARδ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound and novel agonists) dissolved in DMSO.
-
Positive controls: Fenofibrate or GW7647 for PPARα, Rosiglitazone or GW1929 for PPARγ, GW501516 for PPARδ.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
96-well cell culture plates.
-
Luminometer for reading luciferase activity.
-
Procedure:
-
Cell Seeding: Seed HEK293T or COS-7 cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After transfection, incubate the cells for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. Replace the medium in the wells with the medium containing the test compounds or controls.
-
Incubation with Compounds: Incubate the cells with the compounds for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated (DMSO) cells.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
PPAR Ligand Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the PPAR ligand-binding domain (LBD).
Objective: To determine the binding affinity (Ki) of a test compound for a specific PPAR subtype.
Materials:
-
Proteins: Purified recombinant human PPARα, PPARγ, or PPARδ LBD.
-
Fluorescent Ligand (Tracer): A fluorescently labeled known PPAR ligand (e.g., a fluorescein-tagged dual PPARα/γ activator).
-
Reagents:
-
Assay buffer (e.g., phosphate buffer with glycerol and BSA).
-
Test compounds and known unlabeled PPAR ligands (for competition) dissolved in DMSO.
-
-
Equipment:
-
384-well, low-flange, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the purified PPAR-LBD at a concentration around its Kd for the tracer.
-
Compound Addition: Add serial dilutions of the test compounds or unlabeled competitor ligands to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) in each well using a microplate reader. The reader excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.
-
Data Analysis:
-
The FP value is calculated from the parallel and perpendicular fluorescence intensities.
-
As the test compound displaces the fluorescent tracer from the PPAR-LBD, the FP value will decrease due to the faster tumbling of the free tracer in solution.
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.
-
Signaling Pathways and Experimental Workflow
PPAR Signaling Pathways
The activation of PPARs by agonists initiates a cascade of molecular events that regulate gene expression. The following diagrams illustrate the general signaling pathways for PPARα, PPARδ, and PPARγ.
Caption: Overview of PPARα, PPARδ, and PPARγ signaling pathways.
Experimental Workflow for PPAR Agonist Comparison
The following diagram outlines the general workflow for comparing the performance of different PPAR agonists.
Caption: General workflow for comparing PPAR agonists.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
